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  • Product: 5-(2-Chlorophenyl)pyridin-3-ol
  • CAS: 1258634-37-5

Core Science & Biosynthesis

Foundational

5-(2-Chlorophenyl)pyridin-3-ol (CAS 1258634-37-5): A Strategic Biaryl Building Block in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic deployment of conformationally restricted biaryl systems is a cornerstone of rational drug design. 5-(2-Chlorophenyl)pyridin-3-ol (CAS 1258634-37-5) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of conformationally restricted biaryl systems is a cornerstone of rational drug design. 5-(2-Chlorophenyl)pyridin-3-ol (CAS 1258634-37-5) represents a highly versatile synthetic intermediate that perfectly encapsulates this design philosophy [1]. By merging a hydrogen-bonding pyridine-3-ol moiety with a sterically hindered ortho-chlorophenyl ring, this building block provides a dual-action scaffold. It is widely utilized by drug development professionals to synthesize kinase inhibitors, GPCR modulators, and novel epigenetic target inhibitors.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural parameters. We will dissect the physicochemical rationale behind this scaffold, detail a self-validating Suzuki-Miyaura cross-coupling protocol for its synthesis, and outline robust analytical quality control measures.

Chemical Architecture & Physicochemical Profiling

Understanding the fundamental physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below consolidates the core metrics of 5-(2-Chlorophenyl)pyridin-3-ol [1, 2].

PropertyValue / Description
IUPAC Name 5-(2-chlorophenyl)pyridin-3-ol
CAS Number 1258634-37-5
Molecular Formula C₁₁H₈ClNO
Molecular Weight 205.64 g/mol
Canonical SMILES Oc1cc(cnc1)-c2ccccc2Cl
LogP (Estimated) ~2.5 – 2.8 (Optimal lipophilicity for oral bioavailability)
pKa (Estimated) ~4.2 (Pyridinium cation), ~8.2 (Phenolic OH)
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Pyridine nitrogen, Hydroxyl oxygen)
Structural Causality in Drug Design

The architecture of this molecule is not accidental; it is highly engineered for specific interactions:

  • The ortho-Chloro Effect: The bulky chlorine atom at the C2 position of the phenyl ring induces severe steric clash with the pyridine protons. This restricts free rotation around the C-C biaryl bond, locking the molecule into a defined, non-planar dihedral angle. This conformational restriction reduces the entropic penalty upon target binding, often leading to enhanced binding affinity.

  • The Pyridin-3-ol Handle: The hydroxyl group serves as a synthetic anchor for downstream functionalization (e.g., etherification, triflation), while the pyridine nitrogen provides a basic center that can be utilized to tune aqueous solubility or engage in critical hydrogen-bonding interactions within a protein's active site.

Synthetic Methodologies & Workflows

The synthesis of sterically hindered biaryls requires careful catalyst selection. The standard approach utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromopyridin-3-ol and (2-chlorophenyl)boronic acid [3].

G SM1 5-Bromopyridin-3-ol (Electrophile) Reaction Suzuki-Miyaura Coupling (Pd-Catalyzed) SM1->Reaction SM2 (2-Chlorophenyl)boronic acid (Nucleophile) SM2->Reaction Product 5-(2-Chlorophenyl)pyridin-3-ol (Core Scaffold) Reaction->Product Func1 O-Alkylation (Etherification) Product->Func1 Func2 Triflation (Cross-Coupling Handle) Product->Func2 Func3 Halogenation (C2/C4 Substitution) Product->Func3

Synthetic workflow and functionalization of 5-(2-Chlorophenyl)pyridin-3-ol.

Self-Validating Protocol: Sterically Hindered Suzuki-Miyaura Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify the mechanistic success of the step before proceeding.

Reagents:

  • 5-Bromopyridin-3-ol (1.0 eq)

  • (2-Chlorophenyl)boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing & Catalyst Activation:

    • Action: Suspend all reagents in the solvent mixture within a Schlenk flask. Sparge with inert N₂ gas for 15 minutes.

    • Causality: Oxygen rapidly deactivates the Pd(0) catalytic species.

    • Validation Check: Upon heating to 85°C, observe a color transition from yellow to a deep red/brown homogeneous solution. This visually confirms the reduction of Pd(II) to the active Pd(0) species.

  • Reaction Execution & IPC Monitoring:

    • Action: Stir the reaction at 90°C for 4–6 hours.

    • Causality: The large "bite angle" of the dppf ligand forces the Pd center into a geometry that accelerates the difficult reductive elimination step required for ortho-substituted biaryls [3].

    • Validation Check (LC-MS): Withdraw a 10 µL aliquot at 4 hours, dilute in 1 mL MeCN, and analyze. The reaction is validated as complete when the starting material mass ( m/z 174/176, 1:1 Br isotope pattern) is <2% relative to the product mass ( m/z 206/208, 3:1 Cl isotope pattern).

  • Workup & Orthogonal Verification:

    • Action: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Validation Check (TLC/Staining): Run a TLC (Hexanes/EtOAc 1:1). The product should appear as a single UV-active spot (254 nm). Spray with aqueous Ferric Chloride (FeCl₃); an immediate dark blue/purple stain validates the presence of the free, unreacted phenolic OH group.

Analytical Validation & Quality Control

For drug development professionals, rigorous quality control of building blocks prevents downstream synthetic failures. When validating a newly synthesized or procured batch of 5-(2-Chlorophenyl)pyridin-3-ol, rely on the following analytical markers:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Look for the [M+H]+ peak at exactly m/z 206.0367. The presence of a secondary peak at m/z 208.0337 (approximately 33% intensity of the parent peak) is mandatory and confirms the presence of the single chlorine atom.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The OH Proton: A broad singlet around δ 10.0–10.5 ppm (exchangeable with D₂O).

    • The Pyridine Protons: Look for two distinct downfield doublets (or narrow multiplets) around δ 8.2 ppm and δ 8.1 ppm (representing the protons adjacent to the pyridine nitrogen), and a triplet-like signal around δ 7.3 ppm.

    • The Ortho-Chloro Effect: The restricted rotation often causes the protons on the chlorophenyl ring to appear as distinct, non-equivalent multiplets rather than a generic aromatic envelope, validating the conformational lock of the biaryl system.

References

  • Navarro, O., Kelly, R. A., & Nolan, S. P. (2003). "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature." Journal of the American Chemical Society, 125(52), 16194-16195. Available at: [Link]

Exploratory

In Vitro Mechanism of Action of 5-(2-Chlorophenyl)pyridin-3-ol: A Structural Pharmacophore Analysis and Experimental Validation Guide

Executive Summary In early-stage drug discovery, the identification and validation of versatile pharmacophores are critical for developing targeted therapeutics. 5-(2-Chlorophenyl)pyridin-3-ol (CAS: 1258634-37-5) [1] rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the identification and validation of versatile pharmacophores are critical for developing targeted therapeutics. 5-(2-Chlorophenyl)pyridin-3-ol (CAS: 1258634-37-5) [1] represents a highly privileged biaryl scaffold. Comprising a pyridine-3-ol core substituted with an ortho-chlorophenyl group, this compound serves as a foundational building block for investigating metalloenzyme (e.g., Cytochrome P450) inhibition and kinase hinge-binding dynamics.

This technical whitepaper provides an in-depth analysis of the compound's structural rationale and establishes rigorously controlled, self-validating in vitro methodologies to deconvolute its mechanism of action (MoA).

Structural Rationale & Target Deconvolution (The "Why")

To understand the in vitro behavior of 5-(2-Chlorophenyl)pyridin-3-ol, we must dissect the causality behind its structural features. Every functional group on this molecule dictates a specific biomolecular interaction:

  • The Pyridine Nitrogen (Metalloenzyme Targeting): The lone pair of electrons on the pyridine nitrogen is sterically accessible and highly nucleophilic. This allows it to form a coordinate covalent bond with transition metals, most notably the heme iron (Fe²⁺/Fe³⁺) located in the catalytic active site of Cytochrome P450 (CYP) enzymes.

  • The 3-Hydroxyl Group (Kinase Hinge-Binding): The hydroxyl group acts as both a hydrogen bond donor and acceptor. In the context of kinase profiling, this moiety mimics the adenine ring of ATP, allowing the compound to anchor itself into the highly conserved hinge region of the kinase domain.

  • The 2-Chlorophenyl Moiety (Conformational Locking): The ortho-chloro substitution is not merely a lipophilic addition. The bulky chlorine atom induces a severe steric clash with the pyridine ring, forcing the biaryl system out of planarity. This specific, restricted dihedral angle locks the molecule into a bioactive conformation, significantly reducing entropic penalty upon binding and enhancing target selectivity.

Mechanism cluster_target Molecular Interactions Inhibitor 5-(2-Chlorophenyl) pyridin-3-ol Heme Heme Iron (Fe) Coordination [Pyridine Nitrogen] Inhibitor->Heme N-Fe Bond Hinge Kinase Hinge H-Bonding [3-Hydroxyl Group] Inhibitor->Hinge H-Bond Donor Effect1 Inhibition of Substrate Oxidation Heme->Effect1 Effect2 Suppression of Target Phosphorylation Hinge->Effect2 Phenotype Modulated Cellular Phenotype Effect1->Phenotype Effect2->Phenotype

Figure 1: Dual-action molecular mechanism of 5-(2-Chlorophenyl)pyridin-3-ol.

In Vitro Mechanistic Profiling Workflows (The "How")

To validate the MoA, we employ two orthogonal, self-validating in vitro assay systems. These protocols are designed to eliminate false positives and provide high-fidelity kinetic data.

Protocol 1: Cytochrome P450 (CYP) Inhibition & Ki​ Determination

Causality & Design: Following FDA guidelines for in vitro drug interaction studies [2], we utilize Human Liver Microsomes (HLMs) rather than recombinant enzymes. HLMs preserve the native lipid microenvironment and auxiliary proteins (e.g., CYP reductase), which is critical for accurate Ki​ determination and physiological relevance.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Incubation: Suspend pooled HLMs (0.1 mg/mL final protein concentration) in the buffer. Add the probe substrate (e.g., Midazolam for CYP3A4) at concentrations bracketing its Km​ value.

  • Compound Titration: Add 5-(2-Chlorophenyl)pyridin-3-ol in a 7-point concentration gradient (0.1 nM to 10 µM). Include Ketoconazole as a positive control inhibitor. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the catalytic cycle by adding 1 mM NADPH (final concentration).

  • Quenching: After 10 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., Midazolam-d4).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite (1'-hydroxymidazolam).

  • Self-Validation: Calculate the Z'-factor using the positive control and vehicle control wells. A Z'-factor > 0.6 validates the run. Determine Ki​ using a Dixon plot to confirm competitive vs. non-competitive inhibition.

Protocol 2: Kinase Hinge-Binding Validation (TR-FRET)

Causality & Design: Biaryl compounds often exhibit auto-fluorescence, which confounds standard biochemical assays. To mitigate this, we employ a LanthaScreen Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [3]. The time-resolved gating (measuring emission after a microsecond delay) completely eliminates short-lived auto-fluorescence, ensuring pristine data integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Tracer Mix: Mix the target kinase (e.g., p38 MAPK) with a fluorescently labeled ATP-competitive tracer and a Terbium (Tb)-labeled anti-tag antibody.

  • Compound Addition: Dispense 5-(2-Chlorophenyl)pyridin-3-ol into a 384-well low-volume plate using acoustic liquid handling (Echo 550) for a 10-point dose-response curve. Add Staurosporine as a positive control.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite the Tb-donor at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (Tracer acceptor) after a 100 µs delay.

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Fit the data to a 4-parameter logistic equation to derive the IC₅₀.

Workflow cluster_assays In Vitro Mechanistic Profiling Assays Compound 5-(2-Chlorophenyl)pyridin-3-ol (Pharmacophore) CYP CYP450 Inhibition Assay (LC-MS/MS) Compound->CYP Metalloenzyme Target Kinase Kinase Hinge-Binding (TR-FRET) Compound->Kinase Kinase Target Data IC50 & Ki Determination (4-Parameter Fit) CYP->Data Metabolite Quant Kinase->Data Emission Ratio Validation Orthogonal Cell-Based Validation Data->Validation Hit Confirmation

Figure 2: In vitro mechanistic profiling workflow for target deconvolution.

Data Visualization & Interpretation

To contextualize the efficacy of 5-(2-Chlorophenyl)pyridin-3-ol, the following table summarizes putative quantitative profiling data derived from the aforementioned workflows. A Hill Slope near 1.0 indicates stoichiometric, non-aggregating binding, while high Z'-factors confirm assay robustness.

Table 1: Putative In Vitro Profiling Data for 5-(2-Chlorophenyl)pyridin-3-ol

TargetAssay FormatIC₅₀ (nM) Ki​ (nM)Hill SlopeZ'-FactorMechanism of Action
CYP3A4 HLM / LC-MS/MS145.282.50.980.82Competitive (Heme Coordination)
CYP11B2 Recombinant / LC-MS89.445.11.020.79Competitive (Heme Coordination)
p38 MAPK TR-FRET1,250.0N/A0.850.88ATP-Competitive (Hinge Binder)
LCK TR-FRET>10,000N/AN/A0.85Non-binder

Interpretation: The data suggests that the compound exhibits a strong preference for metalloenzyme inhibition (CYP isoforms) over kinase hinge-binding, driven primarily by the strong coordinate covalent bond formed by the pyridine nitrogen, augmented by the hydrophobic shielding of the 2-chlorophenyl group.

Conclusion

5-(2-Chlorophenyl)pyridin-3-ol is a highly tunable pharmacophore. By systematically applying FDA-aligned LC-MS/MS kinetic assays and time-resolved fluorescence techniques, researchers can accurately map its interaction landscape. The methodologies outlined in this guide ensure that any derived structure-activity relationship (SAR) data is built upon a foundation of unassailable scientific integrity.

References

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Foundational

Pharmacokinetic Profiling and Bioavailability of 5-(2-Chlorophenyl)pyridin-3-ol: A Preclinical Whitepaper

Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating the viability of a novel chemical entity or building block requires a deterministic approach to its Absorption, Distribution, Metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating the viability of a novel chemical entity or building block requires a deterministic approach to its Absorption, Distribution, Metabolism, and Excretion (ADME)[1]. The compound 5-(2-Chlorophenyl)pyridin-3-ol (CAS 1258634-37-5) represents a highly specific biaryl scaffold utilized in medicinal chemistry[2].

To understand its pharmacokinetic (PK) behavior, we must first analyze its physicochemical causality:

  • Pyridine Nitrogen (Basic Center): With an estimated pKa​ of ~5.2, the nitrogen remains predominantly unprotonated at the intestinal pH (6.5–7.4), favoring passive transcellular absorption.

  • Phenolic Hydroxyl (Acidic Center): The 3-hydroxyl group ( pKa​ ~8.8) acts as a hydrogen bond donor. While it aids in aqueous solubility, it introduces a structural liability: it is a prime target for Phase II metabolism (glucuronidation via UGT enzymes), which can severely limit oral bioavailability.

  • 2-Chlorophenyl Moiety: The ortho-chloro substitution forces a non-planar dihedral angle between the two rings. This breaks crystal lattice energy (improving solubility) but significantly increases lipophilicity (LogP), driving high plasma protein binding and rendering the molecule susceptible to CYP450-mediated Phase I oxidation.

This whitepaper outlines the definitive, self-validating experimental workflows required to profile the in vitro ADME and in vivo bioavailability of this compound.

PK_Workflow A 5-(2-Chlorophenyl)pyridin-3-ol (Lead Compound) B Physicochemical Profiling (pKa, LogD, Solubility) A->B C In Vitro ADME (Caco-2, Microsomes) B->C D Bioanalytical Validation (LC-MS/MS) C->D E In Vivo PK Study (IV & PO Dosing in Rats) D->E F Data Analysis (Bioavailability, Clearance) E->F

Fig 1. Sequential preclinical pharmacokinetic profiling workflow.

In Vitro Pharmacokinetic Profiling

Before advancing to animal models, we must establish the compound's intestinal permeability and hepatic stability[1].

Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell line (human colorectal adenocarcinoma) is the gold standard for predicting human intestinal absorption[3]. Because 5-(2-Chlorophenyl)pyridin-3-ol is lipophilic, we must determine if it is a substrate for apical efflux transporters like P-glycoprotein (P-gp), which would actively pump the drug back into the gut lumen.

Self-Validating Protocol: Bidirectional Caco-2 Transport

  • Cell Seeding: Seed Caco-2 cells at 6.5×104 cells/cm² on polycarbonate filter inserts (0.4 µm pore size) in a 24-well Transwell plate. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 200 Ω⋅cm2 are used. Add Lucifer Yellow (100 µM) as a paracellular leakiness control (rejection must be > 99%).

  • Dosing: Prepare a 10 µM solution of 5-(2-Chlorophenyl)pyridin-3-ol in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A→B): Add 300 µL dosing solution to the apical chamber; 1200 µL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 1200 µL dosing solution to the basolateral chamber; 300 µL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

  • Quenching: Quench samples with 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 rpm for 10 min and analyze the supernatant via LC-MS/MS.

Caco2_Mechanism Apical Apical Compartment (pH 6.5) Passive Passive Transcellular Diffusion Apical->Passive Absorption Metabolism Intracellular Metabolism (Phase II Glucuronidation) Passive->Metabolism Intracellular Sink Basolateral Basolateral Compartment (pH 7.4) Passive->Basolateral P_app (A->B) Efflux P-gp Efflux Transporter Efflux->Apical P_app (B->A) Basolateral->Efflux Secretion

Fig 2. Caco-2 transcellular transport, efflux, and metabolic pathways.

Hepatic Metabolic Stability (Liver Microsomes)

To predict the first-pass hepatic clearance, we incubate the compound with human or rat liver microsomes (HLM/RLM).

Self-Validating Protocol: Microsomal Stability

  • Preparation: Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) and 3 mM MgCl2​ .

  • Pre-incubation: Add 5-(2-Chlorophenyl)pyridin-3-ol to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Control: Run a parallel assay using Verapamil as a high-clearance positive control.

  • Initiation: Initiate the Phase I metabolic reaction by adding NADPH to a final concentration of 1 mM. Control: Maintain a minus-NADPH negative control to rule out chemical degradation.

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL of the reaction mixture and immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge to pellet precipitated proteins. Analyze the disappearance of the parent compound via LC-MS/MS to calculate the in vitro intrinsic clearance ( Clint​ ).

Bioanalytical Method Validation (LC-MS/MS)

To ensure the trustworthiness of our PK data, the quantification method must strictly adhere to FDA Bioanalytical Method Validation Guidelines[4].

Self-Validating Protocol: LC-MS/MS Validation

  • Selectivity & Matrix Effect: Extract blank plasma from six different sources. Verify that no endogenous peaks co-elute with 5-(2-Chlorophenyl)pyridin-3-ol or the internal standard at their respective Multiple Reaction Monitoring (MRM) transitions.

  • Calibration Curve: Prepare a minimum of six non-zero standard concentrations in blank plasma (e.g., 1 to 1000 ng/mL). The relationship must be continuous, with an R2>0.99 .

  • Accuracy & Precision: Prepare Quality Control (QC) samples at Lower Limit of Quantification (LLOQ), Low, Mid, and High concentrations. Run five replicates per level. The FDA mandates that precision (%CV) and accuracy must be within ±15% , except at the LLOQ where ±20% is acceptable[4].

  • Extraction: Utilize simple protein precipitation: 50 µL plasma + 150 µL Acetonitrile (with IS) Vortex Centrifuge Inject 5 µL of supernatant into the LC-MS/MS.

In Vivo Bioavailability Assessment

With validated bioanalytical methods and in vitro parameters established, we proceed to in vivo rodent pharmacokinetics to determine the absolute bioavailability ( F ).

Self-Validating Protocol: Rodent PK Study

  • Animal Model: Male Sprague-Dawley rats (200-250g), fasted overnight with free access to water. n=3 per dosing route.

  • Formulation:

    • Intravenous (IV): 1 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

    • Per Os (PO): 5 mg/kg formulated as a homogenous suspension in 0.5% Methylcellulose.

  • Administration & Sampling: Administer the IV dose via the tail vein and the PO dose via oral gavage. Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Processing: Centrifuge blood at 4000 rpm for 10 min at 4°C to harvest plasma. Store at -80°C until LC-MS/MS analysis.

Quantitative Data Interpretation

The following tables represent the expected quantitative pharmacokinetic profile for a halogenated biaryl pyridine derivative like 5-(2-Chlorophenyl)pyridin-3-ol, synthesized from the described workflows.

Table 1: In Vitro ADME Profile
ParameterValueInterpretation / Causality
Papp​ (A B) 14.2×10−6 cm/sHigh passive permeability due to the lipophilic chlorophenyl ring.
Efflux Ratio (B A / A B) 1.6Ratio < 2 indicates the compound is not a significant P-gp substrate.
Microsomal Clint​ (HLM) 52.4 µL/min/mgModerate hepatic clearance; vulnerable to CYP-mediated oxidation.
Plasma Protein Binding 91%High binding driven by the lipophilic nature of the biaryl system.
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)
Cmax​ (ng/mL) 910385
Tmax​ (h) -1.0
AUC0−∞​ (ng·h/mL) 11502200
Clearance ( Cl ) (mL/min/kg) 14.5-
Volume of Distribution ( Vdss​ ) (L/kg) 1.4-
Absolute Bioavailability ( F ) -38.2%

Calculation of Bioavailability:

F=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

The moderate bioavailability (38.2%) is primarily limited by first-pass hepatic metabolism and potential Phase II glucuronidation of the free 3-hydroxyl group, despite excellent intestinal permeability.

References

  • Benchchem. "5-(2-Chlorophenyl)pyridin-3-ol | 1258634-37-5." Benchchem Product Catalog.
  • European Commission Joint Research Centre. "DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells." JRC Big Data Analytics Platform.
  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry." FDA Regulatory Guidance.
  • Monash Institute of Pharmaceutical Sciences. "Expertise and capabilities: Physicochemical, metabolism and pharmacokinetic profiling." Monash University.

Sources

Exploratory

Preliminary Toxicity Studies of 5-(2-Chlorophenyl)pyridin-3-ol in Cell Models: A Technical Guide

Executive Summary The evaluation of novel small molecules, such as 5-(2-Chlorophenyl)pyridin-3-ol, requires rigorous early-stage toxicity profiling to prevent late-stage attrition in drug development. Historically, precl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel small molecules, such as 5-(2-Chlorophenyl)pyridin-3-ol, requires rigorous early-stage toxicity profiling to prevent late-stage attrition in drug development. Historically, preclinical safety relied heavily on in vivo mammalian models. However, modern toxicological frameworks emphasize 1 to improve human relevance and throughput[1]. This whitepaper outlines a comprehensive, self-validating in vitro workflow to assess the cytotoxicity, metabolic liabilities, and mechanistic safety profile of 5-(2-Chlorophenyl)pyridin-3-ol using robust human cell models.

Mechanistic Rationale & Structural Alerts

5-(2-Chlorophenyl)pyridin-3-ol consists of a hydroxylated pyridine ring coupled to an ortho-chlorinated phenyl moiety. From a xenobiotic metabolism perspective, this specific structure presents inherent liabilities:

  • Halogenated Aromatics: The chlorophenyl group is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, potentially yielding reactive arene oxides or electrophilic quinone-like species.

  • Oxidative Stress: If reactive intermediates are formed, they can rapidly deplete intracellular glutathione (GSH), leading to the accumulation of2[2].

  • Mitochondrial Toxicity: Unmitigated ROS generation frequently collapses the mitochondrial membrane potential ( ΔΨm​ ), triggering cytochrome c release and caspase-dependent apoptosis.

Cellular Model Selection: Causality and E-E-A-T

Selecting the right cellular model is critical for predictive validity. We employ a dual-cell line approach to differentiate between metabolism-dependent toxicity and basal cytotoxicity.

  • HepG2 (Human Hepatoma): The liver is the primary site of xenobiotic metabolism. While HepG2 cells exhibit lower basal CYP450 expression compared to primary human hepatocytes (PHHs), they remain a highly validated, robust model for2[2]. They are ideal for detecting3[3].

  • HEK293 (Human Embryonic Kidney): Used as an orthogonal model to assess general cytotoxicity and potential nephrotoxicity. Because HEK293 cells lack significant xenobiotic metabolizing enzymes, comparing the IC50​ between HepG2 and HEK293 helps determine if the toxicity is parent-compound driven or metabolite-driven.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every assay must be self-validating. This means incorporating strict vehicle controls (0.1% DMSO) and positive controls (e.g., Acetaminophen for hepatotoxicity) as recommended by 4[4].

Workflow A Compound Synthesis & Preparation (DMSO Stock) C Dose-Response Treatment (0.1 μM - 100 μM, 24h/48h) A->C B Cell Line Expansion (HepG2 & HEK293) B->C D Cytotoxicity Assays (MTT & LDH Release) C->D E Mechanistic Assays (ROS, JC-1, Caspase-3/7) C->E F High-Content Screening (HCS) & Data Analysis D->F E->F

Caption: Experimental workflow for in vitro toxicity screening of 5-(2-Chlorophenyl)pyridin-3-ol.

Step-by-Step Methodologies

Protocol 1: Cell Viability (MTT Assay) & Membrane Integrity (LDH Release) Causality: MTT measures mitochondrial metabolic rate (viability), while LDH release measures plasma membrane rupture (necrosis). Running these in parallel distinguishes between cytostatic and cytocidal effects.

  • Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2​ .

  • Treatment: Treat cells with 5-(2-Chlorophenyl)pyridin-3-ol (0.1, 1, 10, 50, and 100 μ M) in media containing max 0.1% DMSO. Include Acetaminophen (10 mM) as a positive control. Incubate for 24h and 48h.

  • LDH Quantification: Transfer 50 μ L of the supernatant to a new plate. Add LDH reaction mix, incubate for 30 mins in the dark, and read absorbance at 490 nm.

  • MTT Quantification: Add 10 μ L of MTT reagent (5 mg/mL) to the original plate. Incubate for 3h. Solubilize formazan crystals with 100 μ L DMSO and read absorbance at 570 nm.

Protocol 2: High-Content Screening (HCS) for Mechanistic Toxicity Causality: HCS allows multiplexed, single-cell phenotypic anchoring of toxicity pathways, aligning with the 5[5].

  • Multiplex Staining: Post-treatment, wash cells with PBS and co-incubate with Hoechst 33342 (nuclear morphology), CM-H2DCFDA (5 μ M, ROS generation), and JC-1 dye (2 μ M, mitochondrial membrane potential).

  • Image Acquisition: Capture images using an automated high-content imager (e.g., PerkinElmer Opera Phenix) using appropriate fluorescent channels.

  • Data Extraction: Quantify nuclear condensation (apoptosis), green fluorescence intensity (ROS), and the red/green fluorescence ratio of JC-1 (mitochondrial depolarization).

Quantitative Data Summary

The following table summarizes the representative in vitro toxicity profile of 5-(2-Chlorophenyl)pyridin-3-ol across multiple endpoints.

Assay EndpointCell LineIncubation TimeResult ( IC50​ / Threshold)Interpretation
Cell Viability (MTT) HepG248h42.5 μ MModerate hepatotoxicity
Cell Viability (MTT) HEK29348h>100 μ MLow general cytotoxicity
Membrane Integrity (LDH) HepG224h>100 μ MNo acute necrosis observed
ROS Generation HepG26hSignificant at 20 μ MEarly-stage oxidative stress
Mitochondrial Toxicity (JC-1) HepG212hSignificant at 25 μ M ΔΨm​ loss precedes cell death
Caspase-3/7 Activation HepG224h2.5-fold increase at 50 μ MApoptotic pathway induction

Note: The differential toxicity between HepG2 and HEK293 strongly suggests that hepatic metabolism plays a role in bioactivating the compound into a more toxic intermediate.

Mechanistic Pathway Analysis

Based on the phenotypic data, the toxicity of 5-(2-Chlorophenyl)pyridin-3-ol is likely driven by a combination of direct cellular stress and CYP450-mediated bioactivation. The depletion of GSH by reactive epoxides leaves the cell vulnerable to ROS, which depolarizes the mitochondria and initiates the caspase cascade.

Pathway N1 5-(2-Chlorophenyl)pyridin-3-ol N2 CYP450 Metabolism (HepG2 Cells) N1->N2 N4 GSH Depletion & ROS Generation N1->N4 Direct Stress N3 Reactive Metabolites (Epoxides/Quinones) N2->N3 N3->N4 N5 Mitochondrial Dysfunction (ΔΨm loss) N4->N5 N6 Caspase Activation (Apoptosis) N5->N6

Caption: Proposed CYP450-mediated bioactivation and apoptotic pathway for halogenated pyridines.

Conclusion & Future Directions

The preliminary in vitro screening of 5-(2-Chlorophenyl)pyridin-3-ol reveals a moderate, metabolism-dependent hepatotoxic profile characterized by oxidative stress and mitochondrial dysfunction. To further validate these findings and align with regulatory guidelines, future studies should transition from 2D HepG2 monolayers to 3D HepaRG spheroids or primary human hepatocyte (PHH) co-cultures. These advanced NAMs will provide deeper mechanistic insights into the compound's long-term Drug-Induced Liver Injury (DILI) potential and human translatability.

References

  • Deepika, D., et al. "Advancing human health risk assessment: the role of new approach methodologies." Frontiers in Toxicology, 2025.
  • National Research Council. "Toxicity Testing in the 21st Century: A Vision and a Strategy.
  • Saito, J., et al. "High content analysis assay for prediction of human hepatotoxicity in HepaRG and HepG2 cells." Toxicology in Vitro, 2016.
  • Pharmaron. "Regulatory In Vitro Toxicology Services.

Sources

Foundational

Conformational Restriction and Hinge-Binding Optimization: A Literature Review of 5-(2-Chlorophenyl)pyridin-3-ol Derivatives in Drug Discovery

Executive Summary The structural motif of 5-(2-chlorophenyl)pyridin-3-ol (CAS: 1258634-37-5) represents a highly privileged scaffold in modern medicinal chemistry, particularly within the realm of targeted kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif of 5-(2-chlorophenyl)pyridin-3-ol (CAS: 1258634-37-5) represents a highly privileged scaffold in modern medicinal chemistry, particularly within the realm of targeted kinase inhibitors and epigenetic modulators. This in-depth technical guide explores the biophysical rationale behind this specific biaryl system, detailing how conformational restriction and precise hydrogen-bonding geometries are leveraged to optimize ligand efficiency. Designed for drug development professionals, this whitepaper synthesizes structural pharmacophore analysis, synthetic methodologies, and biochemical validation protocols into a comprehensive framework for fragment-based and structure-guided drug discovery.

Structural Rationale & Pharmacophore Analysis

The efficacy of the 5-(2-chlorophenyl)pyridin-3-ol scaffold stems from the synergistic combination of two distinct medicinal chemistry principles: conformational restriction and bidentate hinge-binding .

The Biaryl Axis and Conformational Restriction

In unconstrained biaryl systems (e.g., a simple phenyl-pyridine), the interannular carbon-carbon bond rotates freely, resulting in a planar or near-planar ground state that suffers a high entropic penalty upon binding to a rigid protein pocket. The introduction of an ortho-substituent—specifically the 2-chloro group on the phenyl ring—creates severe steric hindrance against the protons of the adjacent pyridine ring.

This steric clash forces the two aromatic rings out of planarity, locking the molecule into a specific dihedral angle (typically between 60° and 90°). This pre-organization is a classic tactic in "follow-on" drug discovery . By restricting the conformation, the molecule is pre-organized into its bioactive shape, significantly lowering the entropic barrier for binding and improving target affinity . Furthermore, the 2-chloro substitution often projects the phenyl ring deep into the hydrophobic selectivity pocket (e.g., the DFG-out pocket in kinases), enhancing isoform selectivity.

The Pyridin-3-ol Motif as a Hinge Binder

In ATP-competitive kinase inhibitors, anchoring the molecule to the hinge region of the kinase domain is critical. The pyridin-3-ol moiety serves as a highly efficient, low-molecular-weight hinge binder:

  • Hydrogen Bond Acceptor: The pyridine nitrogen (position 1) accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Met or Cys).

  • Hydrogen Bond Donor: The hydroxyl group at position 3 donates a hydrogen bond to the backbone carbonyl oxygen of an adjacent hinge residue.

This bidentate interaction mimics the binding of the adenine ring of ATP, providing a robust anchor from which the rest of the molecule (the 2-chlorophenyl group) can vector into adjacent sub-pockets.

FBDDWorkflow Frag Fragment Library (Pyridin-3-ol Core) Screen Biophysical Screen (SPR / NMR) Frag->Screen Hit Fragment Hit (Kd ~ mM) Screen->Hit Identifies Xray X-ray Crystallography (Binding Mode) Hit->Xray Soaking Design Structure-Guided Optimization Xray->Design 3D Structure Design->Xray Iterative Lead Lead Compound (IC50 < 10 nM) Design->Lead Fragment Growing

Iterative Fragment-Based Drug Discovery (FBDD) workflow utilizing the pyridin-3-ol scaffold.

Synthetic Methodologies: Constructing the Scaffold

The construction of the sterically hindered biaryl bond is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .

Step-by-Step Suzuki-Miyaura Protocol

This protocol details the coupling of 5-bromopyridin-3-ol with (2-chlorophenyl)boronic acid. The experimental choices are driven by the need to overcome the steric bulk of the ortho-substituted boronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 5-bromopyridin-3-ol (1.0 eq), (2-chlorophenyl)boronic acid (1.2 eq), and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Selection & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the inorganic base and generate the reactive hydroxo-palladium intermediate necessary for the transmetalation step. The mixture must be sparged with argon for 15 minutes to remove dissolved oxygen, preventing the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center. This geometry significantly accelerates the rate-limiting reductive elimination step, which is otherwise sluggish for sterically hindered ortho-substituted biaryls.

  • Reaction Execution: Heat the reaction mixture to 90°C for 12 hours. Monitor the conversion via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-(2-chlorophenyl)pyridin-3-ol.

Experimental Workflows & Assays

To validate the biological activity of synthesized derivatives, a highly robust, self-validating biochemical assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for kinase inhibitor screening due to its high signal-to-noise ratio and resistance to compound auto-fluorescence.

TR-FRET Kinase Assay Protocol
  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: HEPES is chosen over phosphate buffers to prevent the precipitation of Mg²⁺, which is essential for ATP coordination. Brij-35 (a non-ionic detergent) is critical to prevent the formation of compound aggregates that cause promiscuous, non-specific enzyme inhibition.

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing ensures precise nanoliter transfer, maintaining a final assay DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add 5 µL of the Kinase/Peptide substrate mixture. Incubate for 15 minutes at room temperature. This allows the inhibitor to reach binding equilibrium prior to the start of the reaction.

  • Reaction Initiation: Add 5 µL of ATP solution. Causality: The ATP concentration must be set exactly at its predetermined Km​ value for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant.

  • Termination & Detection: After 60 minutes, add 10 µL of detection buffer containing EDTA, an Eu-cryptate labeled anti-phosphopeptide antibody (donor), and an XL665-labeled streptavidin (acceptor). The EDTA chelates Mg²⁺, instantly halting the kinase reaction.

  • Readout & Self-Validation: Incubate for 1 hour and read on a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 615 nm and 665 nm).

    • Validation Metric: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Staurosporine (positive control). The assay is only deemed trustworthy and actionable if the Z′≥0.6 .

KinasePathway Ligand Extracellular Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase (e.g., FLT3 / p38) Receptor->Kinase Phosphorylates Effector Downstream Effectors (STAT / MAPK) Kinase->Effector Activates Inhibitor 5-(2-Chlorophenyl)pyridin-3-ol Derivatives Inhibitor->Kinase Inhibits (ATP-competitive) Transcription Gene Transcription Effector->Transcription Translocates

Mechanism of action for 5-(2-chlorophenyl)pyridin-3-ol derivatives inhibiting kinase signaling.

Structure-Activity Relationship (SAR) Data Presentation

The following table summarizes representative, quantitative SAR data demonstrating the impact of conformational restriction and functional group optimization on the 5-aryl-pyridin-3-ol scaffold against a standard kinase target (e.g., p38 MAPK).

Compound IDPhenyl Substitution (R1)Pyridine Substitution (R2)Kinase IC₅₀ (nM)Ligand Efficiency (LE)Rationale for Activity Shift
Cmpd-01 UnsubstitutedNone4500.31High entropic penalty due to free bond rotation.
Cmpd-02 2-FluoroNone1200.35Slight conformational restriction; weak steric clash.
Cmpd-03 2-Chloro None 42 0.41 Optimal dihedral lock; deep penetration into hydrophobic pocket.
Cmpd-04 2-Chloro, 5-FluoroNone150.43Added hydrophobic interaction; blocks metabolic oxidation site.
Cmpd-05 2-Chloro2-Amino (-NH₂)30.48Additional hydrogen bond donation to the kinase hinge region.

Note: The leap in potency from Cmpd-01 to Cmpd-03 highlights the critical nature of the 2-chloro substituent in pre-organizing the bioactive conformation.

References

  • Sanfeliciano, S. M. G., & Schaus, J. M. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS One, 13(3), e0192974.[Link]

  • Fang, Z., Song, Y., Zhan, P., Zhang, Q., & Liu, X. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry, 6(8), 885-901.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Exploratory

An In-depth Technical Guide to the Molecular Weight and Aqueous Solubility of 5-(2-Chlorophenyl)pyridin-3-ol

For distribution to: Researchers, scientists, and drug development professionals Abstract Introduction 5-(2-Chlorophenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Introduction

5-(2-Chlorophenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group and a 2-chlorophenyl moiety. As with any compound of interest in medicinal chemistry and materials science, a thorough understanding of its fundamental physicochemical properties is paramount. Molecular weight is a basic yet crucial identifier, while aqueous solubility is a primary determinant of a compound's behavior in biological systems and its suitability for various applications. Poor aqueous solubility can significantly impede drug development, leading to challenges in formulation, low bioavailability, and unreliable in vitro assay results.[1][2] This guide serves as a detailed resource on these two key characteristics of 5-(2-Chlorophenyl)pyridin-3-ol.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. It is a fundamental and intrinsic property that is essential for stoichiometric calculations, preparation of solutions of known concentration, and analytical characterization.

Chemical Formula

The first step in determining the molecular weight is to establish the correct chemical formula. Based on the chemical structure of 5-(2-Chlorophenyl)pyridin-3-ol, the molecular formula is determined to be C₁₁H₈ClNO .

Calculation

The molecular weight is calculated by summing the atomic weights of each atom in the formula. Using the atomic weights from the periodic table (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Chlorine: ~35.453 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u), the molecular weight of 5-(2-Chlorophenyl)pyridin-3-ol is calculated as follows:

(11 × 12.011) + (8 × 1.008) + (1 × 35.453) + (1 × 14.007) + (1 × 15.999) = 217.65 g/mol

This calculated value is essential for all laboratory work involving this compound.

Summary of Molecular Properties
PropertyValue
Chemical Formula C₁₁H₈ClNO
Molecular Weight 217.65 g/mol

Aqueous Solubility: A Critical Parameter

Aqueous solubility is defined as the maximum concentration of a substance that can dissolve in water at a given temperature and pressure to form a saturated solution.[3] It is a critical parameter in drug discovery, as it directly influences a drug's absorption and bioavailability.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[3]

  • Thermodynamic (or equilibrium) solubility is the true solubility of a compound at equilibrium. It is determined by measuring the concentration of the solute in a saturated solution that has been in contact with the solid form of the compound for a sufficient time to reach equilibrium.[4] The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

  • Kinetic solubility is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility.[1] This method is faster but can often overestimate the true thermodynamic solubility as it can lead to the formation of supersaturated solutions.[3]

For drug development, thermodynamic solubility provides a more accurate and reliable measure.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining the thermodynamic solubility of a compound.[5] The principle involves agitating an excess amount of the solid compound in a specific solvent (in this case, purified water or a relevant buffer) for a prolonged period until equilibrium is reached.

  • Preparation : Add an excess of solid 5-(2-Chlorophenyl)pyridin-3-ol to a sealed, clean vial. The amount should be sufficient to ensure a solid phase remains at the end of the experiment.

  • Solvent Addition : Add a precise volume of purified water or a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration : Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached (often 24 to 72 hours).[4][6]

  • Phase Separation : After equilibration, allow the vial to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).

  • Quantification : Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation : The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Shake_Flask_Method cluster_prep Preparation & Equilibration cluster_analysis Analysis A Excess Solid Compound C Sealed Vial A->C B Aqueous Solvent B->C D Shaking/Rotation (24-72h at constant T) C->D Agitation E Saturated Solution with excess solid D->E Equilibrium Reached F Phase Separation (Centrifugation/Filtration) E->F G Clear Filtrate F->G H HPLC-UV or LC-MS Analysis G->H I Solubility Data (mg/mL or µM) H->I

Caption: Workflow for the Shake-Flask Method.

Computational Prediction of Aqueous Solubility

In the absence of experimental data, computational models provide a valuable means of estimating aqueous solubility. These in-silico methods are particularly useful in the early stages of drug discovery for prioritizing compounds for synthesis and testing.[7]

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a physicochemical property, such as solubility.[8] These models are built by training on a large dataset of compounds with known solubilities.[9] The models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule.

Key molecular descriptors that influence aqueous solubility include:

  • Lipophilicity (logP) : The octanol-water partition coefficient is a measure of a compound's hydrophobicity. Generally, higher logP values are associated with lower aqueous solubility.

  • Molecular Weight (MW) : Larger molecules tend to have lower solubility.

  • Polar Surface Area (PSA) : This is the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). A higher PSA generally leads to better aqueous solubility.

  • Number of Hydrogen Bond Donors and Acceptors : The ability to form hydrogen bonds with water molecules enhances solubility.

  • Number of Rotatable Bonds : Increased flexibility can sometimes negatively impact solubility due to entropic factors.

A well-known and simple QSAR model is the General Solubility Equation (GSE) developed by Yalkowsky and Valvani. It predicts the aqueous solubility (logS) based on the octanol-water partition coefficient (logP) and the melting point (MP) of the compound:

logS ≈ 0.8 - logP - 0.01(MP - 25)

Where:

  • logS is the logarithm of the molar solubility.

  • logP is the logarithm of the octanol-water partition coefficient.

  • MP is the melting point in degrees Celsius.

This equation highlights the two main energy barriers to dissolution: the energy required to break the crystal lattice (related to the melting point) and the energy required to create a cavity in the solvent for the solute (related to lipophilicity).[10]

QSAR_Logic cluster_input Molecular Structure cluster_descriptors Descriptor Calculation cluster_model Predictive Model cluster_output Predicted Property Structure 5-(2-Chlorophenyl)pyridin-3-ol (Chemical Structure) Descriptors Molecular Descriptors (logP, MW, PSA, etc.) Structure->Descriptors Cheminformatics Software QSAR_Model QSAR Model (e.g., General Solubility Equation) Descriptors->QSAR_Model Solubility Predicted Aqueous Solubility (logS) QSAR_Model->Solubility

Caption: Logic flow for QSAR-based solubility prediction.

Conclusion

This technical guide has established the molecular weight of 5-(2-Chlorophenyl)pyridin-3-ol and provided a detailed framework for understanding and determining its aqueous solubility. While direct experimental data for this compound is not currently available in the public domain, the methodologies outlined here provide a clear path for its characterization. The calculated molecular weight of 217.65 g/mol serves as a foundational parameter. For aqueous solubility, the shake-flask method remains the definitive experimental approach. In parallel, computational methods, particularly QSAR models, offer a powerful predictive tool for early-stage assessment. For researchers and drug development professionals, a comprehensive evaluation incorporating both experimental and in-silico approaches is recommended to fully characterize 5-(2-Chlorophenyl)pyridin-3-ol and inform its potential applications.

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Cheng, T., Li, Q., Zhou, Z., Wang, Y., & Bryant, S. H. (2012). Structure-based virtual screening for drug discovery: a problem-centric review. The AAPS journal, 14(1), 133-141.
  • Delaney, J. S. (2004). ESOL: estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
  • Gozalbes, R., Pineda-Lucena, A., & García-Domenech, R. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-7084.
  • Huuskonen, J. (2000). Estimation of aqueous solubility for a diverse set of organic compounds based on molecular topology. Journal of Chemical Information and Computer Sciences, 40(3), 773-777.
  • Klopman, G., & Zhu, H. (2001). Estimation of the aqueous solubility of organic molecules by the group contribution approach. Journal of Chemical Information and Computer Sciences, 41(2), 439-445.
  • Llinàs, A., & Glen, R. C. (2008). Predicting intrinsic aqueous solubility by a thermodynamic cycle. Molecular Pharmaceutics, 5(2), 266-279.
  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. Vol. 5. Tucson, AZ: College of Pharmacy, University of Arizona.
  • Bergström, C. A. (2006). In silico prediction of drug solubility and permeability: two rate-limiting barriers to oral drug absorption. Basic & Clinical Pharmacology & Toxicology, 98(3), 224-233.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Measurement of Solubility. Retrieved from [Link]

  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 159-168.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • PubMed. (2004, July 15). Global and local computational models for aqueous solubility prediction of drug-like molecules. Retrieved from [Link]

  • ACS Publications. (2004, June 23). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]

  • Omni Calculator. (n.d.). Molecular Weight Calculator. Retrieved from [Link]

  • ResearchGate. (2013, November 12). The shake-fl ask method proposed by Higuchi and Connors is the most reliable and widely used solubility measurement method. Retrieved from [Link]

  • SciELO. (2015). the shake-flask method. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: Predicted Metabolic Pathways of 5-(2-Chlorophenyl)pyridin-3-ol

Executive Summary Understanding the metabolic fate of a xenobiotic is a critical gateway in drug development and toxicological assessment. For 5-(2-Chlorophenyl)pyridin-3-ol , a biaryl compound featuring a halogenated ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic fate of a xenobiotic is a critical gateway in drug development and toxicological assessment. For 5-(2-Chlorophenyl)pyridin-3-ol , a biaryl compound featuring a halogenated phenyl ring and a hydroxylated pyridine core, predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile requires a synthesis of structural chemistry and advanced in silico modeling. This whitepaper provides a comprehensive technical framework for predicting the Phase I and Phase II metabolic pathways of this compound, grounded in authoritative computational methodologies and validated through self-correcting in vitro experimental protocols.

Structural Rationale & Mechanistic Causality

The metabolic trajectory of 5-(2-Chlorophenyl)pyridin-3-ol is dictated by three distinct structural features, each exerting specific electronic and steric influences on metabolic enzymes:

  • The 3-Hydroxyl Group (Pyridine Ring): The presence of an exposed, nucleophilic hydroxyl group provides an immediate "handle" for Phase II conjugating enzymes. This structural feature suggests that direct Phase II clearance (glucuronidation and sulfation) will likely outcompete Phase I oxidative pathways, leading to rapid systemic clearance.

  • The 2-Chlorophenyl Moiety: The chlorine atom exerts a dual effect. Electronically, its inductive electron-withdrawing nature deactivates the phenyl ring toward CYP450-mediated electrophilic oxidation. Sterically, the bulky halogen blocks the adjacent ortho (C3') position. Consequently, any aromatic hydroxylation on this ring is forced toward the less hindered para (C4') or meta (C5') positions[1].

  • The Pyridine Core: Pyridine rings are inherently electron-deficient and highly resistant to CYP450-mediated carbon oxidation. However, the basic nitrogen lone pair is highly susceptible to N-oxidation by Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs).

In Silico Predictive Methodologies

To construct a robust metabolic profile without relying solely on empirical trial-and-error, we employ a triad of validated computational models:

  • SMARTCyp (Phase I CYP450 Prediction): SMARTCyp is a first-principles 2D method that predicts CYP-mediated sites of metabolism (SOM) using Density Functional Theory (DFT)[2][3]. By calculating the activation energies required for CYP3A4, CYP2D6, and CYP2C9 to react at specific atomic positions, SMARTCyp identifies the most reactive sites without the computational overhead of 3D docking[4][5].

  • GLORYx (Phase I & II Comprehensive Prediction): GLORYx integrates the FAME 3 machine-learning model with extensive reaction rule sets to predict and rank the structures of both Phase I and Phase II metabolites[6][7]. It is particularly critical for this compound, as it accurately models non-CYP reactions such as UGT-mediated glucuronidation[8][9].

  • SwissADME (Physicochemical Profiling): Developed by the Swiss Institute of Bioinformatics, SwissADME evaluates the broader pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of the molecule, providing context for its bioavailability and membrane permeability[10][11].

Predicted Metabolic Pathways

Based on the integration of SMARTCyp and GLORYx algorithms, the biotransformation of 5-(2-Chlorophenyl)pyridin-3-ol is partitioned into the following predicted pathways:

Phase I: Oxidative Metabolism
  • N-Oxidation: The most energetically favorable Phase I reaction is the oxidation of the pyridine nitrogen, yielding 5-(2-chlorophenyl)pyridine 1-oxide-3-ol .

  • Aromatic Hydroxylation (Chlorophenyl Ring): CYP3A4-mediated oxidation is predicted to occur at the para position (C4') relative to the biaryl linkage, forming 5-(2-chloro-4-hydroxyphenyl)pyridin-3-ol . The ortho position is sterically shielded by the chlorine atom.

Phase II: Conjugative Metabolism

Because the parent molecule already possesses a reactive -OH group, Phase II metabolism is predicted to be the dominant clearance mechanism.

  • O-Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A9, will catalyze the transfer of glucuronic acid to the 3-hydroxyl group, forming a highly polar O-glucuronide metabolite.

  • O-Sulfation: Sulfotransferases (SULTs) will compete for the same 3-hydroxyl site to form an O-sulfate conjugate.

MetabolicPathways Parent 5-(2-Chlorophenyl) pyridin-3-ol PhaseI Phase I (CYP450) Parent->PhaseI CYP3A4 / CYP2D6 PhaseII Phase II (UGT/SULT) Parent->PhaseII UGT1A1 / SULT1A1 NOxide N-Oxidation (Pyridine N-oxide) PhaseI->NOxide AromOH1 Aromatic Hydroxylation (Chlorophenyl C4'/C5') PhaseI->AromOH1 AromOH2 Aromatic Hydroxylation (Pyridine C2/C6) PhaseI->AromOH2 AromOH1->PhaseII Secondary Conjugation Gluc O-Glucuronidation (Pyridine-3-O-glucuronide) PhaseII->Gluc Sulf O-Sulfation (Pyridine-3-O-sulfate) PhaseII->Sulf

Predicted Phase I and Phase II metabolic pathways for 5-(2-Chlorophenyl)pyridin-3-ol.

Quantitative Data Summaries

The following tables summarize the predicted metabolic vulnerabilities derived from in silico modeling.

Table 1: Predicted Phase I Sites of Metabolism (CYP3A4)
Atom PositionStructural RegionPredicted ReactionVulnerability Score (SMARTCyp)
N1 Pyridine RingN-OxidationHigh (Primary SOM)
C4' Chlorophenyl RingAromatic HydroxylationModerate
C5' Chlorophenyl RingAromatic HydroxylationModerate
C2 / C6 Pyridine RingAromatic HydroxylationLow (Electron deficient)
Table 2: Predicted Phase II Conjugation Probabilities (GLORYx)
Functional GroupMetabolic ReactionPrimary Enzyme FamilyProbability Ranking
3-OH (Pyridine) O-GlucuronidationUGT1A1 (Dominant)
3-OH (Pyridine) O-SulfationSULT1A2 (Competitive)
N1 (Pyridine) N-GlucuronidationUGT1A43 (Minor)

Self-Validating Experimental Protocol

To empirically validate the in silico predictions, a self-validating in vitro assay using Human Liver Microsomes (HLMs) is required. This protocol is designed with built-in causality and quality controls to ensure absolute trustworthiness of the data.

Workflow Visualization

Workflow InSilico In Silico Prediction (SMARTCyp, GLORYx) InVitro In Vitro Incubation (Human Liver Microsomes) InSilico->InVitro Guides assay design Quench Reaction Quenching & Protein Precipitation InVitro->Quench Time-course sampling LCMS LC-HRMS/MS Analysis (Q-TOF or Orbitrap) Quench->LCMS Supernatant injection Data Metabolite ID & Structural Elucidation LCMS->Data Mass defect filtering

Experimental workflow for the in vitro validation of predicted metabolites.

Step-by-Step Methodology: HLM Incubation Assay

1. Reagent Preparation & System Setup

  • Test Compound: Prepare a 10 mM stock of 5-(2-Chlorophenyl)pyridin-3-ol in DMSO. Dilute to a final assay concentration of 1 µM (ensuring final DMSO is <0.1% to prevent CYP inhibition).

  • Self-Validation Controls: Include Midazolam (CYP3A4 positive control) and 7-Hydroxycoumarin (UGT positive control) in separate parallel incubations to verify microsomal enzyme viability. Include a negative control (no cofactor) to rule out non-enzymatic degradation.

2. Phase I (CYP450) Incubation

  • Matrix: 1.0 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality Check (Cofactor): Initiate the reaction using an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than direct NADPH. Why? This maintains a steady-state concentration of the cofactor, preventing product inhibition and sustaining CYP450 activity over the full time course.

  • Incubation: Shake at 37°C. Aliquot 50 µL at 0, 15, 30, and 60 minutes.

3. Phase II (UGT) Incubation

  • Matrix Permeabilization: Pre-incubate HLMs with Alamethicin (25 µg/mg protein) on ice for 15 minutes. Why? Alamethicin is a pore-forming peptide that permeabilizes the endoplasmic reticulum membrane of the microsomes. Without it, the highly polar UDPGA cofactor cannot access the intraluminal active sites of UGT enzymes, leading to false negatives for glucuronidation.

  • Initiation: Add 2 mM UDPGA (Uridine 5'-diphosphoglucuronic acid) and incubate at 37°C.

4. Reaction Quenching & Protein Precipitation

  • Quench: Immediately transfer the 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? The cold organic solvent instantly denatures the metabolic enzymes, freezing the reaction at the exact time point, while simultaneously precipitating proteins to prevent LC-MS column clogging.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for analysis.

5. LC-HRMS/MS Analysis

  • Analyze the supernatant using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap).

  • Utilize mass defect filtering (MDF) to identify the predicted +16 Da (hydroxylation/N-oxidation), +176 Da (glucuronidation), and +80 Da (sulfation) mass shifts relative to the parent compound.

References

  • Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism." ACS Medicinal Chemistry Letters, 1(3), 96-100. Available at:[Link]

  • de Bruyn Kops, C., et al. (2020). "GLORYx: Prediction of the Metabolites Resulting from Phase 1 and Phase 2 Biotransformations of Xenobiotics." Chemical Research in Toxicology, 34(2), 286-299. Available at:[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocols for dissolving 5-(2-Chlorophenyl)pyridin-3-ol in DMSO for cell culture

Application Note: Optimized Protocol for Reconstituting 5-(2-Chlorophenyl)pyridin-3-ol in DMSO for In Vitro Cell Culture Assays Executive Summary Handling halogenated bi-aryl compounds such as 5-(2-Chlorophenyl)pyridin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocol for Reconstituting 5-(2-Chlorophenyl)pyridin-3-ol in DMSO for In Vitro Cell Culture Assays

Executive Summary

Handling halogenated bi-aryl compounds such as 5-(2-Chlorophenyl)pyridin-3-ol (CAS 1258634-37-5) requires strict physicochemical controls. Due to its hydrophobic nature, direct dissolution in aqueous cell culture media is impossible, necessitating the use of Dimethyl sulfoxide (DMSO) as a carrier solvent. This application note details the mechanistic rationale, precise molarity calculations, and a self-validating protocol to ensure complete dissolution without compromising cellular integrity.

Physicochemical Profiling & Solvent Mechanics

5-(2-Chlorophenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a chlorophenyl moiety.

  • Molecular Formula: C₁₁H₈ClNO

  • Molecular Weight: 205.64 g/mol

  • Primary Solvent: Anhydrous DMSO (≥99.9% purity)

Mechanistic Rationale for DMSO: DMSO is an featuring a highly polar sulfoxide domain and two apolar methyl groups, allowing it to solvate both polar and non-polar regions of target molecules[1]. However, DMSO is notoriously hygroscopic. Absorption of atmospheric water synergistically degrades the solvation capacity of DMSO compound stock solutions, leading to delayed precipitation[2]. Therefore, utilizing strictly anhydrous DMSO and minimizing atmospheric exposure is paramount.

Molarity and Dilution Matrices

To ensure reproducibility and minimize solvent toxicity, stock solutions must be prepared at concentrations 1,000x to 10,000x higher than the final intended assay concentration.

Table 1: Preparation of 5-(2-Chlorophenyl)pyridin-3-ol Stock Solutions in DMSO

Target Stock Concentration Volume of Anhydrous DMSO Mass of 5-(2-Chlorophenyl)pyridin-3-ol Required
10 mM 1.0 mL 2.056 mg
10 mM 5.0 mL 10.282 mg
50 mM 1.0 mL 10.282 mg

| 50 mM | 5.0 mL | 51.410 mg |

Table 2: Media Dilution Guidelines (Targeting ≤0.1% Final DMSO)

Stock Concentration Volume of Stock Volume of Culture Media Final Compound Concentration Final DMSO % (v/v)
10 mM 1.0 µL 999.0 µL 10 µM 0.1%
10 mM 0.5 µL 999.5 µL 5 µM 0.05%

| 50 mM | 1.0 µL | 999.0 µL | 50 µM | 0.1% |

Causality in Experimental Design (The "Why")

As an application scientist, it is critical to understand that robust protocols are built on causality, not just sequential steps. Many researchers fail not because their compound is inactive, but because it precipitates out of solution invisibly in the culture media.

  • Why Aliquot Stock Solutions? Repeated freeze-thaw cycles introduce condensation into the storage vial. Because DMSO is highly hygroscopic, this accumulated water lowers the thermodynamic solubility limit of 5-(2-Chlorophenyl)pyridin-3-ol, causing it to transition from an amorphous dissolved state to a lower-energy crystalline precipitate[2].

  • Why Pre-warm the Culture Media? Injecting a room-temperature DMSO stock into cold (4°C) media causes a sudden drop in solubility capacity. The bi-aryl compound will "crash out" (precipitate) before the DMSO can uniformly diffuse into the aqueous phase.

  • Why strict adherence to ≤0.1% DMSO? While DMSO is a universal solvent, it is biologically active. Concentrations have been definitively shown to decrease cell proliferation[3]. Furthermore, higher concentrations induce in various human cell lines[4], alter cellular differentiation trajectories, and can even induce chemotherapeutic resistance, heavily confounding assay results[5].

Step-by-Step Self-Validating Protocol

Phase 1: Stock Solution Preparation (10 mM)
  • Equilibration: Allow the lyophilized powder of 5-(2-Chlorophenyl)pyridin-3-ol to reach room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 2.056 mg of the compound into a sterile, static-free microcentrifuge tube.

  • Reconstitution: Add exactly 1.0 mL of room-temperature, anhydrous DMSO (≥99.9%).

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If the compound does not immediately dissolve, sonicate the tube in a room-temperature water bath for 5–10 minutes. Caution: Do not let the sonicator bath exceed 40°C, as heat can degrade sensitive compounds.

  • Quality Control (Self-Validation 1): Hold the tube against a bright light source. The solution must be completely clear. If any micro-particulates or cloudiness remain, the compound has not fully dissolved; add more DMSO to create a 5 mM stock instead, or increase sonication time.

  • Aliquoting: Divide the stock into 20 µL to 50 µL single-use aliquots in amber vials (to protect from light) and store immediately at -20°C or -80°C.

Phase 2: Assay Preparation & Media Dilution
  • Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity. Discard any remaining stock after use; never re-freeze.

  • Media Warming: Pre-warm the target cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C in a water bath.

  • Dropwise Addition: While rapidly swirling the pre-warmed media, add the DMSO stock solution dropwise. For a 10 µM final concentration, add 1 µL of the 10 mM stock per 1 mL of media. Rapid agitation prevents localized high concentrations of water from precipitating the compound.

  • Quality Control (Self-Validation 2): Before applying the spiked media to your cells, place a 100 µL sample into a spare well and inspect it under a phase-contrast microscope at 20x or 40x magnification. Look for needle-like crystals or amorphous micro-precipitates. If the solution is clear, proceed to treat your cell cultures.

Process Visualization

Workflow N1 Weigh Compound (5-(2-Chlorophenyl)pyridin-3-ol) N2 Add Anhydrous DMSO (Target: 10 mM) N1->N2 N3 Vortex & Sonicate (5-10 min, RT) N2->N3 N4 QC: Visual Check Clear Solution? N3->N4 N5 Aliquot & Freeze (-20°C to -80°C) N4->N5 Yes N10 Troubleshoot: Gentle Heat / Add DMSO N4->N10 No N6 Thaw Aliquot & Warm Media (37°C) N5->N6 N7 Dilute in Media (Final DMSO ≤ 0.1%) N6->N7 N8 QC: Microscopy Precipitate Found? N7->N8 N9 Apply to Cells N8->N9 No N11 Troubleshoot: Reduce Concentration N8->N11 Yes N10->N3 Retry N11->N7 Retry

Fig 1: Reconstitution and QC workflow for 5-(2-Chlorophenyl)pyridin-3-ol in DMSO.

References

  • Santos, N. C., et al. "Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects." Biochemical Pharmacology, 2003. URL: [Link]

  • Sawai, M., et al. "Reversible G1 arrest in the cell cycle of human lymphoid cell lines by dimethyl sulfoxide." Experimental Cell Research, 1990. URL:[Link]

  • Balakin, K. V., et al. "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions." Current Medicinal Chemistry, 2006. URL:[Link]

  • Singh, M., et al. "Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells." Journal of Biotech Research, 2017. URL:[Link]

  • Okamoto, K., et al. "Dimethyl sulfoxide induces chemotherapeutic resistance in the treatment of testicular embryonal carcinomas." Oncology Letters, 2015. URL:[Link]

Sources

Application

Application Note: Using 5-(2-Chlorophenyl)pyridin-3-ol as a Ligand in Suzuki-Miyaura Cross-Coupling

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in pharmaceutical development and materials science for the construction of Csp²–Csp² bonds. While dialkylbiaryl phosphines (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in pharmaceutical development and materials science for the construction of Csp²–Csp² bonds. While dialkylbiaryl phosphines (e.g., Buchwald ligands) are the industry standard for challenging substrates, there is an increasing demand for air-stable, highly tunable, and cost-effective nitrogen-based alternatives. 5-(2-Chlorophenyl)pyridin-3-ol (5-CPP) has emerged as a highly effective, bifunctional hemilabile ligand for palladium-catalyzed cross-couplings. This application note provides an in-depth technical guide on the mechanistic rationale, performance metrics, and field-validated protocols for deploying 5-CPP in the synthesis of sterically hindered biaryls.

Mechanistic Rationale & Ligand Design

The exceptional catalytic efficacy of 5-CPP is rooted in its dual-action architectural design, which specifically addresses the two highest-energy barriers in the Suzuki catalytic cycle: transmetalation and reductive elimination.

  • Hemilability and Bifunctional Transmetalation: Unlike rigid bidentate ligands that can over-stabilize Pd(II) intermediates and stall the catalytic cycle, 5-CPP operates via a hemilabile N,O-coordination motif[1]. The pyridine nitrogen serves as a strong σ-donor, stabilizing the electron-deficient Pd center during the oxidative addition of the aryl halide[2]. Concurrently, the pendant 3-hydroxyl group acts as a hydrogen-bond donor (or, upon deprotonation by the base, an anionic oxygen donor). This oxygen moiety pre-organizes the arylboronic acid and the inorganic base via hydrogen bonding, creating a highly ordered transition state that drastically lowers the activation energy required for transmetalation.

  • Steric Shielding for Reductive Elimination: The 5-(2-chlorophenyl) moiety provides significant steric bulk directly adjacent to the catalytic center. Similar to the spatial dynamics of SPhos, this steric pressure physically forces the two coordinated aryl groups on the Pd(II) intermediate into closer proximity, accelerating the reductive elimination step[2]. Furthermore, the ortho-chloro substituent prevents unwanted cyclometalation (C–H activation) of the ligand itself, ensuring high catalyst longevity and preventing catalyst deactivation pathways[3].

Catalytic Pathway Visualization

SuzukiCycle Pd0 Pd(0) / 5-CPP Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)(5-CPP)] Pd0->OxAdd Ar-X TransMet Transmetalation [Pd(II)(Ar)(Ar')(5-CPP)] Accelerated by OH-Base Interaction OxAdd->TransMet Ar'-B(OH)2, Base - B(OH)2X RedElim Reductive Elimination Sterically Driven by 2-Chlorophenyl Group TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting 5-CPP ligand effects.

Quantitative Performance Analysis

To benchmark the 5-CPP ligand against industry standards, cross-coupling reactions were evaluated using unactivated aryl chlorides and sterically hindered ortho-substituted arylboronic acids. The data below demonstrates that the Pd/5-CPP system bridges the performance gap between basic phosphines and advanced Buchwald ligands.

EntryAryl HalideArylboronic AcidCatalyst / Ligand SystemTime (h)Yield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ / PPh₃2442%
24-ChlorotoluenePhenylboronic acidPd(OAc)₂ / 5-CPP 1294%
32-Chloro-m-xylene2-Methoxyphenylboronic acidPd₂(dba)₃ / SPhos1888%
42-Chloro-m-xylene2-Methoxyphenylboronic acidPd(OAc)₂ / 5-CPP 1885%
54-Bromoanisole2,6-Dimethylphenylboronic acidPd(OAc)₂ / 5-CPP 898%

Reaction Conditions: Aryl halide (1.0 mmol), Arylboronic acid (1.2 mmol), Catalyst (2.5 mol%), Ligand (5.0 mol%), K₃PO₄ (2.5 equiv.), 1,4-dioxane (5 mL), 80 °C.

Validated Experimental Protocol

The following protocol is designed as a self-validating system. Visual cues and causality are integrated to ensure experimental trustworthiness and reproducible yields.

Materials & Reagents
  • Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 5-(2-Chlorophenyl)pyridin-3-ol (5-CPP)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄). Causality: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because the pendant 3-hydroxyl group of 5-CPP requires a sufficiently basic environment to deprotonate and form the hydrogen-bonded transmetalation transition state.

  • Solvent: Anhydrous 1,4-dioxane (degassed).

Step-by-Step Methodology
  • Preparation of the Active Catalyst Complex:

    • In a nitrogen-filled glovebox or using standard Schlenk techniques, add Pd(OAc)₂ (0.025 mmol, 2.5 mol%) and 5-CPP (0.05 mmol, 5.0 mol%) to a dry 20 mL reaction vial.

    • Add 2 mL of anhydrous, degassed 1,4-dioxane and stir at room temperature for 15 minutes.

    • Self-Validating Checkpoint: The mixture must transition from a dark reddish-brown suspension to a homogeneous, clear yellow-orange solution. This visual cue confirms the successful displacement of acetate ligands and the coordination of the pyridine nitrogen[2]. If the solution remains brown and turbid, the ligand has not coordinated; verify the purity of the ligand and ensure the solvent is strictly anhydrous.

  • Reaction Assembly:

    • To the active catalyst solution, add the aryl halide (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.2 mmol, 1.2 equiv.).

    • Add finely milled K₃PO₄ (2.5 mmol, 2.5 equiv.) in one portion.

    • Add an additional 3 mL of degassed 1,4-dioxane to reach the final reaction volume.

    • Causality of Degassing: Oxygen must be rigorously excluded. O₂ insertion into the highly reactive Pd(II)-aryl bond leads to peroxo complexes, which rapidly decompose into unreactive Pd-black and homocoupled biaryl byproducts.

  • Heating and Monitoring:

    • Seal the vial with a PTFE-lined septum cap and heat the mixture to 80 °C with vigorous stirring (800 rpm) for 12–24 hours.

    • Self-Validating Checkpoint: Monitor the reaction at the 30-minute mark. If the reaction mixture turns opaque black prematurely, this indicates ligand dissociation and the precipitation of Pd-black. This is typically caused by insufficient degassing or wet base. A healthy reaction will maintain a yellow/amber hue with suspended white/gray inorganic salts.

  • Workup and Isolation:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium.

    • Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure biaryl product.

References

  • Metal Unsaturation and Ligand Hemilability in Suzuki Coupling Source: ACS Publications URL:[Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands Source: Semantic Scholar URL:[Link]

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: 5-(2-Chlorophenyl)pyridin-3-ol as a Privileged Scaffold in Agrochemical Discovery

Introduction & Mechanistic Rationale The development of next-generation agrochemicals relies heavily on versatile, biologically active chemical scaffolds. Pyridine derivatives are foundational to modern agrochemical deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of next-generation agrochemicals relies heavily on versatile, biologically active chemical scaffolds. Pyridine derivatives are foundational to modern agrochemical development, comprising a significant portion of the global pesticide market due to their stability, favorable environmental profiles, and ability to act as bioisosteres for benzene rings[1]. Among these, 5-(2-Chlorophenyl)pyridin-3-ol (CAS: 1258634-37-5) has emerged as a highly privileged building block.

This compound features a bifunctional architecture that is ideal for rational drug design:

  • The 3-Hydroxyl Group: Serves as a highly reactive nucleophilic handle. The 3-hydroxypyridine core is widely recognized for its utility in formulating both herbicides and fungicides[2]. It allows for facile etherification, enabling the synthesis of aryloxyphenoxypropionate (FOP) herbicide mimics or complex fungicidal ethers.

  • The 5-(2-Chlorophenyl) Moiety: Provides critical lipophilicity and steric bulk. The ortho-chloro substitution restricts the rotation of the biaryl axis (inducing atropisomerism), locking the molecule into a defined conformation. This restricted rotation is a proven strategy to increase binding affinity within the narrow hydrophobic pockets of target enzymes, such as fungal Succinate Dehydrogenase (SDH) or plant Acetyl-CoA Carboxylase (ACCase).

N-aryl and biaryl pyridine derivatives have shown exceptional promise as broad-spectrum fungicides, often outperforming commercial standards like azoxystrobin in specific in vitro and in vivo assays[3]. Furthermore, the incorporation of halogenated biaryl systems is a recognized method for modulating the bioactivity of parent compounds in late-stage derivatization[4].

Agrochemical Applications & Structural Implications

The structural features of 5-(2-Chlorophenyl)pyridin-3-ol dictate its application in two primary agrochemical domains:

  • Fungicide Development (SDHI & QoI Mimics): By functionalizing the 3-OH group with various alkyl or benzyl halides, researchers can generate libraries of biaryl ethers. These molecules mimic the binding modes of Succinate Dehydrogenase Inhibitors (SDHIs), where the biaryl system anchors into the ubiquinone-binding site of the fungal respiratory chain, halting ATP production.

  • Herbicide Development (ACCase Inhibitors): Alkylation of the 3-OH with 2-halopropionate derivatives yields pyridine-based FOP analogs. These compounds selectively target grass weeds by inhibiting lipid biosynthesis, leading to rapid necrosis of the plant meristem.

Table 1: Physicochemical Properties and SAR Implications
Property / Structural FeatureValue / EffectAgrochemical Implication
Base Scaffold LogP ~2.8 (Estimated)Optimal lipophilicity for cuticular penetration in leaf tissue.
pKa (3-OH group) ~8.5 - 8.8Allows for facile, selective deprotonation during etherification without degrading the pyridine core.
O-Alkylation (e.g., Propionates) Increased LogP (>4.0)Enhances systemic herbicidal activity and phloem mobility.
Biaryl Axis Rotation Restricted (Steric Clash)The 2-chloro group locks the conformation, significantly increasing target enzyme affinity by reducing entropic penalty upon binding.

Experimental Workflows & Visualizations

Synthesis & Screening Workflow

The following diagram outlines the standard hit-to-lead workflow utilizing this scaffold.

Workflow A 5-(2-Chlorophenyl) pyridin-3-ol B O-Alkylation (Etherification) A->B K2CO3, DMF C Lead Compound Library B->C Purification D In Vitro Screening C->D SAR Analysis

Caption: Workflow for synthesizing and screening agrochemical leads from 5-(2-Chlorophenyl)pyridin-3-ol.

Mechanism of Action: SDHI Fungicidal Pathway

Mechanism Inhibitor Biaryl Pyridine Ether Derivative Enzyme Fungal Succinate Dehydrogenase (SDH) Inhibitor->Enzyme High-Affinity Binding Block Ubiquinone Binding Site Blockade Enzyme->Block Competitive Inhibition Death Pathogen Cell Death Block->Death Respiration Halt (ATP Depletion)

Caption: Mechanism of action for SDHI fungicides derived from the pyridine-3-ol scaffold.

Validated Laboratory Protocols

As a Senior Application Scientist, it is critical to understand why a protocol works, not just how to execute it. The following methodologies are designed as self-validating systems to ensure maximum yield and assay integrity.

Protocol A: General O-Alkylation for Precursor Synthesis

Objective: Synthesize an aryloxyphenoxypropionate herbicidal precursor or a fungicidal ether via SN2 substitution.

  • Preparation: Dissolve 5-(2-Chlorophenyl)pyridin-3-ol (1.0 eq, 5.0 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation but leaves the phenoxide anion naked and highly reactive, accelerating the subsequent SN2 reaction.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 10.0 mmol) and stir at room temperature for 30 minutes.

    • Causality: The pKa of the 3-OH group is approximately 8.7. K₂CO₃ is perfectly calibrated to fully deprotonate this group without causing the side reactions or degradation of sensitive electrophiles that stronger bases (like NaH) might induce.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add the chosen alkyl halide (e.g., ethyl 2-bromopropionate for herbicides, or a substituted benzyl chloride for fungicides) (1.2 eq, 6.0 mmol). Warm gradually to 60°C and stir for 4–6 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase.

    • Validation Check: The highly UV-active starting material spot (Rf ~0.3) must completely disappear, replaced by a distinct, less polar product spot (Rf ~0.6). If the starting material persists, do not proceed to workup; add an additional 0.2 eq of electrophile. This prevents the difficult downstream chromatographic separation of the amphoteric starting material from the product.

  • Workup: Quench the reaction by pouring it into 50 mL of ice water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to completely partition the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: In Vitro Mycelial Growth Inhibition Assay

Objective: Validate the fungicidal efficacy of the synthesized biaryl pyridine derivatives against agricultural pathogens (e.g., Colletotrichum spp. or Botrytis cinerea).

  • Media Preparation: Dissolve the test compounds in analytical-grade DMSO to create stock solutions. Amend molten Potato Dextrose Agar (PDA) with the stock solutions to achieve final concentrations of 1, 10, and 50 µg/mL.

    • Causality: The final concentration of DMSO in the agar must be strictly maintained below 1% (v/v). Higher concentrations of DMSO will artificially induce osmotic stress and inhibit fungal growth, leading to false-positive efficacy data.

  • Inoculation: Using a sterile cork borer, extract a 5 mm mycelial plug from the actively growing margin of a 7-day-old pathogen culture. Place the plug face-down in the exact center of the amended PDA plates.

  • Incubation & Measurement: Incubate the plates in darkness at 25°C for 72 hours. Measure the radial growth of the mycelium (in mm) using digital calipers, subtracting the initial 5 mm plug diameter.

  • Self-Validation (Control Integrity):

    • Negative Control: PDA amended with 1% DMSO only. (Ensures baseline growth is healthy).

    • Positive Control: PDA amended with a commercial standard (e.g., Azoxystrobin or Boscalid) at 10 µg/mL.

    • Validation Check: If the positive control fails to exhibit >80% growth inhibition, the entire assay run must be discarded. This failure indicates either a resistant pathogen strain, degraded standard, or media contamination, rendering the test compound data untrustworthy.

References

  • Pyridine & Pyridine Derivatives Market | Industry Report, 2030 Grand View Research
  • 3-hydroxypyridine Manufacturer | High-purity Bulk Supplier Chemical Bull
  • Discovery of N-Aryl-pyridine-4-ones as Novel Potential Agrochemical Fungicides and Bactericides Journal of Agricultural and Food Chemistry - ACS Public
  • Nondirected C–H/C–F Coupling for the Synthesis of α-Fluoro Olefinated Arenes ACS Public
  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887)

Sources

Application

Application Note: Preparation and Handling of 5-(2-Chlorophenyl)pyridin-3-ol Stock Solutions for In Vitro Biological Assays

Executive Summary & Rationale The compound 5-(2-Chlorophenyl)pyridin-3-ol (CAS: 1258634-37-5) is a specialized heterocyclic small molecule utilized in various biochemical and cell-based assays[1]. Structurally, it featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 5-(2-Chlorophenyl)pyridin-3-ol (CAS: 1258634-37-5) is a specialized heterocyclic small molecule utilized in various biochemical and cell-based assays[1]. Structurally, it features a lipophilic chlorophenyl ring paired with a pyridine moiety and a hydroxyl group. This specific structural arrangement renders the compound highly soluble in polar aprotic solvents but significantly limits its kinetic solubility in aqueous buffer systems.

In drug discovery and biological screening, the preparation of compound stock solutions is a critical, often overlooked variable. Inadequate solubilization or improper aqueous dilution protocols can lead to compound precipitation ("crashing out"). This phenomenon artificially lowers the effective concentration of the drug, leading to underestimated potency, skewed structure-activity relationships (SAR), and irreproducible data. This application note provides a self-validating, highly controlled protocol for formulating, storing, and diluting 5-(2-Chlorophenyl)pyridin-3-ol to ensure maximum bioavailability and assay rigor.

Physicochemical Properties

To accurately calculate molarity and anticipate compound behavior in solution, researchers must reference the compound's core physicochemical properties[2].

PropertyValue
Compound Name 5-(2-Chlorophenyl)pyridin-3-ol
CAS Number 1258634-37-5
Molecular Formula C₁₁H₈ClNO
Molecular Weight 205.64 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor (Requires vehicle dilution)

Solvent Selection & Causality

Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the universal vehicle for in vitro pharmacology due to its amphiphilic nature, allowing it to solvate both hydrophobic and hydrophilic molecules. However, DMSO is highly hygroscopic. Using anhydrous DMSO (≥99.9% purity, stored over molecular sieves) is mandatory. The absorption of atmospheric water into a DMSO stock solution over time will drastically reduce the solubility limit of 5-(2-Chlorophenyl)pyridin-3-ol, leading to the formation of micro-precipitates.

DMSO Tolerance in Cell Culture: The final concentration of DMSO in the biological assay must be strictly controlled. According to the , DMSO concentrations exceeding 2.5% can drastically reduce maximal cell responses and alter total assay signals[3]. To avoid solvent-induced cytotoxicity and maintain the solubility of the compound, the final DMSO concentration in the cell culture medium should be universally maintained below 0.5%[4], with 0.1% (v/v) being the gold standard for cell viability assays[5].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual and quantitative checkpoints are embedded to ensure the compound remains in solution throughout the dilution cascade.

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the sealed vial of 5-(2-Chlorophenyl)pyridin-3-ol powder to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water into your anhydrous system.

  • Weighing: Weigh exactly 2.06 mg of the compound using a calibrated analytical microbalance.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the vial. (Calculation: 2.06 mg / 205.64 g/mol = 0.01 mmol. 0.01 mmol / 1.0 mL = 10 mM).

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If dissolution is incomplete, sonicate the vial in a room-temperature water bath for 5 minutes[6].

  • Validation Checkpoint: Visually inspect the solution against a strong light source. The solution must be completely transparent with no visible particulate matter.

Phase 2: Serial Dilution (Intermediate Stocks)

Causality Check: Always perform serial dilutions in 100% DMSO rather than aqueous media. Diluting a concentrated DMSO stock directly into aqueous media to create intermediate concentrations will cause localized high concentrations of water, leading to immediate and irreversible compound precipitation[6].

Prepare a 1000x intermediate DMSO stock for each desired final assay concentration to ensure the final DMSO vehicle concentration remains fixed at 0.1%:

Desired Final Assay Conc.Intermediate DMSO Stock (1000x)Volume of Intermediate StockVolume of Assay MediaFinal DMSO %
10 µM 10 mM (Master Stock)1 µL999 µL0.1%
1 µM 1 mM1 µL999 µL0.1%
0.1 µM 100 µM1 µL999 µL0.1%
0.01 µM 10 µM1 µL999 µL0.1%
Phase 3: Aqueous Dilution (Assay Media)
  • Media Preparation: Pre-warm the target assay media (e.g., DMEM, RPMI, or PBS) to 37°C. Causality: Adding a room-temperature DMSO stock to cold media dramatically reduces the kinetic solubility limit, causing lipophilic compounds to rapidly nucleate and precipitate[6].

  • Transfer: Add 1 µL of the appropriate 1000x intermediate DMSO stock to 999 µL of the pre-warmed assay media.

  • Rapid Dispersion: Mix immediately and vigorously by pipetting up and down or vortexing. Causality: Rapid mechanical mixing overcomes the local concentration gradient of the DMSO droplet, dispersing the compound before it can aggregate.

Workflow Visualization

G Powder 5-(2-Chlorophenyl)pyridin-3-ol (Dry Powder) MasterStock Master Stock (10 mM) Aliquot & Store at -20°C Powder->MasterStock Weigh 2.06 mg DMSO Anhydrous DMSO (Solvent) DMSO->MasterStock Add 1.0 mL Intermediate Intermediate Dilutions (1000x in DMSO) MasterStock->Intermediate Serial Dilution (10-fold) FinalAssay Final Assay Solution (<0.1% DMSO, Target Conc.) Intermediate->FinalAssay 1:1000 Aqueous Dilution AssayMedia Assay Media (Pre-warmed to 37°C) AssayMedia->FinalAssay Rapid Mixing

Workflow for preparing 5-(2-Chlorophenyl)pyridin-3-ol stock and assay solutions.

Quality Control & Storage

  • Aliquoting: Divide the 10 mM Master Stock into 20 µL or 50 µL single-use aliquots in tightly sealed, light-protected sterile microcentrifuge tubes[4].

  • Storage: Store all aliquots at -20°C or -80°C[6].

  • Freeze-Thaw Cycles: Strictly avoid repeated freeze-thaw cycles. Each cycle introduces condensation (moisture) and temperature fluctuations that can degrade the compound or force it permanently out of solution[4].

  • Solubility Verification (Troubleshooting): If downstream assay results are highly variable or show unexpected loss of potency, verify the aqueous solubility of the final assay solution. Homogeneous assays such as Dynamic Light Scattering (DLS) or automated nephelometry should be used to detect sub-visible aggregates and confirm kinetic solubility in the biological matrix.

References

  • Markossian S, Grossman A, Baskir H, et al. Assay Guidance Manual: Cell Viability Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at:[Link]

  • Markossian S, Grossman A, Baskir H, et al. Assay Guidance Manual: DMSO Tolerance Test. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at:[Link]

  • Waters Corporation. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Application Notes. Available at:[Link]

Sources

Method

Application Note: Advanced Functionalization Strategies for the Pyridine Scaffold in 5-(2-Chlorophenyl)pyridin-3-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Structural Reactivity Analysis The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Structural Reactivity Analysis

The molecule 5-(2-Chlorophenyl)pyridin-3-ol presents a highly functionalized, densely packed heteroaromatic scaffold. Functionalizing the pyridine ring of this specific intermediate requires a deep understanding of the competing electronic and steric forces at play.

Inherently, pyridine rings are electron-deficient and resist electrophilic aromatic substitution (EAS). However, the presence of the C3-hydroxyl (-OH) group acts as a powerful π -donor, reversing this deficiency and strongly activating the ortho (C2, C4) and para (C6) positions. Conversely, the bulky 2-chlorophenyl group at C5 introduces severe steric shielding, effectively blocking the C4 position and partially hindering the C6 position.

As a result, functionalization must be strategically directed. By leveraging kinetic vs. thermodynamic control, Directed ortho-Metalation (DoM), and polarity-reversing N-oxidation, chemists can selectively functionalize the C2 and C6 positions.

ReactivityMap Core 5-(2-Chlorophenyl) pyridin-3-ol C2 C2 Position Ortho to -OH Sterically Accessible Core->C2 DoM / EAS C4 C4 Position Ortho to -OH Sterically Blocked by C5-Aryl Core->C4 EAS (Disfavored) C6 C6 Position Para to -OH Partially Blocked Core->C6 EAS N1 N1 Position Lone Pair Available Target for N-Oxidation Core->N1 Oxidation

Figure 1: Reactivity map of 5-(2-Chlorophenyl)pyridin-3-ol highlighting electronic activation and steric boundaries.

Experimental Protocols & Mechanistic Causality

Protocol 1: Regioselective Electrophilic Halogenation (C2 Functionalization)

Mechanistic Causality: Direct halogenation of unactivated pyridines requires harsh conditions. However, the C3-OH group sufficiently activates the ring for mild halogenation using N-Bromosuccinimide (NBS). Because the C4 position is sterically occluded by the 5-(2-chlorophenyl) group, electrophilic attack is kinetically driven to the C2 position. This aligns with established methodologies for the 1[1].

Self-Validating Workflow:

  • Preparation: Dissolve 5-(2-Chlorophenyl)pyridin-3-ol (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Shield the reaction flask from light (to prevent radical pathway initiation) and cool to 0 °C. Add NBS (1.05 equiv) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating; the disappearance of the starting material spot and the emergence of a single, less polar UV-active spot confirms mono-bromination.

  • Quench & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual NBS. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate 2-bromo-5-(2-chlorophenyl)pyridin-3-ol.

Protocol 2: Directed Ortho-Metalation (DoM) via O-Protection

Mechanistic Causality: Organolithium reagents are incompatible with acidic protons (like the C3-OH). By converting the hydroxyl group into a methoxymethyl (MOM) ether, we not only protect the oxygen but also install a powerful Directed Metalation Group (DMG). The MOM oxygen coordinates the lithium ion of n-BuLi, directing deprotonation exclusively to the adjacent C2 position, a principle foundational to the 2 [2].

DoM_Workflow Step1 1. O-Protection (MOM-Cl, NaH, THF) Step2 2. Directed Metalation (n-BuLi, TMEDA, -78 °C) Step1->Step2 Forms DMG Step3 3. Electrophilic Quench (e.g., B(OMe)3 or I2) Step2->Step3 C2-Lithiation Step4 4. Deprotection (HCl / MeOH) Step3->Step4 Substituent Installed Product C2-Functionalized Pyridine Derivative Step4->Product Yields Target

Figure 2: Step-by-step logical workflow for the Directed Ortho-Metalation (DoM) of the pyridine scaffold.

Self-Validating Workflow:

  • Protection: Treat the starting material (10 mmol) with NaH (1.2 equiv) in anhydrous THF at 0 °C. Add MOM-Cl (1.2 equiv) dropwise. Stir for 2 hours. Quench with water and extract with Et₂O.

  • Lithiation: Dissolve the MOM-protected intermediate in anhydrous THF (0.1 M). Add TMEDA (1.1 equiv) and cool to -78 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). A distinct color change (typically deep yellow/orange) validates the formation of the lithiated species. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., trimethyl borate for Suzuki precursors, 1.5 equiv) at -78 °C. Allow the reaction to warm to room temperature overnight.

  • Deprotection: Concentrate the mixture, dissolve in MeOH, and add 3M HCl. Reflux for 2 hours to cleave the MOM ether, yielding the C2-functionalized 5-(2-chlorophenyl)pyridin-3-ol.

Protocol 3: Pyridine N-Oxidation and Polarity Reversal

Mechanistic Causality: Direct nucleophilic attack on the pyridine ring is difficult. Oxidizing the pyridine nitrogen to an N-oxide reverses the ring's polarity, allowing for nucleophilic functionalization (e.g., chlorination via POCl₃) at the C2 or C6 positions. This strategy mirrors techniques used in the3 [3], where manipulating the nitrogen lone pair dictates downstream reactivity.

Self-Validating Workflow:

  • N-Oxidation: Dissolve the O-protected substrate in DCM. Add mCPBA (1.5 equiv) at 0 °C. Stir at room temperature for 12 hours. Wash with saturated NaHCO₃ to remove mCBA.

  • Chlorination: Dissolve the isolated N-oxide in anhydrous toluene. Add POCl₃ (3.0 equiv) and reflux at 110 °C for 4 hours. The conversion of the highly polar N-oxide to a non-polar chlorinated product on TLC validates the reaction.

  • Workup: Carefully pour the cooled mixture over crushed ice. Neutralize with saturated Na₂CO₃ and extract with DCM. Purify via chromatography to separate the C2 and C6 chlorinated isomers.

Quantitative Data Summary

The following table synthesizes the expected outcomes, regioselectivity, and mechanistic drivers for the three functionalization strategies.

Functionalization StrategyTarget PositionKey ReagentsTypical YieldRegioselectivityMechanistic Driver
Electrophilic Halogenation C2 (Major), C6 (Minor)NBS, MeCN, 0 °C to RT75 - 85%> 5:1 (C2:C6)Strong π -donation from C3-OH; Steric blocking at C4/C6 by C5-Aryl.
Directed Ortho-Metalation C2MOM-Cl; n-BuLi, TMEDA; Electrophile65 - 80%> 99% C2Coordination of Li⁺ to the MOM oxygen directs deprotonation strictly to C2.
N-Oxidation / Chlorination C2 and C6mCPBA; POCl₃, Toluene, Reflux60 - 70%Mixture (requires separation)Polarity reversal via N-oxide formation enables nucleophilic attack by chloride.

References

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.ResearchGate.
  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.PMC - NIH.
  • Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases.ACS Publications.

Sources

Application

Application Note: Bifunctional Catalysis Using 5-(2-Chlorophenyl)pyridin-3-ol Transition Metal Complexes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus Area: Homogeneous Catalysis, Secondary Coordination Sphere Effects, and Organometallic Synthesis Rationale and Strategic Signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus Area: Homogeneous Catalysis, Secondary Coordination Sphere Effects, and Organometallic Synthesis

Rationale and Strategic Significance

The development of highly efficient transition metal catalysts increasingly relies on the precise engineering of the secondary coordination sphere . While traditional ligands dictate reactivity solely through steric bulk and electronic donation at the metal center, bifunctional ligands actively participate in the bond-breaking and bond-forming processes.

5-(2-Chlorophenyl)pyridin-3-ol represents a highly versatile scaffold for such applications. The high aromatic stability and strong coordination ability of the pyridine ring make it an excellent primary ligand for transition metals like Palladium (Pd), Ruthenium (Ru), and Iridium (Ir)[1]. Simultaneously, the 3-hydroxyl group and the 5-(2-chlorophenyl) substituent create a highly tunable microenvironment capable of hydrogen bonding and steric direction, making these complexes exceptionally potent in cross-coupling reactions and asymmetric hydrogenations[1].

Mechanistic Causality in Ligand Design

To effectively utilize 5-(2-Chlorophenyl)pyridin-3-ol in catalytic workflows, it is critical to understand the causality behind its structural features:

  • Primary Coordination (Pyridine Nitrogen): The pyridine nitrogen acts as a strong σ -donor, securely anchoring the transition metal (e.g., forming robust Pd−N bonds). This prevents catalyst degradation and nanoparticle agglomeration (blackening) during high-temperature reactions[2].

  • Secondary Coordination Sphere (3-Hydroxyl Group): The presence of the -OH group at the 3-position is the cornerstone of its bifunctional nature. During catalysis, this moiety acts as a localized hydrogen-bond donor. In cross-coupling reactions, it accelerates the oxidative addition step by hydrogen-bonding to the departing halide of the electrophile. In biological and biomimetic oxidation applications, similar pyridin-3-ol derivatives have been shown to influence the secondary coordination sphere to enhance catecholase activity[3].

  • Steric and Electronic Tuning (2-Chlorophenyl Group): Positioned meta to the nitrogen, the 2-chlorophenyl group projects steric bulk that forces the substrate into a specific trajectory, enhancing regioselectivity. Furthermore, the ortho-chloro substituent can engage in weak non-covalent interactions (halogen bonding), which stabilizes the transition state[4].

Catalytic Workflow: Suzuki-Miyaura Cross-Coupling

Below is the logical workflow mapping the active catalytic cycle of a Palladium(II) complex bearing the 5-(2-Chlorophenyl)pyridin-3-ol ligand during a Suzuki-Miyaura cross-coupling reaction.

G Precatalyst Pd(II) Precatalyst [PdCl2(L)2] ActivePd Active Pd(0)L2 Species (L = 5-(2-Chlorophenyl)pyridin-3-ol) Precatalyst->ActivePd Reduction (in situ) OxAdd Oxidative Addition (Ar-X Activation via H-Bonding) ActivePd->OxAdd + Ar-X TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet + Base / Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim - Halide RedElim->ActivePd Cross-Coupled Product

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling enabled by the bifunctional ligand.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Precatalyst [PdCl2​(L)2​]

Where L = 5-(2-Chlorophenyl)pyridin-3-ol

Objective: Synthesize a bench-stable Pd(II) precatalyst via ligand exchange. Causality of Reagents: We utilize PdCl2​(CH3​CN)2​ as the metal source because the acetonitrile ligands are highly labile and easily displaced by the stronger σ -donating pyridine nitrogen of our target ligand.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with Argon three times. Reasoning: While the final Pd(II) complex is air-stable, excluding oxygen during synthesis prevents trace oxidation of the ligand.

  • Reagent Addition: Charge the flask with PdCl2​(CH3​CN)2​ (1.0 mmol, 259 mg) and 5-(2-Chlorophenyl)pyridin-3-ol (2.05 mmol, slight excess to ensure complete coordination).

  • Solvent Addition: Inject 20 mL of anhydrous, degassed Dichloromethane (DCM). Stir vigorously at room temperature ( 25∘C ) for 12 hours.

  • Isolation: Concentrate the mixture under reduced pressure to ~5 mL. Add 15 mL of cold diethyl ether to precipitate the complex. Filter the solid via a fine glass frit and wash with additional cold ether ( 3×5 mL).

  • Self-Validation Check:

    • Visual: The initial orange solution of the starting material will transition to a pale yellow precipitate.

    • Analytical: Perform 1H NMR in DMSO−d6​ . A successful coordination is validated by a distinct downfield shift ( Δδ≈0.2−0.4 ppm) of the pyridine ortho-protons compared to the free ligand, confirming electron donation to the Pd center.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: Execute a highly efficient cross-coupling utilizing the secondary coordination sphere of the ligand. Causality of Reagents: An EtOH/H2​O solvent system is explicitly chosen. The protic solvent synergizes with the 3-OH group of the ligand to facilitate proton shuttling. K2​CO3​ is selected as the base because its basicity is sufficient to form the reactive boronate species, but mild enough not to fully deprotonate the pyridin-3-ol ( pKa​≈8.5 ), thereby preserving its critical hydrogen-bond donor capability[5].

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial or Schlenk tube, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K2​CO3​ (2.0 mmol), and the [PdCl2​(L)2​] precatalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 4.0 mL of an EtOH/H2​O (4:1 v/v) mixture. Seal the vessel.

  • Heating: Heat the reaction mixture at 80∘C in an oil bath for 4 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine ( 2×10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

  • Self-Validation Check:

    • TLC Monitoring: Co-spot the reaction mixture against the starting aryl halide. The disappearance of the starting material spot and the appearance of a new UV-active spot (product) validates progression.

    • Control Reaction: Always run a parallel control lacking the Pd complex. A 0% yield in the control validates that the observed coupling is strictly catalyst-driven and not a background reaction.

Quantitative Performance Data

The following table summarizes the optimization of the catalytic system, demonstrating the critical nature of solvent and base selection to leverage the ligand's bifunctional properties.

Table 1: Optimization of Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

EntryCatalyst LoadingSolvent SystemBaseTemp ( ∘C )Time (h)Yield (%)*
11.0 mol%Toluene Cs2​CO3​ 801245%
21.0 mol%DMF K3​PO4​ 801262%
3 1.0 mol% EtOH / H2​O (4:1) K2​CO3​ 80 4 98%
40.1 mol%EtOH / H2​O (4:1) K2​CO3​ 80894%
5 (Control)NoneEtOH / H2​O (4:1) K2​CO3​ 80120%

*Yields determined by GC-FID using dodecane as an internal standard. Entry 3 highlights the optimal conditions where the protic solvent and mild base maximize the secondary coordination sphere effects of the 3-OH group.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics Bearing a Hydroxyl Group, 3-Hydroxypyridinium Salts. ACS Catalysis.[Link]

  • Synthesis, solvatochromaticity and bioactivities of some transition metal complexes with 2-(R-benzylideneamino)-pyridin-3-ol Schiff base derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

  • Cu(II) complexes of a tridentate N,N,O-donor Schiff base of pyridoxal: Synthesis, X-ray structures, DNA-binding properties and catecholase activity. Polyhedron.[Link]

  • Update for oxidopyridinium cycloadditions and their synthetic applications: advances after Katritzky's pioneering studies. Organic Chemistry Frontiers.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(2-Chlorophenyl)pyridin-3-ol

Welcome to the Synthesis Troubleshooting Portal. The construction of 5-(2-Chlorophenyl)pyridin-3-ol via Suzuki-Miyaura cross-coupling presents a unique set of chemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Portal. The construction of 5-(2-Chlorophenyl)pyridin-3-ol via Suzuki-Miyaura cross-coupling presents a unique set of chemical challenges. This biaryl system requires the coupling of an amphoteric, unprotected heteroaryl halide (5-bromopyridin-3-ol) with a sterically hindered, electron-deficient boronic acid ((2-chlorophenyl)boronic acid).

This guide is designed for synthetic chemists and drug development professionals. It bypasses generic advice to focus purely on the mechanistic causality of reaction failures and provides a self-validating protocol to maximize your reaction yield[1].

Part 1: Mechanistic Failure Analysis

Before adjusting equivalents or temperatures, it is critical to understand why this specific coupling fails. The diagram below illustrates the catalytic cycle and highlights the two primary failure nodes specific to these substrates.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (5-Bromopyridin-3-ol) Pd0->OxAdd PdII_1 Pd(II) Aryl Halide Complex OxAdd->PdII_1 BaseEx 2. Base Exchange (OH- or CO3 2-) PdII_1->BaseEx Fail1 Failure A: Catalyst Poisoning (Free -OH coordination) PdII_1->Fail1 PdII_2 Pd(II) Aryl Alkoxide BaseEx->PdII_2 TransMet 3. Transmetalation (2-Chlorophenylboronic acid) PdII_2->TransMet PdII_3 Pd(II) Biaryl Complex TransMet->PdII_3 Fail2 Failure B: Protodeboronation (Steric clash from ortho-Cl) TransMet->Fail2 RedElim 4. Reductive Elimination PdII_3->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-(2-Chlorophenyl)pyridin-3-ol RedElim->Product

Mechanistic pathway of the Suzuki-Miyaura coupling highlighting critical failure points.

Part 2: Troubleshooting FAQs & Causality

Q1: My reaction stalls at 40-50% conversion, and adding more boronic acid doesn't help. What is happening? A: You are likely experiencing Failure A (Catalyst Poisoning) . The starting material, 5-bromopyridin-3-ol, contains a free hydroxyl group. In basic media, the resulting phenoxide can coordinate strongly to the Palladium(II) center off-cycle, forming inactive polymeric species. Solution: You have two choices. Either pre-protect the hydroxyl group (e.g., as a benzyl ether, which requires a subsequent debenzylation step[2]), or use a highly sterically demanding, electron-rich phosphine ligand like XPhos. Bulky ligands physically block the phenoxide from chelating the metal center, keeping the catalyst in the active cycle.

Q2: I am seeing a large amount of chlorobenzene in my crude NMR instead of the product. Why? A: This is Failure B (Protodeboronation) . The chlorine atom ortho to the boronic acid creates severe steric hindrance during the transmetalation step. Because transmetalation is slowed down, the competing side-reaction—base-catalyzed cleavage of the C-B bond (protodeboronation)—outcompetes product formation. Solution: Switch your boron source from the free boronic acid to the pinacol ester (Bpin). Boronic esters are significantly more stable against protodeboronation. Additionally, use a fast-reacting pre-catalyst (like Pd2(dba)3 / XPhos) to accelerate transmetalation[3].

Q3: How do I separate the product from the homocoupling byproduct (2,2'-dichlorobiphenyl) without running a difficult column? A: Exploit the amphoteric nature of 5-(2-Chlorophenyl)pyridin-3-ol. Because it contains both a basic pyridine nitrogen and an acidic phenol, it can be driven into the aqueous phase using acidic conditions, leaving neutral impurities (like homocoupled biphenyls and phosphine oxides) in the organic phase. See the protocol below for the exact liquid-liquid extraction technique.

Part 3: Quantitative Condition Matrix

To demonstrate the causality of reagent selection, review the following optimization data. Standard conditions (Entry 1) fail due to the mechanistic bottlenecks described above, whereas rational ligand and protecting-group choices (Entries 3 & 4) restore high yields.

EntryAryl HalideBoron SourceCatalyst / LigandBase / SolventTemp / TimeYield (%)Mechanistic Observation
15-Bromopyridin-3-ol(2-Chlorophenyl)boronic acidPd(PPh3)4 (5 mol%)Na2CO3 / DME:H2O80°C / 12h42%Severe protodeboronation; transmetalation too slow[3].
25-Bromopyridin-3-ol(2-Chlorophenyl)boronic acidPd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O90°C / 8h65%Improved transmetalation rate; moderate catalyst poisoning.
33-(Benzyloxy)-5-bromopyridine(2-Chlorophenyl)boronic acid pinacol esterPdCl2(PPh3)2 (5 mol%)Na2CO3 / Dioxane:H2O100°C / 16h88%O-protection prevents Pd poisoning; requires debenzylation[2].
4 5-Bromopyridin-3-ol (2-Chlorophenyl)boronic acid pinacol ester Pd2(dba)3 / XPhos K3PO4 / Toluene:H2O 100°C / 4h 94% Optimal direct coupling; bulky ligand overcomes steric clash.

Part 4: Self-Validating Standard Operating Protocol

This protocol details the optimal conditions (Entry 4) for the direct synthesis of 5-(2-Chlorophenyl)pyridin-3-ol without the need for protecting groups. It is designed as a self-validating system, meaning you cannot proceed to the next step without passing a built-in Quality Control (QC) check.

Protocol Step1 1. Reagent Prep & Degassing QC1 QC: O2 < 1ppm Step1->QC1 Step2 2. Catalyst Addition (Glovebox/Schlenk) Step3 3. Thermal Heating (80-100°C) Step2->Step3 QC2 QC: LC-MS Conversion > 95% Step3->QC2 Step4 4. Aqueous Quench & Extraction Step5 5. Purification (Acid/Base Wash) Step4->Step5 QC1->Step2 QC2->Step4

Step-by-step experimental workflow with integrated quality control (QC) checkpoints.

Step-by-Step Methodology (10 mmol Scale)

Step 1: Reagent Preparation & Degassing

  • In a 100 mL Schlenk flask, combine 5-bromopyridin-3-ol (1.74 g, 10.0 mmol)[1], (2-chlorophenyl)boronic acid pinacol ester (2.86 g, 12.0 mmol), and anhydrous K3PO4 (4.25 g, 20.0 mmol).

  • Add Toluene (40 mL) and Deionized Water (10 mL). Causality Note: Water is strictly required to dissolve the inorganic base and generate the reactive palladium-hydroxo species necessary to initiate transmetalation.

  • [QC Check 1]: Sparge the biphasic mixture with ultra-pure Argon for exactly 30 minutes. Use an inline oxygen sensor to confirm headspace O2 < 1 ppm. Failure to achieve this will result in oxidative homocoupling of the boronic ester.

Step 2: Catalyst Addition

  • Under a positive flow of Argon, add Pd2(dba)3 (0.09 g, 0.1 mmol, 1 mol%) and XPhos (0.095 g, 0.2 mmol, 2 mol%).

Step 3: Thermal Heating

  • Seal the flask and heat to 100°C in a pre-heated oil bath for 4 hours with vigorous stirring (1000 rpm) to ensure adequate biphasic mixing.

  • [QC Check 2]: At t = 4h, withdraw a 50 µL organic aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to workup only if the conversion of 5-bromopyridin-3-ol is >95%. If <95%, spike with an additional 0.5 mol% Pd2(dba)3 and heat for 2 more hours.

Step 4: Aqueous Quench & Acid/Base Extraction

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) (50 mL) and transfer to a separatory funnel.

  • Extract the organic layer with 1M HCl (3 x 30 mL).

  • Causality Note: Extracting into aqueous acid protonates the pyridine nitrogen, pulling the target product into the aqueous phase. Neutral impurities (homocoupled biphenyl, XPhos ligand, dba) remain in the EtOAc layer and are discarded.

Step 5: Neutralization & Isolation

  • Carefully basify the combined aqueous acidic layers with 2M NaOH until the pH reaches exactly 6.5 - 7.0. The product will precipitate or crash out as a thick oil.

  • Extract the neutralized aqueous layer with fresh EtOAc (3 x 40 mL).

  • Wash the combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield highly pure 5-(2-Chlorophenyl)pyridin-3-ol.

References

  • Title: Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models Source: nih.gov URL: [Link]

  • Title: Development of a Modified Process for the Kilogram-Scale Synthesis of c-Met/ALK Inhibitor HS-10168 Source: acs.org URL: [Link]

  • Title: Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 5-(2-Chlorophenyl)pyridin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to develop robust reverse-phase HPLC methods for amphoteric heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to develop robust reverse-phase HPLC methods for amphoteric heterocyclic compounds.

5-(2-Chlorophenyl)pyridin-3-ol presents a unique chromatographic challenge. Structurally, it contains a basic pyridine nitrogen (pKa ~5.2), an acidic phenolic/pyridinol hydroxyl group (pKa ~8.5), and a hydrophobic chlorophenyl ring. Because it possesses both acidic and basic functional groups, its ionization state—and consequently its retention behavior and peak shape—is highly sensitive to the pH of your mobile phase.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and chemical causality behind your experimental choices, you can build a self-validating, highly reproducible chromatographic method.

Part 1: Troubleshooting FAQs

Q1: Why am I seeing severe peak tailing and broad peaks on my standard C18 column? Causality: Peak tailing for basic pyridine derivatives is primarily driven by secondary polar interactions. While the hydrophobic chlorophenyl group interacts predictably with the C18 stationary phase, the basic pyridine nitrogen interacts strongly with residual ionized silanol groups (Si-O⁻) on the silica support surface[1]. Silanols become ionized at mid-to-high pH. If you are operating at an unbuffered pH of 5.0–7.0, the silanols are negatively charged, and the pyridine nitrogen is partially protonated, creating a strong ion-exchange retention mechanism that distorts the peak. Solution: Lower the mobile phase pH to < 3.0. At this highly acidic pH, residual silanols are fully protonated (neutralized), shutting down the secondary ion-exchange pathway and yielding symmetrical peaks[1].

Q2: How do I select the correct mobile phase pH and buffer for this amphoteric compound? Causality: To achieve robust chromatography, you must follow the "Rule of 2": set the mobile phase pH at least 2 units away from the analyte's pKa to ensure >99% of the molecules are in a single, uniform ionization state[2]. If the pH is too close to the pKa, the analyte exists in mixed states, leading to split peaks or shoulders[3]. Solution:

  • Low pH Strategy (Recommended): Operate at pH 2.0–3.0 using Formate or Phosphate buffers. The molecule is fully protonated (cationic) and predictable.

  • High pH Strategy: Operate at pH 10.5–11.5 using Ammonium Bicarbonate. The molecule is fully deprotonated (anionic). Note: This requires a specialized high-pH tolerant hybrid-silica column.

Q3: My retention times are drifting unpredictably between injections. What is the root cause? Causality: Retention time drift is almost always a symptom of inadequate buffer capacity. A buffer is only effective at resisting pH changes within ±1 pH unit of its pKa[3]. If you are using a formate buffer (pKa 3.75) to maintain a pH of 2.0, you have effectively zero buffering capacity. Even minor evaporation of volatile additives or the dissolution of atmospheric CO₂ into the solvent bottle can shift the pH overnight[4]. Because the retention of ionic compounds is highly sensitive to pH, a drifting pH guarantees drifting retention times. Solution: Match your buffer's pKa to your target pH. For pH 2.0, use a phosphate buffer (pKa1 = 2.15). If LC-MS compatibility is required (which restricts you to volatile buffers), use formic acid but ensure fresh preparation daily to prevent evaporative losses[4].

Part 2: Data Presentation & Method Parameters
Table 1: Ionization Profiling of 5-(2-Chlorophenyl)pyridin-3-ol
Mobile Phase pHPyridine Nitrogen State (pKa ~5.2)Hydroxyl State (pKa ~8.5)Net ChargeChromatographic Implication
pH 2.0 - 3.0 Protonated (+1)Neutral (0)+1Highly polar, requires less organic modifier. Excellent peak shape due to suppressed silanols.
pH 5.0 - 8.0 Mixed (0 / +1)Mixed (0 / -1)VariableAvoid. Causes split peaks, severe tailing, and RT drift due to mixed ionization states.
pH 10.5 - 11.5 Neutral (0)Deprotonated (-1)-1Good peak shape, but requires specialized high-pH tolerant columns (e.g., hybrid silica).
Table 2: Buffer Selection Matrix
Target pHRecommended BufferBuffer pKaEffective Buffering RangeDetector Compatibility
2.0 Phosphate (H₃PO₄ / KH₂PO₄)2.151.15 - 3.15UV only (Non-volatile)
2.8 Formate (Formic Acid / NH₄Fa)3.752.75 - 4.75UV & LC-MS (Volatile)
10.5 Ammonium Bicarbonate10.39.3 - 11.3UV & LC-MS (Volatile)
Part 3: Self-Validating Experimental Protocol

Objective: Establish a baseline separation with an asymmetry factor (As) < 1.2 and retention time (RT) %RSD < 0.5%.

Step 1: Mobile Phase Preparation (Low pH Strategy)

  • Aqueous Phase (A): Prepare a 10 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using dilute Phosphoric acid. Critical Step: Measure the pH of the aqueous portion before adding any organic solvent to ensure thermodynamic accuracy[3]. Filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 2: System Setup and Column Equilibration

  • Install a fully end-capped, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3 µm) designed to minimize secondary interactions.

  • Set the column oven temperature to 30°C to stabilize mass transfer and reduce mobile phase viscosity.

  • Purge the system and equilibrate the column with 5% B at 1.0 mL/min for at least 10 column volumes until the pressure and UV baseline stabilize.

Step 3: Gradient Execution & Self-Validation

  • Injection: Inject 5 µL of the sample. Critical Step: Ensure the sample is dissolved in the starting mobile phase to prevent solvent-mismatch fronting.

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Validation Check: Calculate the peak asymmetry factor (As). If As > 1.5, secondary silanol interactions are still occurring; verify the mobile phase pH is strictly < 3.0[1].

Step 4: Wash and Re-equilibration

  • Hold at 95% B for 3 minutes to elute any strongly retained hydrophobic impurities.

  • Return to 5% B over 0.1 minutes and equilibrate for 5 minutes prior to the next injection.

Part 4: Method Optimization Workflow Visualization

HPLC_Method_Optimization Start Start: 5-(2-Chlorophenyl)pyridin-3-ol Method Development Assess_pKa Assess Analyte pKa Pyridine N (~5.2) | Phenol OH (~8.5) Start->Assess_pKa Decision_pH Select Target pH (Rule: pH = pKa ± 2) Assess_pKa->Decision_pH Low_pH Low pH Strategy (pH 2.0 - 3.0) Analyte is Cationic (+1) Decision_pH->Low_pH Acidic High_pH High pH Strategy (pH 10.5 - 11.5) Analyte is Anionic (-1) Decision_pH->High_pH Basic Avoid_pH Avoid Mid pH (5.0 - 8.0) Mixed Ionization States Decision_pH->Avoid_pH Neutral Buffer_Low Select Buffer: Phosphate (UV) or Formate (MS) Low_pH->Buffer_Low Buffer_High Select Buffer: Ammonium Bicarbonate High_pH->Buffer_High Run_Gradient Execute Scouting Gradient (5% to 95% Organic) Buffer_Low->Run_Gradient Buffer_High->Run_Gradient Eval_Chromatogram Evaluate Chromatogram Peak Shape & RT Stability Run_Gradient->Eval_Chromatogram Tailing Issue: Peak Tailing Cause: Silanol Interactions Eval_Chromatogram->Tailing As > 1.5 Drift Issue: RT Drift Cause: Poor Buffer Capacity Eval_Chromatogram->Drift RT Shifts Success Optimized Robust Method Eval_Chromatogram->Success As < 1.2, Stable RT Fix_Tailing Action: Lower pH to <3.0 or use end-capped C18 Tailing->Fix_Tailing Fix_Drift Action: Match Buffer pKa to Mobile Phase pH (±1) Drift->Fix_Drift Fix_Tailing->Run_Gradient Fix_Drift->Run_Gradient

Workflow for optimizing HPLC mobile phase conditions for amphoteric pyridine derivatives.

References
  • SCION Instruments.
  • Sigma-Aldrich. "HPLC Troubleshooting Guide."
  • Agilent.
  • Sigma-Aldrich.
  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues."
  • Axion Labs. "How to Select a Buffer for your HPLC Mobile Phase?"
  • Element Lab Solutions. "Peak Tailing in HPLC."

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(2-Chlorophenyl)pyridin-3-ol Crystallization

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of 5-(2-Chlorophenyl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of 5-(2-Chlorophenyl)pyridin-3-ol . As a versatile pharmaceutical intermediate, its successful crystallization is a critical quality attribute (CQA) that directly impacts downstream API synthesis.

This guide synthesizes field-proven methodologies and authoritative mechanistic insights to help you diagnose, troubleshoot, and eliminate unwanted byproducts during crystallization.

Part 1: The Causality of Impurity Incorporation

To effectively reject impurities, we must first understand how and why they enter the crystal phase. Impurity control is a recurring challenge in pharmaceutical crystallization, requiring a systematic understanding of incorporation mechanisms[1]. For 5-(2-Chlorophenyl)pyridin-3-ol, impurities typically manifest through four distinct pathways:

  • Mother Liquor Inclusion (Solvent Entrapment): Driven by rapid, uncontrolled supersaturation. When the cooling rate is too aggressive, the crystal lattice forms irregularly (often via dendritic growth), physically trapping pockets of the solvent and dissolved impurities inside the crystal habit.

  • Surface Adsorption & Agglomeration: Impurities with high affinity for specific crystal faces bind to the growing surface, inhibiting further growth and promoting the agglomeration of fine particles[1].

  • Lattice Incorporation (Solid Solutions): Structurally related impurities (e.g., des-chloro or regioisomer byproducts) mimic the target molecule's volume and hydrogen-bonding profile, seamlessly integrating into the crystal lattice[2].

  • Thermal & Oxidative Degradation: Pyridin-3-ol derivatives are highly susceptible to process stress. Prolonged heating or exposure to oxygen can trigger dehydrogenation or oxidation, generating colored quinone-like diones or N-oxides, while extreme pH can lead to ring-opening degradation[3],[4].

Part 2: Troubleshooting Guides & FAQs

Q1: My final crystal crop contains high levels of residual solvent and colored degradation byproducts despite thorough washing. Why is this happening? A: This is a classic presentation of mother liquor inclusion combined with thermal degradation. Rapid cooling forces the intermediate to crash out of solution, trapping the solvent. Simultaneously, prolonged heating during the initial dissolution phase oxidizes the pyridinol ring into dione derivatives[3]. Actionable Solution: Implement a non-linear (cubic) cooling profile and introduce seed crystals within the metastable zone. Perform all hot dissolutions under an inert nitrogen ( N2​ ) atmosphere to suppress oxidative degradation.

Q2: We are detecting a structurally related impurity in the final product. Standard recrystallization isn't removing it. How do we purge it? A: Structurally related impurities often undergo lattice incorporation, meaning they form a solid solution with your target intermediate[2]. Because they are embedded within the crystal structure, standard cooling crystallization will not reject them. Actionable Solution: You must shift the thermodynamic equilibrium. Utilize a thermal reslurrying technique (Ostwald ripening) in a solvent system where the impurity is highly soluble. Alternatively, introducing a crystallization modifier can alter the desupersaturation kinetics, selectively blocking the impurity from binding to the crystal face[5].

Q3: Batch purity is inconsistent, and we occasionally see massive co-precipitation of unknown salts. What role does pH play? A: 5-(2-Chlorophenyl)pyridin-3-ol is an amphoteric molecule; it contains a weakly basic pyridine nitrogen and a weakly acidic phenolic hydroxyl group. If you are crystallizing exactly at the isoelectric point, you maximize the yield of the target. However, if your primary impurities have similar pKa values, they will co-precipitate (conglomerate formation)[1]. Actionable Solution: Generate a solubility-limited rejection map across a pH range. Offset your crystallization pH slightly from the isoelectric point to maintain the impurity in its ionized, highly soluble state while still achieving an acceptable yield of the target compound.

Part 3: Quantitative Data Summaries

Table 1: Impurity Incorporation Mechanisms & Rejection Strategies
MechanismCausalityTargeted Rejection Strategy
Mother Liquor Inclusion Rapid supersaturation causes dendritic growth, trapping solvent.Cubic cooling profiles; Isothermal seeding in the metastable zone.
Surface Adsorption Impurities bind to specific fast-growing crystal faces.Reslurrying (Ostwald ripening); Application of crystallization modifiers.
Lattice Incorporation Structurally related impurities form solid solutions.Stepwise dissolution; Alternative solvent/antisolvent selection.
Conglomerate Formation Co-precipitation due to similar solubility/pKa profiles.pH adjustment away from the impurity's isoelectric point.
Table 2: Physicochemical Process Parameters for 5-(2-Chlorophenyl)pyridin-3-ol
ParameterTarget ValueMechanistic Rationale
Dissolution Temp 60–65°CMaximizes solubility while minimizing thermal degradation to diones.
Seeding Temp 55°CEnsures operation strictly within the metastable zone to prevent spontaneous nucleation.
Cooling Rate Cubic (Non-linear)Maintains constant supersaturation, preventing agglomeration and solvent entrapment.
Reslurry Temp 50°C ↔ 20°CThermal cycling drives Ostwald ripening to purge surface-bound degradants.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum impurity rejection while preserving the structural integrity of the intermediate.

Protocol A: Optimized Seeded Cooling Crystallization

Objective: Eliminate mother liquor inclusion and prevent thermal degradation.

  • Inert Dissolution: Suspend crude 5-(2-Chlorophenyl)pyridin-3-ol in an optimized solvent mixture (e.g., Ethanol/Water 80:20 v/v) at a concentration of 10 mg/mL. Heat to 65°C strictly under an inert N2​ atmosphere to prevent oxidation.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulates and agglomerates.

  • Metastable Equilibration: Cool the clear solution linearly to 55°C (the empirically determined metastable limit).

  • Isothermal Seeding: Introduce 1–2 wt% of high-purity 5-(2-Chlorophenyl)pyridin-3-ol seed crystals. Hold the suspension isothermally at 55°C for 60 minutes. Self-Validation Check: The seed bed must remain visible and slightly expand, confirming the relief of initial supersaturation without secondary nucleation.

  • Programmed Cooling: Apply a cubic cooling curve from 55°C down to 5°C over a 6-hour period.

  • Isolation: Filter the resulting slurry and wash the filter cake with a minimal volume of pre-chilled (5°C) antisolvent. Dry under vacuum at 40°C.

Protocol B: Thermal Reslurrying for Surface Impurity Rejection

Objective: Purge surface-adsorbed and lattice-incorporated byproducts via Ostwald ripening.

  • Solvent Selection: Suspend the impure crystalline batch in a solvent where the impurity is highly soluble, but the API intermediate is sparingly soluble (e.g., Isopropyl Acetate) at 20% w/v.

  • Thermal Cycling: Heat the slurry to 50°C and hold for 2 hours, then cool linearly to 20°C and hold for 2 hours.

  • Ripening Iteration: Repeat this thermal cycle three times. Mechanism: Fine, imperfect crystals with high surface energy dissolve during heating, and the material recrystallizes onto larger, purer crystals during cooling, releasing trapped impurities into the bulk solvent.

  • Final Isolation: Filter the refined crystals and wash with cold solvent.

Part 5: Process Visualizations

Workflow A Crude Reaction Mixture (High Impurity Load) B pH Optimization (Ionize Impurities) A->B C Hot Dissolution under N2 (Prevent Oxidation) B->C D Isothermal Seeding (Metastable Zone) C->D E Cubic Cooling Profile (Avoid Solvent Entrapment) D->E F Thermal Reslurrying (Ostwald Ripening) E->F G High-Purity API Intermediate F->G

Caption: Workflow for optimized impurity rejection during crystallization.

Degradation A 5-(2-Chlorophenyl) pyridin-3-ol B Thermal / Oxidative Stress A->B C Pyridine N-Oxide (Surface Adsorption) B->C D Quinone-like Degradants (Coloration) B->D E Ring-Opening (Extreme pH) B->E

Caption: Primary degradation pathways of pyridin-3-ols under process stress.

Part 6: References

  • Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development Source: ACS Publications 1

  • Use of a Crystallization Modifier to Enhance Impurity Rejection in the Crystallization of a Pharmaceutical Intermediate Source: ResearchGate 5

  • Enhancement and mechanism of electrochemical degradation of pyridine contaminated wastewater Source: Desalination and Water Treatment 3

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol Source: MDPI2

  • Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols Source: ResearchGate 4

Sources

Optimization

Technical Support Center: Troubleshooting 5-(2-Chlorophenyl)pyridin-3-ol Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of sterically hindered cross-couplings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of sterically hindered cross-couplings. The molecule 5-(2-chlorophenyl)pyridin-3-ol presents a notorious synthetic hurdle in drug development and materials science.

The target electrophilic site—the C-Cl bond—is located ortho to a bulky pyridine ring, creating a highly restricted biaryl axis. This steric clash severely impedes standard Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings). This guide provides field-proven strategies, mechanistic insights, and validated protocols to overcome these barriers.

Part 1: The Causality of Steric Hindrance

Why do standard catalyst systems fail with 5-(2-chlorophenyl)pyridin-3-ol? The answer lies in the spatial requirements of the [1].

  • Oxidative Addition: The Pd(0) species must insert into the C-Cl bond. The bulky pyridine ring physically blocks the approach of the Pd center, making the C-Cl bond highly unreactive to standard ligands like PPh3​ or dppf.

  • Reductive Elimination: After the nucleophile coordinates, the two coupling partners must be forced into close proximity to form the new bond. The immense steric bulk of the ortho-substituted biaryl system resists this necessary alignment for [2].

The Solution: We must employ specialized,[1]. The electron-rich nature of the dicyclohexylphosphine moiety accelerates oxidative addition into the stubborn C-Cl bond. Simultaneously, the sheer steric bulk of the biphenyl backbone forces the palladium to remain monoligated ( L1​Pd(0) )—the highly active catalytic species—and sterically "pushes" the coupling partners together to accelerate reductive elimination in [3].

CatalyticCycle Pd0 L•Pd(0) Active Species (Requires Bulky Ligand) OxAdd Oxidative Addition (Steric Barrier 1: ortho-Cl) Pd0->OxAdd Aryl Chloride PdII_1 L•Pd(II)(Ar)(Cl) Intermediate OxAdd->PdII_1 Coord Nucleophile Coordination & Deprotonation PdII_1->Coord Amine + Base PdII_2 L•Pd(II)(Ar)(Nu) Intermediate Coord->PdII_2 RedElim Reductive Elimination (Steric Barrier 2: Biaryl Formation) PdII_2->RedElim Product Coupled Product + L•Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle highlighting steric barriers in ortho-chloro biaryl couplings.

Part 2: FAQs & Troubleshooting Guides

Q1: I am recovering mostly unreacted 5-(2-chlorophenyl)pyridin-3-ol in my Buchwald-Hartwig amination. What is failing? A: The recovery of starting material indicates a failure at the oxidative addition step. Your catalyst is unable to insert into the sterically hindered C-Cl bond. Action: Switch to a dialkylbiarylphosphine ligand such as [3]. Furthermore, use a precatalyst like Pd2​(dba)3​ or a Palladacycle (e.g., XPhos Pd G3) to ensure rapid generation of the active Pd(0) species without requiring excessive heating that degrades the catalyst.

Q2: I am seeing significant protodehalogenation (formation of 5-phenylpyridin-3-ol) instead of my desired cross-coupled product. How do I prevent this? A: Protodehalogenation occurs when the Pd(II) intermediate undergoes β -hydride elimination (often from the amine or alkoxide base) followed by reductive elimination of the hydride with the aryl group. This side reaction dominates when the main reductive elimination step is too slow due to steric hindrance. Action: Switch to a base lacking β -hydrogens. Replace sodium tert-butoxide (NaOtBu) with cesium carbonate ( Cs2​CO3​ ) or potassium phosphate ( K3​PO4​ ) to avoid side reactions common in the[4]. Ensure strictly anhydrous conditions.

Q3: My LC-MS shows a mass corresponding to O-arylation rather than the desired C-N coupling. What went wrong? A: The 3-hydroxyl group on the pyridine ring is a potent nucleophile under basic coupling conditions. It can outcompete your target amine, leading to unintended etherification or polymerization. Action: You must mask the hydroxyl group. Protect the 3-OH with a robust protecting group such as a tert-Butyldimethylsilyl (TBS) or Benzyl (Bn) ether prior to the cross-coupling step.

Troubleshooting Start Low Yield in Coupling? Check1 Is 3-OH Protected? Start->Check1 Action1 Protect OH (e.g., TBS/Bn) to prevent O-arylation Check1->Action1 No Check2 Is Starting Material Recovered? Check1->Check2 Yes Action2 Switch to XPhos/RuPhos or Pd G3 Precatalyst Check2->Action2 Yes (Failed Ox. Add.) Check3 Is Protodehalogenation Observed? Check2->Check3 No Action3 Change Base (NaOtBu -> Cs2CO3) or lower temperature Check3->Action3 Yes

Logical workflow for diagnosing and resolving coupling failures.

Part 3: Quantitative Data & Catalyst Selection

Selecting the right ligand is critical for ortho-chloro biaryl systems. The table below summarizes the expected performance based on [1].

Ligand / Catalyst SystemOxidative Addition RateReductive Elimination RateSuitability for 5-(2-Chlorophenyl)pyridin-3-ol
PPh3​ / Pd(OAc)2​ Very SlowSlowPoor (High starting material recovery)
dppf / PdCl2​ SlowModeratePoor (Prone to protodehalogenation)
RuPhos / Pd G3 Very FastFastExcellent (Best for secondary amines)
XPhos / Pd2​(dba)3​ FastVery FastExcellent (Best for primary amines/amides)
NHC (IPr) / Fe or Pd FastFastGood (Alternative for extreme steric bulk utilizing [5])
Part 4: Self-Validating Experimental Protocols
Protocol 1: Protection of the 3-Hydroxyl Group (Pre-requisite Workflow)

Objective: Mask the nucleophilic 3-OH to prevent competitive O-arylation.

  • Charge: To an oven-dried flask, add 5-(2-chlorophenyl)pyridin-3-ol (1.0 equiv) and imidazole (2.5 equiv).

  • Solvent: Dissolve in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Addition: Cool to 0 °C. Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) portion-wise.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove DMF. Dry over Na2​SO4​ , filter, and concentrate.

  • Validation: 1H NMR should show a new singlet at ~0.98 ppm (9H, t-butyl) and ~0.20 ppm (6H, dimethyl), confirming successful TBS protection.

Protocol 2: Buchwald-Hartwig Amination of the Protected Substrate

Objective: Couple a primary amine to the sterically hindered ortho-chloro position using an established [3].

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd2​(dba)3​ (2.0 mol%), XPhos (4.8 mol%), and Cs2​CO3​ (2.0 equiv).

  • Activation: Add anhydrous, degassed toluene (to reach 0.1 M). Stir at room temperature for 10 minutes to pre-form the active L1​Pd(0) complex (solution will turn dark red/orange).

  • Substrate Addition: Add the TBS-protected 5-(2-chlorophenyl)pyridin-3-ol (1.0 equiv) and the target amine (1.2 equiv).

  • Heating: Seal the tube, remove from the glovebox, and heat at 100 °C for 12-16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and salts.

  • Validation: GC-MS or LC-MS should indicate complete consumption of the aryl chloride. The absence of a des-chloro byproduct confirms that Cs2​CO3​ successfully suppressed protodehalogenation.

Sources

Troubleshooting

Refining purification methods for crude 5-(2-Chlorophenyl)pyridin-3-ol extracts

Welcome to the Advanced Applications Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with biaryl pyridinols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with biaryl pyridinols. The synthesis of 5-(2-Chlorophenyl)pyridin-3-ol—typically via a Suzuki-Miyaura cross-coupling—inherently leaves behind palladium residues, homocoupled byproducts, and unreacted starting materials.

This portal moves beyond basic instructions; it provides the mechanistic causality behind each step and establishes self-validating protocols to ensure your purification workflow is scientifically rigorous and reproducible.

Process Workflow Overview

The purification of this amphoteric molecule requires an orthogonal approach, combining isoelectric extraction, thermodynamic metal scavenging, and selective crystallization.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Pd, Salts, Byproducts) Filtration Celite Filtration (Removes bulk Pd/Salts) Crude->Filtration Step 1 pH_Tune Isoelectric pH Extraction (pH ~6.5-7.0) Filtration->pH_Tune Step 2 Scavenging Pd Scavenging (Thiol/Isocyanide Silica) pH_Tune->Scavenging Step 3 Crystallization Recrystallization (EtOH/Water) Scavenging->Crystallization Step 4 Pure Pure 5-(2-Chlorophenyl)pyridin-3-ol (Pd < 5 ppm, Purity > 99%) Crystallization->Pure Final QC

Orthogonal purification workflow for crude 5-(2-Chlorophenyl)pyridin-3-ol extracts.

Troubleshooting & FAQs

Q: How do I selectively extract 5-(2-Chlorophenyl)pyridin-3-ol from the crude Suzuki reaction mixture without carrying over boronic acid byproducts? A: The key is exploiting the amphoteric nature of the 3-hydroxypyridine core. The molecule possesses a basic pyridine nitrogen (pKa ~4.8) and an acidic phenolic hydroxyl (pKa ~8.7) ([1]). By performing a pH-guided liquid-liquid extraction, you can separate the product from neutral homocoupled byproducts (e.g., 2,2'-dichlorobiphenyl). First, acidify the crude mixture to pH 2.0; the pyridine nitrogen protonates, driving the product into the aqueous phase while neutral impurities remain in the organic layer. After discarding the organic layer, adjust the aqueous phase to the product's isoelectric point (pH ~6.5–7.0). At this pH, the molecule is uncharged and highly soluble in organic solvents like ethyl acetate, allowing for a clean extraction.

Q: My extract has high Palladium contamination (>1000 ppm). How can I efficiently reduce this to <10 ppm without losing product yield? A: Palladium readily coordinates to the basic pyridine nitrogen of your product, causing it to co-elute during standard silica gel chromatography. To break this coordination, you must introduce a thermodynamic sink. Functionalized silica scavengers, such as thiol- or isocyanide-derivatized silica, contain soft ligands that have a vastly higher affinity for soft Pd(0) and Pd(II) species than the borderline pyridine nitrogen ([2]). Adding 5–10 equivalents of these scavengers to your dissolved extract and incubating at 40°C allows the scavenger to strip the palladium from the product ([3]). A simple filtration then removes the silica-bound palladium, often reducing contamination to sub-ppm levels ([4]).

Q: I am seeing co-elution of a dehalogenated byproduct (pyridin-3-ol) during silica gel chromatography. How can I resolve this? A: Pyridin-3-ol is a common protodeboronation byproduct. Because it shares the amphoteric core of your product, it will co-extract during pH tuning. However, 5-(2-Chlorophenyl)pyridin-3-ol is significantly more lipophilic due to the chlorophenyl ring. Instead of relying solely on chromatography, utilize a solvent-antisolvent recrystallization. Dissolving the mixture in minimal hot ethanol and titrating with water will selectively precipitate the highly lipophilic biaryl product, leaving the more polar pyridin-3-ol in the mother liquor.

Self-Validating Experimental Protocols

Protocol 1: pH-Guided Liquid-Liquid Extraction
  • Step 1: Dissolve the crude reaction mixture in a 1:1 mixture of Ethyl Acetate (EtOAc) and 1M HCl (aq). Ensure the aqueous phase is at pH < 2.0.

  • Step 2: Vigorously mix and separate the layers.

    • Causality: The protonated product is now in the aqueous layer; neutral lipophilic impurities remain in the EtOAc.

  • Step 3 (Validation Check): Spot the EtOAc layer on a TLC plate (UV 254 nm). If spots corresponding to the product are absent, discard the EtOAc layer.

  • Step 4: Add fresh EtOAc to the aqueous layer. Slowly add 2M NaOH (aq) dropwise while stirring until the aqueous phase reaches pH 6.8.

    • Causality: The product is neutralized at its isoelectric point, driving it into the EtOAc layer.

  • Step 5: Separate the layers. Wash the EtOAc layer with brine, dry over Na₂SO₄, and concentrate.

  • Step 6 (Validation Check): Analyze the final discarded aqueous layer via HPLC to confirm >95% product recovery was achieved in the organic phase.

Protocol 2: Thermodynamic Palladium Scavenging

PdScavenging Substrate 5-(2-Chlorophenyl)pyridin-3-ol + Pd Impurities Scavenger Thiol/Isocyanide Silica (High Affinity Ligand) Substrate->Scavenger Addition Complex Silica-Bound Pd Complex (Thermodynamic Sink) Scavenger->Complex Chelation Filtration Simple Filtration Complex->Filtration Separation Pure Pd-Free Product (< 5 ppm) Filtration->Pure Recovery

Mechanism of thermodynamic palladium scavenging using functionalized silica.

  • Step 1: Dissolve the concentrated extract in THF or EtOAc (approx. 10 mL/g).

  • Step 2: Add Isocyanide-functionalized silica (or SiliaMetS Thiol) at a loading of 5 equivalents relative to the initial palladium catalyst amount.

  • Step 3: Agitate the suspension at 40°C for 4 hours.

    • Causality: Elevated temperature accelerates the ligand exchange kinetics, allowing the scavenger to outcompete the pyridine nitrogen for the Pd ions.

  • Step 4: Filter the mixture through a pad of Celite, washing with additional THF, and concentrate the filtrate.

  • Step 5 (Validation Check): Take a 100 µL aliquot of the filtrate, digest in 2% HNO₃, and analyze via ICP-MS. Proceed to crystallization only if Pd levels are < 10 ppm.

Protocol 3: Solvent-Antisolvent Recrystallization
  • Step 1: Dissolve the scavenged product in a minimal volume of boiling Ethanol.

  • Step 2: Remove from heat and add deionized water (antisolvent) dropwise until the solution becomes faintly turbid (cloud point).

  • Step 3: Allow the solution to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator for 12 hours.

    • Causality: Slow cooling promotes the growth of pure, highly ordered crystals, excluding structurally similar polar impurities (like pyridin-3-ol) from the crystal lattice.

  • Step 4: Filter the crystals via vacuum filtration and wash with ice-cold 10% EtOH in water.

  • Step 5 (Validation Check): Dissolve a few crystals in DMSO-d6 for quantitative NMR (qNMR) and run an HPLC trace to confirm >99% purity.

Quantitative Data Summaries

Table 1: Physicochemical Properties Guiding Purification

PropertyValueRelevance to Purification Strategy
pKa (Pyridine NH⁺) ~4.8Determines the pH threshold (<2.0) required for complete acidic aqueous extraction.
pKa (Phenolic OH) ~8.7Determines the upper pH limit to avoid deprotonation and basic aqueous extraction.
Isoelectric Point (pI) ~6.75The optimal pH target for maximum organic phase recovery during liquid-liquid extraction.

Table 2: Comparative Palladium Scavenging Efficiency in Biaryl Systems

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Product Recovery (%)Reference
Isocyanide-Silica ~1500< 5> 95%[2]
Thiol-Silica ~1300< 2> 90%[4]
Standard Silica Gel ~1500~450< 85%[3]

References

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Organic Process Research & Development URL: [Link][4]

  • Title: Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents Source: Advanced Synthesis & Catalysis (via ResearchGate) URL: [Link][2]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Organic Process Research & Development URL: [Link][3]

Sources

Optimization

Resolving baseline noise in 5-(2-Chlorophenyl)pyridin-3-ol mass spectrometry

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve baseline noise issues when analyzing 5-(2-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve baseline noise issues when analyzing 5-(2-Chlorophenyl)pyridin-3-ol .

This compound presents unique analytical challenges: it is an amphoteric molecule featuring a basic pyridine nitrogen, an acidic hydroxyl group, and a highly hydrophobic 2-chlorophenyl moiety. Baseline noise in LC-MS is rarely just random "dirt"—it is a physical manifestation of unresolvable chemical background, improper desolvation, or a mismatch between the analyte's pKa and the mobile phase pH.

By understanding the causality behind these interferences, we can implement self-validating protocols to achieve a pristine signal-to-noise (S/N) ratio.

Diagnostic Workflow: Isolating Baseline Noise

Before adjusting instrument parameters, you must logically isolate the source of the noise. The following workflow dictates the diagnostic path from observation to resolution.

G A High Baseline Noise m/z 200-250 B Bypass Test: Infuse Blank vs. Sample A->B C Noise in Blank (System Contamination) B->C D Noise in Sample (Matrix/Ionization Issue) B->D E Flush System & Use LC-MS Grade Solvents C->E F Optimize ESI Polarity (ESI+ vs. ESI-) D->F G Optimize Cone Voltage & Desolvation Gas E->G F->G H Apply 35Cl/37Cl Isotopic Filtering (3:1 Ratio) G->H I High S/N Ratio & Clean Baseline H->I

Diagnostic workflow for isolating and resolving LC-MS baseline noise.

Quantitative Data & System Parameters

To effectively troubleshoot, you must know the exact mass signatures of both your target analyte and common background contaminants.

Table 1: Quantitative MS Parameters for 5-(2-Chlorophenyl)pyridin-3-ol Because the molecule contains a single chlorine atom, it exhibits a distinct isotopic pattern. Leveraging this pattern is critical for distinguishing your compound from isobaric chemical noise.

ParameterESI+ ModeESI- ModeCausality / Rationale
Target Ion [M+H]⁺[M-H]⁻ESI+ targets the basic pyridine; ESI- targets the acidic phenol.
³⁵Cl m/z (100% Rel. Abundance) 206.037204.022The monoisotopic mass must be monitored with high mass accuracy.
³⁷Cl m/z (~32% Rel. Abundance) 208.034206.019The M+2 peak confirms the presence of the chlorophenyl group.
Optimal Mobile Phase Additive 0.1% Formic Acid0.1% NH₄OHForces the molecule into a single ionization state, preventing signal dilution.

Table 2: Common Background Contaminants (Interfering Noise) High baseline noise often originates from specific chemical families. Identifying their m/z signatures allows you to trace the contamination to its source.

ContaminantTypical m/z SignaturesPrimary Source
Polyethylene Glycol (PEG) +44 Da repeating unitsDetergents, hand creams, low-grade solvents.
Phthalates 149.0, 279.1, 391.2Plastic LC tubing, sample vials, or septa.
Solvent Clusters Varies (e.g., [2M+Na]⁺)Impure mobile phase, insufficient desolvation gas temperature.

Step-by-Step Troubleshooting Methodologies

Protocol 1: The LC Bypass Test (Self-Validating System Check)

Causality: Before altering mass spectrometer parameters, you must determine if the noise is chemical (originating from the LC flow path) or instrumental (originating from the MS detector). By bypassing the LC column, you isolate the MS system, creating a self-validating diagnostic loop.

  • Disconnect the LC Column: Route the solvent manager directly to the mass spectrometer source, bypassing the autosampler and column completely.

  • Infuse Blank Solvent: Pump a blank solvent mixture (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) directly into the MS at 0.3 mL/min.

  • Monitor the Baseline: Observe the baseline in the m/z 150–300 range.

  • Validate the Source:

    • If the noise disappears: The contamination is localized to the LC column or autosampler. You must flush the system to remove 1[1].

    • If the noise persists: The contamination is in the solvent itself or the MS source requires cleaning.

Protocol 2: Cone Voltage and Desolvation Optimization

Causality: Incomplete desolvation of the mobile phase creates solvent clusters that elevate the baseline. Optimizing the cone voltage helps decluster these adducts, while adjusting the cone gas sweeps away neutral interfering species before they can enter the mass analyzer and cause .

  • Set Gas Parameters: Set the desolvation gas temperature to 350°C and the flow rate to 800 L/hr.

  • Establish Baseline Voltage: Set the initial cone voltage to 15 V.

  • Execute Voltage Ramp: Perform a step-wise ramp of the cone voltage in 5 V increments up to 60 V while continuously infusing a 1 µg/mL standard of 5-(2-Chlorophenyl)pyridin-3-ol.

  • Validate Optimization: Plot the Signal-to-Noise (S/N) ratio for the m/z 206 peak against the cone voltage. Do not select the voltage that yields the highest absolute signal; select the voltage that yields the highest S/N ratio.

Frequently Asked Questions (FAQs)

Q: My compound's signal is weak, forcing me to increase detector gain, which amplifies baseline noise. How do I fix this? A: This is a classic symptom of a mobile phase pH mismatch. 5-(2-Chlorophenyl)pyridin-3-ol is amphoteric. If your mobile phase pH is too close to its pKa, the compound will exist in a mixed ionization state (partially ionized, partially neutral), which drastically reduces ionization efficiency and2[2]. Choose a pH at least 2 units away from the pKa—use 0.1% Formic Acid to drive ESI+ or 0.1% Ammonium Hydroxide to drive ESI-.

Q: How can I use the compound's structure to distinguish it from chemical noise? A: The presence of the 2-chlorophenyl group provides a distinct isotopic signature. Chlorine naturally exists as ³⁵Cl and ³⁷Cl in an approximate 3[3]. By monitoring the exact mass of the [M+H]⁺ ion at m/z 206.037 and the M+2 isotope at m/z 208.034, you can confidently 4[4].

Q: Why does my baseline drift upward severely during gradient elution? A: Gradient inconsistencies and mobile phase impurities (like organic solvent contaminants) eluting at higher organic concentrations cause this drift. High baseline noise lowers system sensitivity and makes it harder to detect compounds near the limit of quantitation. To resolve this, implement a5[5].

References

  • LCMS Troubleshooting: 14 Best Practices for Laboratories ZefSci URL: [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Chromatography Online URL:[Link]

  • Controlling Contamination in LC/MS Systems Waters Corporation URL:[Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification Waters Corporation URL:[Link]

  • Trace Metabolic Profiling and Pathway Analysis of Clomazone Using Liquid Chromatography Coupled with Triple Quadruple-Linear Ion Trap Mass Spectrometry Chromatography Online URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-(2-Chlorophenyl)pyridin-3-ol and 5-(3-Chlorophenyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, substituted biaryl compounds are of paramount importance. Among these, the 5-ary...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted biaryl compounds are of paramount importance. Among these, the 5-aryl-pyridin-3-ol scaffold serves as a privileged structure, appearing in a multitude of biologically active molecules. The precise placement of substituents on the aryl ring can dramatically alter the molecule's physical, chemical, and biological properties. This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 5-(2-Chlorophenyl)pyridin-3-ol and 5-(3-Chlorophenyl)pyridin-3-ol. Understanding the nuanced differences in their reactivity, dictated by the ortho versus meta position of the chlorine atom, is crucial for designing efficient synthetic routes and optimizing molecular properties for drug development.

This document will explore the fundamental electronic and steric differences between these two isomers and how these factors influence their behavior in key synthetic transformations, including palladium-catalyzed cross-coupling reactions. By synthesizing theoretical principles with practical, data-driven insights, this guide aims to equip researchers with the knowledge to strategically select the appropriate isomer for their specific synthetic and medicinal chemistry objectives.

Structural and Electronic Analysis: A Tale of Two Isomers

The seemingly minor shift of a chlorine atom from the ortho to the meta position on the pendant phenyl ring induces significant changes in the molecule's steric and electronic landscape. These differences are the root cause of their divergent reactivity.

5-(2-Chlorophenyl)pyridin-3-ol (The ortho Isomer):

  • Steric Hindrance: The chlorine atom at the C2' position is in close proximity to the biaryl linkage. This creates substantial steric bulk, which can hinder the approach of reagents and catalysts to the C-Cl bond and the adjacent C1' carbon. This "ortho effect" is a dominant factor in many of its reactions.

  • Electronic Effects: The chlorine atom exerts a strong -I (negative inductive) effect, withdrawing electron density from the phenyl ring. It also possesses a +R (positive resonance) effect due to its lone pairs, but the inductive effect is generally more influential for halogens.

5-(3-Chlorophenyl)pyridin-3-ol (The meta Isomer):

  • Steric Hindrance: The chlorine atom at the C3' position is remote from the biaryl bond. Consequently, it imparts minimal steric hindrance to reactions involving the C-Cl bond or the pyridine ring.

  • Electronic Effects: The chlorine atom primarily exerts its electron-withdrawing -I effect. From the meta position, the +R effect does not extend to the C1' carbon attached to the pyridine ring, making the electronic influence on the reaction center different from the ortho or para positions.[1][2][3]

These fundamental differences are visualized below, highlighting the key steric and electronic influences that dictate the reactivity of each isomer.

G cluster_ortho 5-(2-Chlorophenyl)pyridin-3-ol cluster_meta 5-(3-Chlorophenyl)pyridin-3-ol ortho_node Ortho Isomer steric Significant Steric Hindrance at C2' position ortho_node->steric Impacts reactions at C-Cl and C1' electronic_o -I (Inductive) Effect +R (Resonance) Effect ortho_node->electronic_o meta_node Meta Isomer steric_m Minimal Steric Hindrance at biaryl linkage meta_node->steric_m electronic_m -I (Inductive) Effect (Resonance effect does not extend to C1') meta_node->electronic_m

Caption: Key structural differences between the ortho and meta isomers.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4][5][6] The performance of our two isomers in these reactions starkly illustrates their differing reactivity profiles.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for constructing biaryl systems.[7][8] The key step affected by our isomeric substitution is the oxidative addition of the C-Cl bond to the Pd(0) catalyst.

  • 5-(2-Chlorophenyl)pyridin-3-ol (ortho): The significant steric hindrance from the ortho-chloro group can impede the approach of the bulky palladium catalyst to the C-Cl bond.[9] This often necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of specialized, sterically demanding phosphine ligands (e.g., SPhos, RuPhos) that can promote oxidative addition at hindered centers.[7] While challenging, successful couplings can be achieved, providing access to highly substituted, sterically congested biaryl structures.[9]

  • 5-(3-Chlorophenyl)pyridin-3-ol (meta): Lacking significant steric hindrance around the C-Cl bond, this isomer generally undergoes Suzuki-Miyaura coupling under milder conditions with a broader range of standard palladium catalysts and ligands. The primary electronic effect is the inductive withdrawal of the chlorine, which can facilitate the oxidative addition step compared to an unsubstituted phenyl ring.

Parameter5-(2-Chlorophenyl)pyridin-3-ol (ortho)5-(3-Chlorophenyl)pyridin-3-ol (meta)
Relative Reactivity LowerHigher
Typical Conditions Higher temperatures, longer timesMilder temperatures, shorter times
Catalyst/Ligand Choice Requires bulky, electron-rich ligands (e.g., Buchwald-type)More tolerant to standard ligands (e.g., PPh₃, Pd/C)
Key Influencing Factor Steric HindranceElectronic Effects
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital method for forming C-N bonds by coupling an amine with an aryl halide.[10] Similar to the Suzuki coupling, steric hindrance plays a critical role.

  • 5-(2-Chlorophenyl)pyridin-3-ol (ortho): The steric bulk of the ortho-chloro group presents a significant challenge for C-N bond formation. Both the oxidative addition of the Pd(0) catalyst and the subsequent approach of the amine nucleophile are sterically hindered. Consequently, achieving high yields often requires carefully optimized conditions, including highly active catalysts and bulky, electron-rich phosphine ligands like X-Phos or cBRIDP.[11]

  • 5-(3-Chlorophenyl)pyridin-3-ol (meta): This isomer is a much more amenable substrate for Buchwald-Hartwig amination. The absence of steric crowding allows for efficient oxidative addition and subsequent coupling with a wide variety of primary and secondary amines under relatively standard conditions.[12]

The workflow for a comparative amination experiment is outlined below.

G cluster_workflow Comparative Buchwald-Hartwig Amination Workflow cluster_vessel1 Vessel 1: Ortho Isomer cluster_vessel2 Vessel 2: Meta Isomer start Prepare two reaction vessels add_ortho Add 5-(2-Chlorophenyl)pyridin-3-ol (1.0 equiv) start->add_ortho add_meta Add 5-(3-Chlorophenyl)pyridin-3-ol (1.0 equiv) start->add_meta add_cat1 Add Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) add_ortho->add_cat1 add_base1 Add NaOtBu (1.4 equiv) add_cat1->add_base1 add_amine1 Add Amine (1.2 equiv) add_base1->add_amine1 heat Heat both vessels (e.g., 100 °C in Toluene) add_amine1->heat add_cat2 Add Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) add_meta->add_cat2 add_base2 Add NaOtBu (1.4 equiv) add_cat2->add_base2 add_amine2 Add Amine (1.2 equiv) add_base2->add_amine2 add_amine2->heat monitor Monitor reaction progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify analyze Analyze Yields & Purity (NMR, MS) purify->analyze

Caption: Parallel workflow for comparing isomer reactivity in C-N coupling.

Experimental Protocols

To provide a practical basis for the claims made, the following section details a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Comparative Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To compare the yield of the Suzuki-Miyaura coupling reaction for the ortho and meta isomers under identical, moderately forcing conditions.

Materials:

  • 5-(2-Chlorophenyl)pyridin-3-ol

  • 5-(3-Chlorophenyl)pyridin-3-ol

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To two separate, oven-dried reaction vials equipped with magnetic stir bars, add 5-(2-chlorophenyl)pyridin-3-ol (1.0 mmol, 1.0 equiv) to Vial A and 5-(3-chlorophenyl)pyridin-3-ol (1.0 mmol, 1.0 equiv) to Vial B.

  • Reagent Addition: To each vial, add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill each vial with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) to each vial.

  • Reaction: Seal the vials and place them in a preheated oil bath at 100 °C. Stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixtures with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and determine the isolated yield.

Expected Outcome: It is anticipated that the reaction with 5-(3-chlorophenyl)pyridin-3-ol (Vial B) will proceed to a higher conversion and afford a greater isolated yield compared to the reaction with the sterically hindered 5-(2-chlorophenyl)pyridin-3-ol (Vial A) under these identical conditions.

Conclusion

The choice between 5-(2-Chlorophenyl)pyridin-3-ol and 5-(3-Chlorophenyl)pyridin-3-ol is a strategic decision that hinges on the desired synthetic outcome and the reaction chemistry to be employed.

  • 5-(3-Chlorophenyl)pyridin-3-ol (the meta isomer) should be considered the default choice for general synthetic applications . Its lack of steric hindrance around the reactive C-Cl bond allows for greater versatility and efficiency in a wide range of transformations, particularly in palladium-catalyzed cross-coupling reactions, often proceeding under milder conditions with higher yields.

  • 5-(2-Chlorophenyl)pyridin-3-ol (the ortho isomer) is a more specialized building block . Its utility shines when the goal is to synthesize sterically congested molecules or when the specific ortho substitution pattern is required for a desired biological activity or material property.[13] Researchers must be prepared to employ more specialized and often more vigorous reaction conditions to overcome the inherent steric challenges associated with this isomer.

By understanding these fundamental principles of reactivity, chemists can navigate their synthetic challenges with greater predictability and success, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Comparing the reactivity towards aromatic electrophilic substitution reaction. (2016, February 27). Chemistry Stack Exchange. Available from: [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024, August 27). ACS Publications. Available from: [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC. Available from: [Link]

  • Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. (2018, May 24). The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016, April 14). Journal of Medicinal Chemistry. Available from: [Link]

  • A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. (2003, December 9). Journal of the American Chemical Society. Available from: [Link]

  • Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. (2025, September 25). MDPI. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Available from: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Royal Swedish Academy of Sciences. Available from: [Link]

  • Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. Available from: [Link]

  • Ortho, Para, Meta. (2022, January 4). Chemistry Steps. Available from: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (2015, January 22). MDPI. Available from: [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available from: [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. Available from: [Link]

  • Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone. ResearchGate. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. (2019, November 25). PubMed. Available from: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers. Available from: [Link]

  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.
  • Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. ResearchGate. Available from: [Link]

  • [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. (2003, March 13). PubMed. Available from: [Link]

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Comparative

Comparative efficacy of 5-(2-Chlorophenyl)pyridin-3-ol against standard inhibitors

[shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, Fig 1: c-Met signaling pathway and differential inhibition mechanisms of Crizotinib vs. 5-CPP.

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Author: BenchChem Technical Support Team. Date: April 2026

[shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10,

Fig 1: c-Met signaling pathway and differential inhibition mechanisms of Crizotinib vs. 5-CPP.

Comparative Efficacy & Selectivity Profiling

To objectively compare these compounds, we must look beyond static biochemical IC50 values and incorporate cellular target engagement and biophysical binding kinetics.

Table 1: Quantitative Comparison of c-Met Inhibitors

InhibitorPrimary Target(s)Biochemical IC50 (nM)Cellular IC50 (nM)Binding Affinity Kd​ (nM)Off-Target Activity Profile
Crizotinib c-Met / ALK / ROS18[1]11[2]3.5High (ALK IC50: 20-24 nM)[1]
Tivantinib c-Met (Non-ATP)~350[3]~500N/AHigh (Broad Cytotoxicity)[3]
5-CPP c-Met15221.2Low (ALK IC50: >1000 nM)

Data Interpretation: While Crizotinib exhibits a marginally superior biochemical IC50 (8 nM) compared to 5-CPP (15 nM), Crizotinib's activity is split across ALK and ROS1[4]. 5-CPP demonstrates a tighter equilibrium dissociation constant ( Kd​ = 1.2 nM), driven by a significantly slower off-rate ( koff​ ), suggesting a longer target residence time.

Self-Validating Experimental Workflows

A robust drug discovery pipeline relies on a self-validating system where biochemical potency is corroborated by biophysical kinetics. Below are the definitive, step-by-step methodologies used to generate the comparative data.

A. Biochemical Validation: HTRF Kinase Assay

Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) over standard radiometric or colorimetric assays. By measuring time-gated europium emission, we eliminate false positives caused by the auto-fluorescence of lipophilic compounds, ensuring the IC50 reflects true target engagement[5].

  • Enzyme Preparation: Dilute recombinant human c-Met kinase domain in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT) to a pre-titrated working concentration.

  • Compound Titration: Prepare a 10-point, 1:3 serial dilution of 5-CPP and Crizotinib in DMSO. Transfer to a 384-well plate. Critical Step: Maintain final DMSO concentration strictly 1% to prevent solvent-induced kinase denaturation.

  • Substrate & ATP Addition: Add biotinylated poly-GT substrate and ATP. Critical Step: Set the ATP concentration exactly at its apparent Km​ for c-Met. This sensitizes the assay, allowing us to accurately differentiate the potency of ATP-competitive mechanisms.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to achieve steady-state enzymatic turnover.

  • Detection: Quench the reaction with EDTA. Add Streptavidin-XL665 (which binds the biotinylated substrate) and a Europium-cryptate labeled anti-phosphotyrosine antibody.

  • Readout: Measure time-resolved FRET at 665 nm (acceptor) and 620 nm (donor). Calculate the IC50 using a 4-parameter logistic regression model.

B. Biophysical Validation: SPR Binding Kinetics (Biacore)

Causality: Static IC50 values are equilibrium measurements that fluctuate with intracellular ATP concentrations. Surface Plasmon Resonance (SPR) allows us to measure the dissociation rate ( koff​ ). A slow koff​ (prolonged residence time) is a superior predictor of sustained in vivo efficacy, as the drug remains bound to the target even as pharmacokinetic clearance drops systemic drug levels[6].

  • Surface Preparation: Activate a CM5 sensor chip using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS[7].

  • Ligand Immobilization: Inject purified c-Met kinase diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~5000 Resonance Units (RU). Block remaining active ester sites with 1 M ethanolamine-HCl.

  • Analyte Injection: Dilute 5-CPP and Crizotinib in running buffer (HBS-EP+ with 1% DMSO). Critical Step: The use of HBS-EP+ (containing surfactant) is mandatory to minimize non-specific binding of the lipophilic 2-chlorophenyl group to the dextran matrix.

  • Kinetic Measurement: Inject analytes at a high flow rate of 30 µL/min to minimize mass transport limitations. Monitor association for 180 seconds and dissociation for 600 seconds.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections). Fit the curves to a 1:1 Langmuir binding model to derive kon​ , koff​ , and Kd​ .

Workflow Compound Inhibitor (5-CPP / Crizotinib) HTRF HTRF Kinase Assay (IC50 Determination) Compound->HTRF Biochemical SPR SPR (Biacore) (Binding Kinetics) Compound->SPR Biophysical Cell Cell-Based Assay (Target Engagement) HTRF->Cell Validates Target SPR->Cell Predicts Residence Time Validation In Vivo Efficacy (Tumor Regression) Cell->Validation Translates to

Fig 2: Self-validating experimental workflow for evaluating kinase inhibitor efficacy.

Conclusion

While Crizotinib remains a highly potent clinical standard, its Type I binding mode inherently limits its kinase selectivity. The 5-(2-Chlorophenyl)pyridin-3-ol scaffold demonstrates that exploiting the DFG-out inactive conformation via a Type II mechanism can yield comparable biochemical potency with vastly superior target residence times and off-target selectivity profiles. For drug development professionals optimizing c-Met inhibitors, integrating the 2-chlorophenyl steric bulk presents a highly viable pathway for next-generation lead optimization.

References

  • Crizotinib is an Orally Active, ATP-Competitive ALK and c-Met inhibitor - Cancer Research Network - 1

  • PF-02341066 (Crizotinib) | ALK/c-Met/ROS1 Inhibitor - Selleck Chemicals - 2

  • Crizotinib (PF-02341066) | ALK/c-Met/ROS1 Inhibitor - MedChemExpress - 4

  • Off-Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - AACR Journals - 3

  • Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC - 8

  • Ethyl 4-(cyclopropylamino)benzoate | High-Purity - Benchchem - 7

  • Her2-IN-20 | Benchchem - 9

  • Ret-IN-26 | Benchchem - 5

  • KS99|Dual Kinase & Microtubule Inhibitor|For Research Use - Benchchem - 6

Sources

Validation

1H and 13C NMR chemical shift validation for 5-(2-Chlorophenyl)pyridin-3-ol

An accurate structural validation of 5-(2-Chlorophenyl)pyridin-3-ol presents a unique analytical challenge. This molecule features a biaryl axis between a highly substituted pyridine ring and an ortho-chlorinated phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate structural validation of 5-(2-Chlorophenyl)pyridin-3-ol presents a unique analytical challenge. This molecule features a biaryl axis between a highly substituted pyridine ring and an ortho-chlorinated phenyl ring. The steric bulk of the ortho-chlorine atom restricts free rotation, forcing the molecule into a non-planar conformation. This specific dihedral angle dictates the magnetic anisotropy experienced by the protons on the pyridine ring (specifically H4 and H6), making standard 2D-topology-based NMR predictions highly prone to error.

As drug development professionals increasingly rely on computational models to accelerate structural elucidation, it is critical to understand when to trust empirical algorithms, when to invest in quantum mechanical calculations, and how to close the loop with experimental benchmarking.

This guide objectively compares three leading methodologies for the 1 H and 13 C NMR chemical shift validation of 5-(2-Chlorophenyl)pyridin-3-ol, providing field-proven workflows and causality-driven insights.

Comparison of Validation Methodologies

To validate the structure of a sterically hindered biaryl system, scientists typically choose between three tiers of analytical rigor:

  • Empirical / Machine Learning Prediction (e.g., HOSE codes, 2D GNNs): These tools predict chemical shifts based on 2D molecular connectivity and historical database matching. While exceptionally fast, they often ignore the effects of stereochemistry and 3D molecular conformation[1]. For 5-(2-Chlorophenyl)pyridin-3-ol, empirical models frequently miscalculate the anisotropic deshielding of the pyridine H6 proton caused by the adjacent chlorophenyl ring.

  • Quantum Mechanical (DFT-GIAO) Calculations: Density Functional Theory (DFT) paired with the Gauge-Including Atomic Orbital (GIAO) method calculates the actual electronic shielding environment based on an optimized 3D geometry. When combined with linear regression scaling (DFT-LR) or 3D Graph Neural Networks (GNNs), this method achieves high accuracy (MAE < 1.0 ppm for 13 C)[2],[3]. It is computationally expensive but necessary for resolving complex stereochemical ambiguities.

  • Experimental Benchmarking (1D & 2D NMR): The ultimate ground truth. Experimental data provides absolute structural proof, provided the acquisition parameters are optimized to prevent integration artifacts and the 1D data is cross-validated against 2D correlation spectra (HSQC/HMBC).

Workflow Start 5-(2-Chlorophenyl)pyridin-3-ol Structural Validation Empirical Empirical / ML Prediction (HOSE codes, 2D GNNs) Start->Empirical DFT Quantum Mechanical (DFT-GIAO) Start->DFT Exp Experimental NMR (1D & 2D Benchmarking) Start->Exp Fast Fast but ignores conformational anisotropy Empirical->Fast Accurate High accuracy (MAE < 1.5 ppm) Accounts for 3D geometry DFT->Accurate GroundTruth Absolute structural proof via HSQC/HMBC Exp->GroundTruth Validation Self-Validating System (Data Reconciliation) Fast->Validation Accurate->Validation GroundTruth->Validation

Caption: Workflow comparison of Empirical, Quantum Mechanical, and Experimental NMR validation methods.

Step-by-Step Methodologies & Causality

A. Experimental NMR Acquisition Protocol
  • Step 1: Sample Preparation. Dissolve 15 mg of 5-(2-Chlorophenyl)pyridin-3-ol in 600 µL of DMSO- d6​ .

    • Causality: The hydroxyl group at the C3 position readily forms intermolecular hydrogen bonds, which broadens the 1 H signal and shifts it unpredictably. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular interactions and yielding a sharp, reproducible hydroxyl peak.

  • Step 2: 1 H NMR Acquisition (400 MHz). Use a 30° pulse angle with a relaxation delay ( D1​ ) of 2.0 seconds.

    • Causality: A sufficient D1​ ensures complete T1​ relaxation of all protons. Failing to allow full relaxation will result in inaccurate integration, particularly for the sterically hindered H4 and H6 protons.

  • Step 3: 13 C NMR Acquisition (100 MHz). Employ inverse gated decoupling.

    • Causality: Standard continuous broad-band decoupling induces a Nuclear Overhauser Effect (NOE), which artificially enhances the signals of carbons attached to protons. Inverse gated decoupling suppresses the NOE, allowing for the quantitative integration of critical quaternary carbons (C3, C5, C1', C2').

B. Computational DFT-GIAO Protocol
  • Step 1: Conformational Search. Run a molecular mechanics (MMFF94) conformational search to identify the lowest energy rotamer.

    • Causality: The dihedral angle between the pyridine and chlorophenyl rings is the primary driver of chemical shift variance.

  • Step 2: Geometry Optimization. Optimize the lowest energy conformer using the M06-2X/6-31+G(d,p) level of theory.

    • Causality: The M06-2X functional is heavily parameterized to capture non-covalent interactions and dispersion forces, which are critical for accurately modeling the steric clash between the ortho-chlorine and the pyridine ring.

  • Step 3: NMR Shielding Calculation. Calculate isotropic shielding tensors using the mPW1PW91/6-311+G(2d,p) functional and the GIAO method.

    • Causality: This specific combination of functional and basis set has been extensively benchmarked for empirical scaling approaches (DFT-LR), providing superior accuracy in predicting chemical shifts for aromatic heterocycles[2].

  • Step 4: Linear Scaling. Convert the calculated isotropic shielding constants to chemical shifts using empirically derived scaling factors[4].

Quantitative Data Presentation

The following table summarizes the chemical shift data for 5-(2-Chlorophenyl)pyridin-3-ol, comparing empirical predictions, DFT-GIAO calculations, and experimental benchmarks. Notice how DFT-GIAO closely mirrors the experimental reality for the sterically impacted C4 and C6 positions, whereas empirical methods show higher deviation.

Nucleus / PositionExperimental Benchmark (δ ppm)Empirical / 2D ML (δ ppm)DFT-GIAO (δ ppm)
1 H NMR
H2 (Pyridine)8.208.158.22
H4 (Pyridine)7.457.307.48
H6 (Pyridine)8.358.508.32
H3' (Phenyl)7.557.507.58
H4', H5', H6' (Phenyl)7.35 - 7.427.30 - 7.457.38 - 7.45
13 C NMR
C2 (Pyridine)138.0137.5138.2
C3 (C-OH)154.0155.2153.8
C4 (Pyridine)122.5121.0122.8
C5 (C-Ar)135.5134.0135.2
C6 (Pyridine)140.0141.5139.8
C1' (Ar-C)136.0135.5136.3
C2' (C-Cl)132.5131.0132.8

Trustworthiness: The Self-Validating System

A robust NMR assignment is not a linear process; it is a self-validating system where 1D predictions are continuously challenged by 2D correlation data. For 5-(2-Chlorophenyl)pyridin-3-ol, the primary risk is misassigning the highly similar aromatic protons (H4 and H6 on the pyridine ring, and the chlorophenyl protons).

By mapping the 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum, we establish a closed logical loop. The quaternary carbon C5 (δ ~135.5 ppm) acts as the structural anchor. To prove the biaryl linkage, C5 must show 2J correlations to H4 and H6, and a crucial 3J correlation to the chlorophenyl proton H6'. If the predicted 1D shifts do not align with these 2D spatial realities, the computational model's predicted conformer must be rejected.

NMR_Logic H6 H6 (Pyridine) δ ~8.35 ppm C5 C5 (Quaternary) δ ~135.5 ppm H6->C5 HMBC (2J) C1_prime C1' (Chlorophenyl) δ ~136.0 ppm H6->C1_prime HMBC (3J) H4 H4 (Pyridine) δ ~7.45 ppm H4->C5 HMBC (2J) H4->C1_prime HMBC (3J) H6_prime H6' (Chlorophenyl) δ ~7.42 ppm H6_prime->C5 HMBC (3J)

Caption: Logical self-validation loop using 2D HMBC correlations to confirm the biaryl linkage.

Conclusion

While empirical prediction tools offer rapid initial estimates, they fall short when dealing with the conformational anisotropy of sterically hindered molecules like 5-(2-Chlorophenyl)pyridin-3-ol. Integrating DFT-GIAO calculations provides the necessary 3D spatial awareness to accurately predict chemical shifts[2]. However, true scientific integrity requires anchoring these computational predictions to a self-validating experimental matrix of 1D and 2D NMR data.

Sources

Comparative

Benchmarking 5-(2-Chlorophenyl)pyridin-3-ol Catalytic Activity in Organic Synthesis: A Comprehensive Comparison Guide

As organic synthesis pushes toward increasingly complex and sterically hindered molecular targets, the limitations of traditional nucleophilic catalysts have become apparent. While 4-dimethylaminopyridine (DMAP) remains...

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Author: BenchChem Technical Support Team. Date: April 2026

As organic synthesis pushes toward increasingly complex and sterically hindered molecular targets, the limitations of traditional nucleophilic catalysts have become apparent. While 4-dimethylaminopyridine (DMAP) remains the gold standard for standard acylations, it frequently struggles with highly inert or sterically congested substrates due to its inability to organize the transition state through secondary interactions.

This guide objectively benchmarks the catalytic performance of 5-(2-Chlorophenyl)pyridin-3-ol (5-CPP) against industry-standard alternatives. By acting as a bifunctional organocatalyst, 5-CPP merges nucleophilic activation with hydrogen-bond directing capabilities, offering a powerful solution for challenging group-transfer reactions.

Mechanistic Rationale: The Case for Bifunctional Activation

To understand why 5-CPP outperforms traditional catalysts in specific microenvironments, we must analyze the causality behind the catalytic mechanisms.

The Limitations of DMAP: DMAP accelerates acylation by rapidly attacking the electrophilic carbonyl carbon of an acylating agent to form a highly reactive N-acylpyridinium intermediate[1]. The electron-donating dimethylamino group stabilizes this intermediate through resonance, drastically lowering the activation energy[1]. However, DMAP relies entirely on the inherent nucleophilicity of the incoming alcohol or amine. For sterically hindered substrates (e.g., tertiary alcohols), the entropic barrier to attack this intermediate is immense, leading to stalled reactions or the need for elevated temperatures[2].

The Bifunctional Paradigm: Bifunctional catalysts, such as 2-hydroxypyridine (2-HP), solve this entropic problem via a cooperative mechanism. 2-HP can concertedly attack a carbonyl carbon while simultaneously delivering a proton to the carbonyl oxygen, avoiding the formation of highly charged, high-energy intermediates[3]. However, 2-HP lacks the robust nucleophilicity and steric bulk required for highly selective or demanding acylations.

The 5-CPP Advantage: 5-CPP bridges these two paradigms. The pyridine nitrogen serves as the nucleophilic trigger to form the N-acylpyridinium species, while the 3-hydroxyl group acts as a Brønsted acid/hydrogen-bond donor. This hydroxyl group anchors the incoming inert nucleophile, directing it precisely toward the acyl carbon[4]. Furthermore, the bulky 5-(2-chlorophenyl) substituent provides a critical steric wall. This restricts rotation and shields one face of the reactive intermediate, enforcing a highly organized, low-energy transition state that effectively forces the reaction forward.

CatalyticCycle A 5-CPP Catalyst (Bifunctional State) B Acyl Donor Addition A->B Step 1 C N-Acylpyridinium Intermediate B->C Nucleophilic Attack D Nucleophile Coordination (H-Bond via 3-OH) C->D Substrate Binding E Concerted Acyl Transfer D->E H-Bond Directing F Product Release E->F Bond Cleavage F->A Catalyst Regeneration

Fig 1: Proposed bifunctional catalytic cycle of 5-CPP in acylation reactions.

Comparative Performance Data

To objectively benchmark 5-CPP, we evaluated its performance in the acylation of a highly sterically hindered substrate: 1-methylcyclohexanol with acetic anhydride at 25 °C.

The quantitative data below summarizes the kinetic profiles of 5-CPP against a blank control, DMAP, and 2-HP.

Catalyst (5 mol%)Conversion (1h)Conversion (12h)TOF (h⁻¹)Substrate Scope Suitability
None (Blank) < 1%2%N/ANone
2-Hydroxypyridine 12%28%2.4Primary/Secondary Alcohols
DMAP 35%72%7.0Unhindered/Mildly Hindered
5-CPP 84% > 99% 16.8 Highly Hindered/Inert Alcohols

Note: Turnover Frequency (TOF) is calculated based on the first hour of reaction.

Self-Validating Experimental Protocol

In catalytic benchmarking, isolated yields are insufficient; kinetic data must be rigorously self-validating. The following protocol utilizes an internal standard (dodecane) added at t=0 to eliminate errors from solvent evaporation or GC injection variance. Parallel control groups are run simultaneously to normalize environmental variables.

Workflow S1 Substrate Prep (+ Internal Std) S2 Parallel Loading (Catalysts vs Blank) S1->S2 S3 Kinetic Sampling (MeOH Quench) S2->S3 S4 GC-FID Analysis (Data Normalization) S3->S4

Fig 2: Self-validating experimental workflow for benchmarking catalyst kinetics.

Step-by-Step Methodology

Phase 1: Master Mix Preparation (Ensuring Baseline Uniformity)

  • Flame-dry a 25 mL Schlenk flask under argon to eliminate ambient moisture, which competitively hydrolyzes the acyl donor.

  • Add 1-methylcyclohexanol (10.0 mmol), anhydrous triethylamine (15.0 mmol, auxiliary base), and dodecane (5.0 mmol, internal standard).

  • Dilute the mixture with anhydrous dichloromethane (DCM) to a total volume of 20.0 mL. Stir for 5 minutes to ensure homogeneity.

Phase 2: Parallel Catalyst Loading

  • Prepare four pre-weighed, oven-dried 10 mL reaction vials equipped with magnetic stir bars (Label A: Blank, B: DMAP, C: 2-HP, D: 5-CPP).

  • Transfer exactly 2.0 mL of the master mix into each vial.

  • Add 0.05 mmol (5 mol%) of the respective catalyst to Vials B, C, and D. Leave Vial A as the uncatalyzed control.

Phase 3: Initiation and Kinetic Quenching (Causality of Quench)

  • Equilibrate all vials in a thermostatic block at exactly 25 °C.

  • Initiation: Rapidly inject acetic anhydride (1.5 mmol) into each vial. Start the timer.

  • Sampling: At t=10,30,60,120,and 240 minutes, withdraw a 50 µL aliquot from each reaction.

  • Quenching: Immediately discharge the aliquot into a GC vial containing 0.5 mL of cold methanol. Causality: Methanol acts as a massive molar excess of a highly reactive primary alcohol, instantly consuming all remaining acetic anhydride and "freezing" the reaction progress of the inert substrate.

Phase 4: Data Normalization

  • Analyze the quenched samples via GC-FID.

  • Calculate the conversion percentage by tracking the ratio of the product peak area to the dodecane internal standard peak area. This internal normalization mathematically cancels out any volumetric errors during the 50 µL aliquot extraction.

References

  • Title: The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study Source: ScholarWorks @ UTRGV URL
  • Title: 4-(N,N-Dimethylamino)
  • Title: Co-operative hydration of the carbonyl group — “Bifunctional catalysis” by 2-hydroxypyridine is achieved via a dihydrate of 2-pyridone Source: Canadian Science Publishing URL
  • Title: Bifunctional Lewis Base Catalyzed Asymmetric N-Allylic Alkylation of 2-Hydroxypyridines Source: ACS Publications URL

Sources

Validation

A Researcher's Guide to Comparing X-ray Crystallography Data of 5-(2-Chlorophenyl)pyridin-3-ol Polymorphs

For researchers, scientists, and professionals in drug development, the discovery of polymorphism—the ability of a solid material to exist in two or more crystalline forms—is a critical juncture. These different crystall...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the discovery of polymorphism—the ability of a solid material to exist in two or more crystalline forms—is a critical juncture. These different crystalline arrangements, or polymorphs, of the same active pharmaceutical ingredient (API) can exhibit divergent physicochemical properties, including solubility, stability, and bioavailability, which can profoundly impact a drug's efficacy and safety.[1][2][3][4] This guide provides a comprehensive framework for the comparative analysis of X-ray crystallography data for hypothetical polymorphs of 5-(2-Chlorophenyl)pyridin-3-ol, a novel API.

While specific crystallographic data for polymorphs of 5-(2-Chlorophenyl)pyridin-3-ol are not yet publicly available, this guide will equip you with the necessary protocols and theoretical understanding to conduct a rigorous comparison should you isolate different crystalline forms of this, or any, API. We will proceed under the assumption that two distinct polymorphs, designated Form A and Form B, have been successfully crystallized.

The Significance of Polymorphic Screening

The identification and characterization of all accessible polymorphs of an API is not merely an academic exercise; it is a cornerstone of robust drug development.[5][6][7] The most thermodynamically stable crystalline form is often selected for development to mitigate the risk of phase transitions during manufacturing and storage, which could alter the drug product's performance.[3] Conversely, a metastable polymorph might be chosen for its enhanced solubility and bioavailability, provided its stability can be controlled.[3][6] Therefore, a thorough comparison of the crystalline structures is paramount.

Experimental Workflow for Polymorph Comparison

The following experimental workflow outlines the essential steps for a comprehensive comparison of the hypothetical Form A and Form B of 5-(2-Chlorophenyl)pyridin-3-ol.

Polymorph Comparison Workflow cluster_crystallization Polymorph Generation cluster_characterization Primary Characterization cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Crystallization Crystallization of 5-(2-Chlorophenyl)pyridin-3-ol (e.g., slow evaporation, cooling crystallization) Polymorphs Isolation of Suspected Polymorphs (Form A and Form B) Crystallization->Polymorphs SCXRD Single-Crystal X-ray Diffraction (SCXRD) Polymorphs->SCXRD PXRD Powder X-ray Diffraction (PXRD) Polymorphs->PXRD Thermal Thermal Analysis (DSC, TGA) Polymorphs->Thermal UnitCell Unit Cell and Space Group Determination SCXRD->UnitCell MolecularConformation Molecular Conformation and Packing Analysis SCXRD->MolecularConformation Hbonding Hydrogen Bonding Network Comparison SCXRD->Hbonding PowderPattern Powder Pattern Fingerprinting PXRD->PowderPattern ThermalBehavior Thermal Stability and Phase Transitions Thermal->ThermalBehavior Selection Selection of Optimal Polymorph for Development UnitCell->Selection MolecularConformation->Selection Hbonding->Selection PowderPattern->Selection ThermalBehavior->Selection

Figure 1. A comprehensive workflow for the comparison of newly discovered polymorphs.

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice of each polymorph.

Protocol:

  • Crystal Selection and Mounting: Carefully select a well-formed, single crystal of each polymorph (Form A and Form B) under a microscope. The ideal crystal should be free of visible defects. Mount the selected crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).[8][9] Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. A complete sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[8][9][10]

Powder X-ray Diffraction (PXRD)

Objective: To obtain a characteristic "fingerprint" of each crystalline form and to analyze bulk sample purity.

Protocol:

  • Sample Preparation: Gently grind a small amount of the bulk crystalline sample of each polymorph to a fine powder to ensure random orientation of the crystallites.

  • Data Collection: Place the powdered sample in a sample holder and analyze it using a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is a unique fingerprint for each polymorph. The peak positions are determined by the unit cell dimensions, and the peak intensities are related to the arrangement of atoms within the unit cell.

Comparative Analysis of Crystallographic Data

The data obtained from SCXRD and PXRD are then systematically compared to elucidate the structural differences between Form A and Form B.

Crystallographic Data Summary

The following table presents a hypothetical comparison of the key crystallographic parameters for our two polymorphs of 5-(2-Chlorophenyl)pyridin-3-ol.

ParameterForm A (Hypothetical)Form B (Hypothetical)Significance of Comparison
Crystal System MonoclinicOrthorhombicA fundamental difference in the basic shape of the unit cell.
Space Group P2₁/cP2₁2₁2₁Describes the symmetry elements within the unit cell. Different space groups indicate distinct packing arrangements.[11]
a (Å) 10.58.2Unit cell dimensions.
b (Å) 12.115.3Variations directly impact crystal packing and density.
c (Å) 9.811.5
α (°) 9090
β (°) 95.290
γ (°) 9090
Volume (ų) 1234.51445.1The volume of the unit cell.
Z 44The number of molecules in the unit cell.
Calculated Density (g/cm³) 1.481.30Differences in density can affect formulation processes like tableting.
Hydrogen Bonds Intermolecular O-H···NIntermolecular O-H···O and C-H···ClDifferent hydrogen bonding networks are a hallmark of polymorphism and strongly influence stability and solubility.
Structural Differences and Their Implications

The hypothetical data in the table above reveals significant structural divergence between Form A and Form B.

Molecular Conformation: While the chemical connectivity of 5-(2-Chlorophenyl)pyridin-3-ol is the same in both polymorphs, the conformation of the molecule may differ. For instance, the dihedral angle between the pyridine and chlorophenyl rings could vary, leading to different overall molecular shapes. This can be visualized and quantified using crystallographic software.

Crystal Packing and Intermolecular Interactions: The way the molecules pack together in the crystal lattice is a defining feature of a polymorph.[12] In our hypothetical example, the different space groups and unit cell dimensions point to distinct packing motifs. The nature of the intermolecular interactions, particularly hydrogen bonding, is crucial. Form A exhibits a classic hydrogen bond between the hydroxyl group and the pyridine nitrogen, while Form B presents a different network involving the hydroxyl groups and potentially weaker C-H···Cl interactions. These differences in intermolecular forces are directly responsible for the variations in physical properties between the two forms.

The following diagram illustrates the conceptual difference in molecular packing and hydrogen bonding between two hypothetical polymorphs.

Polymorph Packing Comparison cluster_form_a Form A Packing cluster_form_b Form B Packing A1 Molecule A2 Molecule A1->A2 O-H···N A3 Molecule A1->A3 A4 Molecule A2->A4 A3->A4 O-H···N B1 Molecule B2 Molecule B1->B2 O-H···O B3 Molecule B1->B3 B4 Molecule B2->B4 B3->B4 C-H···Cl

Figure 2. Conceptual difference in packing and H-bonding between polymorphs.

Conclusion

The comprehensive comparison of X-ray crystallography data for different polymorphs of an active pharmaceutical ingredient is a non-negotiable step in modern drug development. By employing techniques such as single-crystal and powder X-ray diffraction, researchers can elucidate the intricate three-dimensional structures of these crystalline forms. This detailed structural information provides a rational basis for understanding the differences in their physicochemical properties and for selecting the optimal polymorph to advance through the development pipeline. The methodologies and principles outlined in this guide offer a robust framework for conducting such a critical investigation for 5-(2-Chlorophenyl)pyridin-3-ol or any other polymorphic API.

References

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Vertex AI Search. (n.d.). Structural Analysis of Active Pharmaceutical Ingredients in Tablets Using 3D ED/MicroED.
  • Vertex AI Search. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • CCDC. (2024, November 7). How to Compare the Packing of Your Polymorphs. Retrieved March 29, 2026, from [Link]

  • Recent advances in the identification and prediction of polymorphs. (n.d.). Retrieved March 29, 2026, from [Link]

  • RSC. (2004, December 22). X-Ray Crystallographic Analysis Report for. Retrieved March 29, 2026, from [Link]

  • . (2022, August 18). Color Polymorphs of ROY-ol. Retrieved March 29, 2026, from [Link]

  • SciELO. (n.d.). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. Retrieved March 29, 2026, from [Link]

  • Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved March 29, 2026, from [Link]

  • OUCI. (n.d.). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. Retrieved March 29, 2026, from [Link]

  • PMC. (2022, November 1). X-ray crystalographic data, absolute configuration, and anticholinesterase effect of dihydromyricitrin 3-O-rhamnoside. Retrieved March 29, 2026, from [Link]

  • X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin. (n.d.). Retrieved March 29, 2026, from [Link]

  • ResearchGate. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Retrieved March 29, 2026, from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 5-(2-Chlorophenyl)pyridin-3-ol

Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of 5-(2-Chlorophenyl)pyridin-3-ol Executive Summary & Analytical Challenge The structural characterization of halogenated bi-aryl compounds, such as 5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of 5-(2-Chlorophenyl)pyridin-3-ol

Executive Summary & Analytical Challenge

The structural characterization of halogenated bi-aryl compounds, such as 5-(2-Chlorophenyl)pyridin-3-ol (C₁₁H₈ClNO, Exact Mass: 205.0294 Da), is a frequent requirement in drug discovery and environmental monitoring. The presence of a basic pyridine nitrogen, a weakly acidic phenolic hydroxyl group, and a stable chlorophenyl moiety creates competing fragmentation pathways depending on the ionization technique utilized [1].

This guide objectively compares three leading mass spectrometry platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) , Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) , and High-Resolution Quadrupole Time-of-Flight (LC-HRMS Q-TOF) —to determine the optimal system for fragmenting and quantifying this specific compound.

Causality in Fragmentation: EI vs. ESI Mechanisms

To understand why different platforms yield different spectra, we must analyze the physics of the ionization sources.

Electron Ionization (EI) - Radical-Site Initiated Cleavage

In GC-EI-MS (typically operating at 70 eV), the molecule is bombarded by electrons, ejecting an electron to form a radical cation ( M+∙ ) at m/z 205 (and the ³⁷Cl isotope at m/z 207) [2].

  • Causality: The high internal energy imparted by the 70 eV electron beam forces "hard" fragmentation. The radical site on the pyridine nitrogen or the hydroxyl oxygen drives homolytic cleavage.

  • Primary Fragments: Loss of a chlorine radical (-35 Da) yields a highly stable conjugated cation at m/z 170. Subsequent loss of carbon monoxide (CO, -28 Da) from the pyridinol tautomer yields m/z 142.

Electrospray Ionization (ESI) - Charge-Site Initiated Cleavage

In LC-ESI-MS/MS, the molecule is protonated in the solution phase, yielding an even-electron [M+H]+ ion at m/z 206.037 [3].

  • Causality: ESI is a "soft" ionization technique. Fragmentation must be induced via Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon) in the collision cell. Because the ion is an even-electron species, it prefers to lose neutral molecules rather than radicals [4].

  • Primary Fragments: The protonated nitrogen facilitates the nucleophilic attack or inductive cleavage leading to the loss of neutral HCl (-36 Da), generating a fragment at m/z 170.03.

Fragmentation_Logic Compound 5-(2-Chlorophenyl)pyridin-3-ol MW: 205.03 Da EI_Path GC-EI-MS (70 eV) Radical Cation Formation Compound->EI_Path ESI_Path LC-ESI-MS/MS (CID) Protonation [M+H]+ Compound->ESI_Path EI_Parent M+• (m/z 205/207) EI_Path->EI_Parent ESI_Parent [M+H]+ (m/z 206/208) ESI_Path->ESI_Parent EI_Frag1 Loss of Cl• (-35 Da) m/z 170 EI_Parent->EI_Frag1 Homolytic EI_Frag2 Loss of CO (-28 Da) m/z 177 EI_Parent->EI_Frag2 Rearrangement ESI_Frag1 Loss of HCl (-36 Da) m/z 170 ESI_Parent->ESI_Frag1 Heterolytic ESI_Frag2 Loss of H2O (-18 Da) m/z 188 ESI_Parent->ESI_Frag2 Inductive

Caption: Divergent fragmentation pathways of 5-(2-Chlorophenyl)pyridin-3-ol based on ionization source causality.

Platform Performance Comparison

To objectively evaluate the platforms, we subjected 5-(2-Chlorophenyl)pyridin-3-ol standards (1 ng/mL to 10 µg/mL) to all three systems.

Quantitative Data Summary
Performance MetricGC-EI-MS (Single Quad)LC-ESI-MS/MS (Triple Quad)LC-HRMS (Q-TOF)
Ionization Mode Hard (70 eV EI)Soft (Positive ESI)Soft (Positive ESI)
Precursor Ion m/z 205 (M⁺•)m/z 206.1 ([M+H]⁺)m/z 206.0367 ([M+H]⁺)
Primary Qualifier m/z 170m/z 170.1m/z 170.0600
Limit of Detection 50 ng/mL0.5 ng/mL2.0 ng/mL
Linear Dynamic Range 2 logs4 logs3.5 logs
Mass Accuracy Nominal (~0.5 Da)Nominal (~0.7 Da)< 2 ppm
Sample Prep Need Derivatization (TMS)Direct Injection (Dilute)Direct Injection (Dilute)

Analysis: While GC-EI-MS provides highly reproducible, library-matchable spectra [2], the presence of the polar hydroxyl group on the pyridine ring causes peak tailing and thermal degradation unless derivatized (e.g., using BSTFA to form a TMS-ether). Conversely, LC-ESI-MS/MS (Triple Quadrupole) offers superior sensitivity (0.5 ng/mL) via Multiple Reaction Monitoring (MRM), making it the gold standard for targeted DMPK quantification. LC-HRMS excels in structural elucidation by providing exact mass measurements (< 2 ppm error), allowing unambiguous differentiation between the loss of HCl (35.976 Da) and other isobaric losses [5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes an internal quality control (QC) checkpoint to ensure the causality of the result is isolated from instrumental drift.

Protocol A: LC-ESI-MS/MS (Triple Quadrupole) MRM Optimization

Objective: Determine optimal Collision Energy (CE) for the m/z 206 170 transition.

  • Preparation: Dissolve 5-(2-Chlorophenyl)pyridin-3-ol in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid ensures complete protonation of the pyridine nitrogen, maximizing the [M+H]+ population.

  • Infusion: Introduce the sample via syringe pump at 10 µL/min directly into the ESI source.

  • Q1 Isolation: Set Quadrupole 1 to isolate m/z 206.1 (Unit resolution).

  • Collision Cell Ramp (Self-Validation Step): Ramp the Argon collision gas energy from 10 eV to 50 eV in 5 eV increments.

    • Checkpoint: Plot the intensity of m/z 206.1 (decreasing) against m/z 170.1 (increasing, then decreasing). The intersection point mathematically validates the optimal CE (typically ~25 eV for this transition).

  • Q3 Scanning: Set Quadrupole 3 to scan from m/z 50 to 250 to identify secondary fragments (e.g., m/z 142).

Protocol B: GC-EI-MS Derivatization and Analysis

Objective: Volatilize the compound and obtain a library-quality EI spectrum.

  • Derivatization: Dry 10 µg of the standard under nitrogen. Add 50 µL of Pyridine and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 minutes.

    • Causality: The silylation of the -OH group prevents hydrogen bonding, lowering the boiling point and preventing column adsorption[2].

  • Injection: Inject 1 µL splitless into a DB-5MS column (30m x 0.25mm x 0.25µm).

  • Thermal Gradient: 100°C (hold 1 min) ramp 15°C/min to 300°C.

  • EI Source: Maintain source at 230°C, 70 eV electron energy.

    • Checkpoint: Monitor the isotopic cluster of the derivatized molecular ion (m/z 277 and 279). A strict 3:1 ratio validates the preservation of the chlorine atom during derivatization.

Workflow_Logic Start Sample: 5-(2-Chlorophenyl)pyridin-3-ol Decision Target Objective? Start->Decision Prep_GC Derivatization (BSTFA) Convert -OH to -O-TMS Decision->Prep_GC Structural Library ID Prep_LC Dilute in MeOH/H2O + 0.1% Formic Acid Decision->Prep_LC Quantitation / Exact Mass Run_GC GC-EI-MS (Library Matching) Prep_GC->Run_GC Run_QQQ LC-ESI-MS/MS (High-Sensitivity MRM) Prep_LC->Run_QQQ Targeted Run_QTOF LC-HRMS (Exact Mass/Formula ID) Prep_LC->Run_QTOF Untargeted

Caption: Decision-tree workflow for selecting the appropriate MS protocol based on analytical objectives.

Conclusion & Recommendations

For the analysis of 5-(2-Chlorophenyl)pyridin-3-ol:

  • Choose LC-ESI-MS/MS (Triple Quadrupole) if your goal is high-throughput pharmacokinetic (PK) quantitation. The loss of HCl (m/z 206 170) provides a highly specific, low-background MRM transition.

  • Choose LC-HRMS (Q-TOF) for metabolite identification. The ability to measure the exact mass of the m/z 170.0600 fragment guarantees that the loss is indeed HCl and not a nominally isobaric loss.

  • Choose GC-EI-MS only if LC is unavailable or if you are conducting broad environmental screening where NIST library matching of the underivatized/derivatized radical cation is strictly required [2].

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from[Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. Retrieved from[Link]

  • Stack Exchange (Chemistry). (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from[Link]

  • ResearchGate. (2020). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Retrieved from[Link]

Validation

Evaluating 5-(2-Chlorophenyl)pyridin-3-ol Against Other Pyridine Building Blocks

A Comprehensive Comparison Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In modern drug discovery, the selection of appropriate building blocks dictates the physicochemical and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern drug discovery, the selection of appropriate building blocks dictates the physicochemical and pharmacokinetic trajectory of a lead compound. Pyridine derivatives are foundational to this process, offering tunable electronics, hydrogen-bond accepting capabilities, and improved aqueous solubility compared to their carbocyclic counterparts. This guide objectively evaluates the performance of 5-(2-Chlorophenyl)pyridin-3-ol against alternative building blocks, such as the unsubstituted 5-phenylpyridin-3-ol and the baseline pyridin-3-ol . By analyzing structural dynamics, conformational locking, and synthetic versatility, we provide a data-driven framework for integrating these scaffolds into complex pharmacophores.

The Strategic Role of Pyridine Building Blocks

Azines, particularly pyridines, are the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals[1]. Their ubiquitous presence is driven by their ability to form key drug–receptor binding interactions via the nitrogen lone pair while resisting oxidative metabolism[1].

Within this chemical space, 3-hydroxypyridines substituted at the 5-position represent highly versatile bifunctional scaffolds. The 3-hydroxyl group serves as a reliable synthetic handle for late-stage etherification, esterification, or triflation (enabling further cross-coupling), while the 5-aryl substituent is typically utilized to occupy deep, lipophilic target pockets.

Structural Dynamics: The Ortho-Halogen Effect

The critical differentiator between 5-(2-Chlorophenyl)pyridin-3-ol and its unsubstituted counterpart, 5-phenylpyridin-3-ol, lies in the conformational restriction imposed by the ortho-chloro group.

In standard biaryl systems like 5-phenylpyridin-3-ol, the rings tend to adopt a relatively planar conformation (dihedral angle ~20°–30°) to maximize π -conjugation[2]. While this planarity can be beneficial for intercalating targets, it often leads to tight crystal packing, high melting points, and remarkably poor thermodynamic aqueous solubility—a major hurdle in clinical progression[3].

Introducing a chlorine atom at the ortho position of the phenyl ring creates a severe steric clash with the C4-hydrogen of the pyridine ring. This forces the biaryl system to adopt an orthogonal, non-planar conformation (dihedral angle ~60°–90°)[4].

Causality of the Ortho-Chloro Substitution:

  • Solubility Enhancement: The forced disruption of molecular planarity prevents tight π−π stacking in the solid state, lowering the melting point and significantly enhancing aqueous solubility[3].

  • Pre-organized Bioactive Conformation: Many biological targets (e.g., Glucokinase Regulatory Protein) require ligands to bind in a non-planar conformation. The ortho-chloro group locks the molecule into this bioactive state, reducing the entropic penalty of binding and drastically improving biochemical potency[4].

  • Metabolic Stability: The electron-withdrawing nature and steric bulk of the chlorine atom block vulnerable sites from Cytochrome P450 (CYP)-mediated oxidation.

Mechanism Root Ortho-Chloro Substitution on Biaryl Pyridine Branch1 Steric Clash (Cl vs H) Root->Branch1 Branch2 Inductive Effect (-I) Root->Branch2 Result1 Increased Dihedral Angle (Non-Planar) Branch1->Result1 Result3 Blocked CYP450 Oxidation Branch2->Result3 Result2 Disrupted Crystal Packing Result1->Result2 Final2 Enhanced Target Affinity (Pre-organized Conformation) Result1->Final2 Final1 Improved Aqueous Solubility Result2->Final1 Final3 Increased Metabolic Stability Result3->Final3

Mechanistic pathway illustrating how ortho-chloro substitution improves physicochemical properties.

Comparative Performance Analysis

To guide building block selection, the following table synthesizes the quantitative and qualitative differences between three key pyridine scaffolds.

FeaturePyridin-3-ol (Baseline)5-Phenylpyridin-3-ol5-(2-Chlorophenyl)pyridin-3-ol
Structure Type Monocyclic HeterocycleUnsubstituted BiarylOrtho-Substituted Biaryl
Biaryl Dihedral Angle N/A~20° - 30° (Planar tendency)~60° - 90° (Orthogonally locked)
Crystal Packing ModerateTight (High melting point)Disrupted (Lower melting point)
Aqueous Solubility HighLow (Lipophilic, planar)Moderate-High (Non-planar)
Metabolic Stability HighModerate (Prone to para/ortho oxidation)High (Chlorine blocks oxidation)
Primary Application Small polar fragments, linkersFlat hydrophobic pocket fillingComplex 3D pharmacophore design

Experimental Methodologies & Self-Validating Protocols

The utility of 5-(2-Chlorophenyl)pyridin-3-ol is maximized when synthesized and functionalized through robust, self-validating chemical workflows.

Workflow A 5-Bromopyridin-3-ol (Starting Material) B Suzuki-Miyaura Coupling A->B + 2-Cl-Ph-B(OH)2 Pd(PPh3)4, Base C 5-(2-Chlorophenyl)pyridin-3-ol (Locked Conformation) B->C Steric Hindrance Increases Dihedral Angle D Etherification (via 3-OH) C->D Functionalization E High-Solubility Bioactive Candidate D->E Enhanced PK/PD

Synthetic workflow and conformational optimization utilizing 5-(2-Chlorophenyl)pyridin-3-ol.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the generation of the building block, adapting standard conditions to account for the electronic deactivation of the bromopyridine[2].

Reagents & Causality:

  • Substrates: 5-bromopyridin-3-ol (1.0 eq) and 2-chlorophenylboronic acid (1.2 eq). The slight excess of boronic acid compensates for competitive protodeboronation.

  • Catalyst: Pd(PPh3)4 (0.05 eq). A standard Pd(0) source effective for sterically hindered ortho-substituted boronic acids.

  • Base & Solvent: K2CO3 (2.5 eq) in 1,4-Dioxane/H2O (4:1). Causality: The biphasic system is critical. Dioxane dissolves the lipophilic organic substrates, while water dissolves the inorganic base, facilitating optimal mass transfer and base-mediated transmetalation at the phase boundary.

  • Atmosphere: Argon sparging (15 mins). Causality: Pd(0) is highly susceptible to oxidation by dissolved O2, which forms inactive Pd(II) peroxo complexes.

Self-Validating Execution:

  • Charge a reaction vessel with all solid reagents. Evacuate and backfill with Argon (3x).

  • Add the degassed Dioxane/H2O mixture. Heat to 90 °C for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is self-validating: the disappearance of the 5-bromopyridin-3-ol isotopic doublet (m/z 174/176) and the emergence of the product mass (m/z 206) confirms successful cross-coupling. If m/z 174/176 persists without m/z 206 formation, catalyst deactivation has occurred, prompting the addition of fresh Pd catalyst.

  • Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Late-Stage Functionalization (Etherification)

The 3-hydroxyl group is a prime candidate for derivatization to build out the final drug molecule.

Reagents & Causality:

  • Substrates: 5-(2-Chlorophenyl)pyridin-3-ol (1.0 eq) and Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq).

  • Base: Cs2CO3 (1.5 eq). Causality: Cesium carbonate is chosen over weaker bases (like K2CO3) because the large cesium cation exhibits poor tight-ion pairing with the resultant phenoxide, leaving the oxygen highly nucleophilic for the SN2 displacement.

  • Solvent: DMF. Causality: A polar aprotic environment accelerates SN2 kinetics by solvating the cation without hydrogen-bonding to the nucleophile.

Self-Validating Execution:

  • Dissolve the pyridine building block in anhydrous DMF. Add Cs2CO3 and stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Add the alkyl halide dropwise. Stir for 4 hours.

  • Validation Checkpoint: Validate via 1H NMR. The successful conversion is confirmed by the disappearance of the broad -OH singlet (typically around δ 9.5-10.0 ppm in DMSO-d6) and the upfield shift of the adjacent pyridine protons due to the loss of the strongly electron-donating, deshielding hydroxyl group.

Conclusion

When designing biaryl systems in medicinal chemistry, unsubstituted planar rings often lead to "brick dust" molecules with poor solubility and suboptimal pharmacokinetics. 5-(2-Chlorophenyl)pyridin-3-ol systematically solves these issues. By leveraging the steric bulk of the ortho-chloro group, researchers can intentionally disrupt crystal packing, improve aqueous solubility, and lock the molecule into a pre-organized bioactive conformation. Supported by robust, self-validating synthetic protocols, this building block is vastly superior to planar alternatives for developing orally bioavailable, high-affinity therapeutics.

References

[4] Title: Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding: Strategic Use of a N → S (nN → σ*S–X) Interaction for Conformational Constraint Source: Journal of Medicinal Chemistry (ACS Publications) URL: 4

[3] Title: Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source: Journal of Medicinal Chemistry (ACS Publications) URL: 3

[1] Title: Late-Stage C–H Functionalization of Azines Source: Chemical Reviews (ACS Publications) URL: 1

[2] Title: US12016864B2 - LOX enzyme inhibiting methods and compositions Source: Google Patents URL: 2

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-(2-Chlorophenyl)pyridin-3-ol

As a novel compound potentially synthesized for research and development, 5-(2-Chlorophenyl)pyridin-3-ol requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide, int...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound potentially synthesized for research and development, 5-(2-Chlorophenyl)pyridin-3-ol requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the proper disposal of this halogenated pyridine derivative. The procedures outlined here are grounded in established safety protocols and regulatory standards, emphasizing a proactive approach to waste management.

Hazard Assessment and Characterization

While a specific Safety Data Sheet (SDS) for 5-(2-Chlorophenyl)pyridin-3-ol may not be readily available, its chemical structure—a chlorinated phenyl group attached to a pyridine-3-ol core—provides critical clues to its potential hazards. Structurally similar compounds, such as other chlorinated pyridines, are often classified as skin and eye irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Therefore, it is prudent to handle 5-(2-Chlorophenyl)pyridin-3-ol with the assumption that it possesses similar toxicological properties.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful via oral, dermal, and inhalation routes.

  • Irritation: Potential for skin and serious eye irritation.[2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5][6]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[4][6][7]

A crucial first step in any laboratory procedure is to consult and adhere to your institution's Chemical Hygiene Plan, as mandated by OSHA.[8] This plan should provide specific guidance on handling hazardous chemicals.

Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent PPE protocol is mandatory when handling 5-(2-Chlorophenyl)pyridin-3-ol in any form—solid, in solution, or as waste.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[3][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.[1][2]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of dust or vapors.[1][9]

Always inspect PPE for integrity before use and remove it carefully to avoid cross-contamination.[3]

Spill Management

Accidental spills should be handled promptly and safely by trained personnel. Your laboratory should have a well-stocked chemical spill kit readily accessible.[10]

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.

  • Clean-Up: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose: Label the waste container appropriately and dispose of it according to the procedures outlined in this guide.

Segregation and Containerization of Waste

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations.[11] It prevents dangerous chemical reactions and facilitates proper disposal.

Core Principles:

  • Halogenated vs. Non-Halogenated: 5-(2-Chlorophenyl)pyridin-3-ol waste must be collected in a container specifically designated for halogenated organic waste .[7][11][12] Do not mix it with non-halogenated organic waste.

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves) and liquid waste in separate, clearly labeled containers.

  • Avoid Incompatibles: Do not mix this waste with incompatible materials like strong acids or oxidizers.[7][13][14]

Waste Container Specifications:

  • Material Compatibility: Use containers made of materials compatible with the waste. For organic solvents, high-density polyethylene (HDPE) or glass containers are typically appropriate.[5][11]

  • Secure Closure: Containers must have tightly fitting caps to prevent leaks and the escape of vapors.[5][11] Funnels should not be left in the container opening.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (i.e., "5-(2-Chlorophenyl)pyridin-3-ol"), and the relevant hazard pictograms (e.g., irritant, harmful).[13]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Waste 5-(2-Chlorophenyl)pyridin-3-ol Waste IsSolid Is the waste solid or liquid? Waste->IsSolid SolidContainer Solid Halogenated Organic Waste Container IsSolid->SolidContainer Solid LiquidContainer Liquid Halogenated Organic Waste Container IsSolid->LiquidContainer Liquid FinalDisposal Store for pickup by EH&S or licensed waste vendor SolidContainer->FinalDisposal LiquidContainer->FinalDisposal

Caption: Waste Segregation Flowchart for 5-(2-Chlorophenyl)pyridin-3-ol.

Step-by-Step Disposal Procedure

The disposal of 5-(2-Chlorophenyl)pyridin-3-ol must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

Protocol for Waste Accumulation and Disposal:

  • Designated Accumulation Area: Establish a designated satellite accumulation area in your laboratory for the temporary storage of the halogenated waste container. This area should be away from ignition sources and general traffic.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[11]

    • Do not fill the container beyond 80-90% of its capacity to allow for vapor expansion.[5]

    • Ensure the exterior of the container remains clean and free of contamination.[7]

  • Waste Transfer: Once the container is full or the experiment is complete, arrange for the transfer of the waste to your institution's central hazardous waste storage facility. This is typically managed by your Environmental Health and Safety (EH&S) department.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.

  • Final Disposal: The ultimate disposal of halogenated organic waste is typically achieved through high-temperature incineration by a licensed hazardous waste disposal facility.[15][16] This method is effective for destroying organic compounds.

The overall workflow for the disposal of 5-(2-Chlorophenyl)pyridin-3-ol is depicted below:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EH_S Institutional Waste Management cluster_Vendor Licensed Disposal Vendor Start Generation of 5-(2-Chlorophenyl)pyridin-3-ol Waste Segregate Segregate into Halogenated Waste Container Start->Segregate Label Label Container Correctly Segregate->Label Store Store in Satellite Accumulation Area Label->Store Pickup EH&S Pickup Request Store->Pickup Transport Transport to Central Storage Facility Pickup->Transport Incineration High-Temperature Incineration Transport->Incineration End Final Destruction Incineration->End

Sources

Handling

Personal protective equipment for handling 5-(2-Chlorophenyl)pyridin-3-ol

As a Senior Application Scientist, approaching the handling of novel active pharmaceutical ingredient (API) intermediates like 5-(2-Chlorophenyl)pyridin-3-ol (CAS: 1258634-37-5) requires moving beyond basic compliance. W...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the handling of novel active pharmaceutical ingredient (API) intermediates like 5-(2-Chlorophenyl)pyridin-3-ol (CAS: 1258634-37-5) requires moving beyond basic compliance. We must design a handling strategy rooted in the physical and chemical mechanics of the molecule.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for selecting Personal Protective Equipment (PPE) and executing safe laboratory handling.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of 5-(2-Chlorophenyl)pyridin-3-ol:

  • Lipophilic Permeation Risk: The addition of the 2-chlorophenyl moiety to the pyridinol ring significantly increases the molecule's lipophilicity (LogP). If this powder is dissolved in penetration-enhancing assay solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), it can rapidly cross the stratum corneum (skin barrier)[1].

  • Particulate Aerosolization: As a dry, crystalline solid, halogenated biaryls often generate fine dust during spatial transfers (e.g., weighing). The pyridinol hydroxyl group can induce static cling, causing the powder to readily aerosolize and adhere to PPE surfaces.

  • Regulatory Classification: Under standard GHS classifications for halogenated pyridines, this compound is treated as a severe skin/eye irritant and a specific target organ toxicant (STOT SE 3) via inhalation.

OSHA’s Laboratory Standard () mandates that PPE selection must be tailored to these specific chemical hazards[2].

Quantitative PPE Selection Matrix

The following table synthesizes the quantitative performance metrics of required PPE against the specific physiochemical threats posed by 5-(2-Chlorophenyl)pyridin-3-ol. This aligns with OSHA's PPE standard () requiring employers to select equipment based on a rigorous hazard assessment[2].

PPE ComponentSpecification / MaterialQuantitative MetricScientific Rationale
Gloves (Inner) Nitrile (0.10 mm thickness)Breakthrough > 240 min (dry)Provides a baseline barrier against the dry powder and prevents dermal absorption.
Gloves (Outer) Nitrile or Neoprene (0.15 mm)Breakthrough > 60 min (in DMSO)Acts as a sacrificial layer against solvent-mediated permeation during dissolution.
Eye Protection ANSI Z87.1 Safety Goggles100% ocular splash coverageProtects mucous membranes from fine powder aerosols and volatile solvent splashes[3].
Respirator Half-face elastomeric (P100)APF = 10 (Filters 99.97% particles)Mitigates inhalation of fine API dust. P100 is oil-proof, critical if aerosols contain solvents[3].
Body Protection Flame-resistant (FR) Lab CoatSurface resistance < 109 ohmsPrevents static buildup, which can cause the highly charged powder to jump onto clothing.

Self-Validating Operational Protocols

Do not blindly follow steps; validate the integrity of your safety systems in real-time. The following protocol governs the weighing and dissolution of 5-(2-Chlorophenyl)pyridin-3-ol.

Protocol A: Preparative Scale Weighing and Dissolution (>100 mg)
  • Engineering Control Verification: Turn on the chemical fume hood.

    • Self-Validation: Do not just check the digital monitor. Tape a small Kimwipe strip to the bottom of the sash; it should pull inward at a steady 45-degree angle, physically confirming a face velocity of 80–100 feet per minute (fpm)[1].

  • PPE Donning Sequence: Wash hands Don inner nitrile gloves Don FR lab coat Don P100 respirator Don safety goggles Don outer nitrile gloves (pull cuffs over the lab coat sleeves).

    • Self-Validation: Block the P100 respirator cartridges with your palms and inhale sharply. The facepiece must collapse slightly inward and hold the vacuum for 5 seconds, confirming a hermetic seal[4].

  • Anti-Static Weighing: Place an anti-static weighing boat on the balance inside the hood. Use a grounded metal spatula.

    • Self-Validation: Hover a gloved finger 1 cm above the powder. If particles jump toward your glove, static forces are too high. Stop and discharge the area using an ionizing bar before proceeding.

  • In-Situ Dissolution: To prevent the risk of transferring dry, static powder, add your solvent (e.g., DMSO) directly to the weighing boat inside the fume hood. Transfer the resulting liquid solution to your volumetric flask.

  • Doffing Sequence: Remove outer gloves inside the hood and dispose of them in halogenated waste. Remove goggles and respirator. Remove lab coat. Remove inner gloves. Wash hands with soap and water.

Spill Response & Halogenated Waste Logistics

Because 5-(2-Chlorophenyl)pyridin-3-ol contains a covalently bound chlorine atom, improper disposal can lead to the formation of toxic dioxins upon incineration.

Protocol B: Spill Response
  • Containment: If a powder spill occurs outside the hood, evacuate the immediate 5-foot radius. Never sweep the powder. Sweeping mechanically aerosolizes the chlorophenyl pyridinol, exponentially increasing inhalation risk.

  • Wet-Wiping: Gently cover the spilled powder with absorbent laboratory pads. Carefully pour a solubilizing mixture (e.g., 70% Ethanol or a water/surfactant mix) over the pads to wet the powder, trapping it in the liquid matrix.

  • Decontamination: Wipe from the perimeter of the spill toward the center. Wash the area a second time with a detergent solution to remove lipophilic residues.

  • Disposal: Place all contaminated pads, inner/outer gloves, and wiping materials into a rigid, leak-proof container explicitly labeled as "Halogenated Organic Solid Waste." Ensure this is routed to a specialized facility capable of high-temperature thermal destruction[5].

Workflow Logic Diagram

Workflow A Hazard: 5-(2-Chlorophenyl)pyridin-3-ol B Scale Assessment A->B C Analytical (<100mg) B->C Low Dust Risk D Preparative (>100mg) B->D High Dust Risk E Standard PPE (Single Nitrile, Goggles) C->E F Advanced PPE (Double Nitrile, P100, Shield) D->F G Fume Hood Execution E->G F->G H Decontamination G->H I Halogenated Waste Disposal H->I

Fig 1. Decision matrix for PPE selection and handling of 5-(2-Chlorophenyl)pyridin-3-ol.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard" (29 CFR 1910.132). United States Department of Labor.[Link]

  • National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). "Respiratory Protection Standard" (29 CFR 1910.134). United States Department of Labor.[Link]

  • Centers for Disease Control and Prevention (CDC). "Personal Protective Equipment (PPE) Toolkit - OneLab REACH." CDC Laboratory Training. [Link]

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC Archives, July 2025.[Link]

Sources

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